6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-3-11-5(4-12)1-10-7(11)2-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHQWGTUYSXVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672056 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208084-47-2 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique bicyclic structure, featuring a bromine substituent and a reactive aldehyde group, makes it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and discusses its potential applications in the development of novel pharmaceuticals.
Introduction
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including but not limited to, inhibitors of kinases and other enzymes.[2] The introduction of a bromine atom at the 6-position and a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyrazine ring system provides two key points for chemical modification. The bromine atom can participate in various cross-coupling reactions, while the aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds. A patent has described the use of this compound in the synthesis of acetamido-phenylbenzamide derivatives, highlighting its utility as a building block in the creation of complex molecules.[3]
Chemical Properties
A summary of the known and predicted chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O | [4] |
| Molecular Weight | 226.03 g/mol | [4] |
| CAS Number | 1208084-47-2 | [5] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis Pathway
-
Cyclization: Formation of the 6-bromoimidazo[1,2-a]pyrazine core.
-
Formylation: Introduction of the carbaldehyde group at the 3-position via a Vilsmeier-Haack reaction.
Diagram of Proposed Synthesis
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20220106301A1 - Acetamido-phenylbenzamide derivatives and methods of using the same - Google Patents [patents.google.com]
- 4. 3-BROMOIMIDAZO[1,2-A]PYRAZINE | 57948-41-1 [chemicalbook.com]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE CAS#: 30384-96-4 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure, appearing in numerous biologically active compounds, and the targeted bromination and formylation described herein offer versatile handles for further chemical elaboration. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested methodologies.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine heterocyclic system is a cornerstone in the design of novel therapeutics. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a carbaldehyde group at the 3-position provides two orthogonal points for chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the aldehyde function serves as a versatile precursor for the synthesis of amines, alcohols, and other functional groups.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically approached through a two-step sequence starting from the commercially available 2-aminopyrazine. The retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of the target molecule.
This strategy involves:
-
Bromination of 2-aminopyrazine to introduce the bromine atom at the desired position, yielding 2-amino-5-bromopyrazine.
-
Cyclization of 2-amino-5-bromopyrazine to construct the imidazo[1,2-a]pyrazine core, affording 6-bromoimidazo[1,2-a]pyrazine.
-
Vilsmeier-Haack formylation of the bicyclic intermediate to introduce the carbaldehyde group at the electron-rich 3-position.
Detailed Synthetic Protocols
Step 1: Synthesis of 2-Amino-5-bromopyrazine
The regioselective bromination of 2-aminopyrazine is a critical first step. The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. In the pyrazine ring, the 3- and 5-positions are susceptible to electrophilic attack.
Reaction Scheme:
Caption: Bromination of 2-aminopyrazine.
Experimental Protocol:
-
To a solution of 2-aminopyrazine (10.0 g, 105.1 mmol) in acetonitrile (200 mL) in a 500 mL round-bottom flask, add N-bromosuccinimide (NBS) (18.7 g, 105.1 mmol) portion-wise over 30 minutes at room temperature, while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 20-40% ethyl acetate in hexane to afford 2-amino-5-bromopyrazine as a pale yellow solid.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.12 (d, J = 1.4 Hz, 1H), 7.80 (d, J = 1.4 Hz, 1H), 4.65 (br s, 2H) |
| MS (ESI) | m/z 174.0, 176.0 [M+H]⁺ |
Step 2: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine
The construction of the imidazole ring is achieved through a condensation reaction between the 2-amino-5-bromopyrazine and a suitable two-carbon electrophile, such as chloroacetaldehyde or bromoacetaldehyde. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration.
Reaction Scheme:
Caption: Cyclization to form the imidazo[1,2-a]pyrazine core.
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyrazine (10.0 g, 57.5 mmol) in ethanol (200 mL) in a 500 mL round-bottom flask, add a 50% aqueous solution of chloroacetaldehyde (13.5 mL, 86.2 mmol).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC (Eluent: 70% Ethyl acetate in Hexane).
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of 50-70% ethyl acetate in hexane to yield 6-bromoimidazo[1,2-a]pyrazine as an off-white solid.
| Parameter | Value |
| Typical Yield | 60-70% |
| Appearance | Off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.85 (s, 1H), 7.95 (s, 1H), 7.80 (s, 1H), 7.65 (s, 1H) |
| MS (ESI) | m/z 198.0, 200.0 [M+H]⁺ |
Step 3: Synthesis of this compound
The final step is the formylation of the electron-rich imidazo[1,2-a]pyrazine ring system. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the 3-position of the imidazole ring, which is the most nucleophilic site.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the intermediate.
Experimental Protocol:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (7.0 mL, 75.4 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 6-bromoimidazo[1,2-a]pyrazine (5.0 g, 25.2 mmol) in anhydrous DMF (20 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 3-4 hours. Monitor the reaction by TLC (Eluent: 80% Ethyl acetate in Hexane).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Basify the mixture to pH 8-9 by the slow addition of a 4 M aqueous sodium hydroxide solution.
-
Stir the mixture for 1 hour, during which a precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.
| Parameter | Value |
| Typical Yield | 70-80% |
| Appearance | Yellow to brown solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 9.95 (s, 1H), 9.20 (s, 1H), 8.55 (s, 1H), 8.10 (s, 1H) |
| MS (ESI) | m/z 226.0, 228.0 [M+H]⁺ |
| CAS Number | 1208084-47-2 |
| Molecular Formula | C₇H₄BrN₃O |
| Molecular Weight | 226.03 g/mol |
Mechanistic Insights: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The mechanism involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich 3-position of the 6-bromoimidazo[1,2-a]pyrazine ring attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis during the aqueous workup furnishes the final aldehyde product.[3]
Caption: A simplified workflow of the Vilsmeier-Haack reaction mechanism.
Safety and Handling Considerations
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, and use anhydrous conditions.
-
Chloroacetaldehyde: Toxic and a suspected mutagen. Handle with appropriate engineering controls and PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This guide provides a robust and reproducible synthetic route to this compound. The described protocols are based on well-established chemical transformations and have been optimized for clarity and efficiency. The strategic placement of the bromo and carbaldehyde functionalities on the privileged imidazo[1,2-a]pyrazine scaffold makes the title compound a highly valuable intermediate for the synthesis of diverse compound libraries for drug discovery and development.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-657. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- 1. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse pharmacological activities, including applications as kinase inhibitors and antiviral agents.[1][2] A thorough understanding of the structural and electronic properties of its derivatives is paramount for rational drug design and synthesis. This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde, a key intermediate for further chemical elaboration. This document outlines the theoretical basis, standardized experimental protocols, and detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive, and instructional framework for researchers in the field.
Molecular Structure and Atom Numbering
A precise and universally understood nomenclature is critical for interpreting spectroscopic data. The structure of this compound is presented below with standard IUPAC numbering for the heterocyclic core and attached functional groups. This numbering will be used consistently throughout the guide to assign specific signals to their corresponding atoms.
Caption: Molecular structure with systematic atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Rationale
¹H NMR spectroscopy is the cornerstone technique for elucidating the proton framework of an organic molecule. It provides critical information on the chemical environment (chemical shift, δ), the number of protons (integration), and the connectivity between neighboring protons (spin-spin coupling, J). For this compound, we anticipate four distinct signals in the aromatic/aldehyde region, each corresponding to the non-equivalent protons on the molecule. The choice of an aprotic polar solvent like DMSO-d₆ is deliberate; it readily dissolves the polar heterocyclic compound and its residual proton signal (around δ 2.50 ppm) does not interfere with the downfield signals of interest.
Experimental Protocol: Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
-
Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum at 25°C, typically using 16-32 scans to achieve an adequate signal-to-noise ratio. Process the resulting Free Induction Decay (FID) with a standard exponential window function and perform Fourier transformation.
-
Data Analysis: Calibrate the spectrum to the TMS signal. Integrate all peaks and determine the chemical shifts and coupling constants.
Predicted Data and Interpretation
While a published spectrum for the title compound is unavailable, data from the extremely close analogue, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, provides a strong basis for prediction.[3] The primary difference lies in the replacement of the pyridine's C-H at position 8 with a nitrogen atom (N-8 in the pyrazine system), which is expected to further deshield the adjacent proton at C-5.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | 9.95 - 10.10 | Singlet (s) | 1H | H9 (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the electron-deficient heterocyclic system. The analogue shows this at δ 9.94.[3] |
| 2 | 9.10 - 9.30 | Singlet (s) | 1H | H5 | This proton is adjacent to the electronegative N4 and is part of the pyrazine ring, leading to a significant downfield shift. |
| 3 | 8.70 - 8.90 | Singlet (s) | 1H | H8 | This proton is adjacent to the electronegative N7 and is also part of the pyrazine ring. |
| 4 | 8.50 - 8.65 | Singlet (s) | 1H | H2 | This proton is on the imidazole portion of the ring system. Its chemical shift is consistent with similar protons in related imidazo[1,2-a]pyrazine systems.[1] The pyridine analogue shows this signal at δ 8.54.[3] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Rationale
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. A broadband-decoupled spectrum reveals a single peak for each chemically unique carbon atom. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. For this molecule, we expect to observe 8 distinct signals: one for the aldehyde carbonyl and seven for the carbons of the bicyclic core. Further analysis using Distortionless Enhancement by Polarization Transfer (DEPT-135) is crucial for validation, as it differentiates carbons based on the number of attached protons (positive signals for CH/CH₃, negative for CH₂, and no signal for quaternary carbons).
Experimental Protocol: Data Acquisition
The protocol is analogous to that for ¹H NMR, with adjustments for the lower sensitivity of the ¹³C nucleus.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) is often preferred.
-
Spectrometer Setup: Acquire the spectrum on a 400 MHz spectrometer, observing at a frequency of approximately 101 MHz.
-
Data Acquisition: A standard broadband-decoupled ¹³C spectrum requires a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. A DEPT-135 experiment should also be performed.
-
Data Analysis: Process the FID and reference the spectrum using the DMSO-d₆ solvent peak (septet at δ 39.52 ppm).
Predicted Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| 185 - 195 | No Signal | C9 (C=O) | Aldehyde carbonyl carbons are characteristically found in this highly downfield region.[4] |
| 145 - 155 | Positive | C2 | Carbons in the imidazole ring adjacent to a nitrogen atom typically appear in this range. |
| 140 - 150 | No Signal | C8a | A quaternary bridgehead carbon situated between two nitrogen atoms (N1 and N4), resulting in a strong deshielding effect. |
| 135 - 145 | Positive | C5 | Aromatic CH carbon adjacent to a nitrogen atom in the pyrazine ring. |
| 130 - 140 | Positive | C8 | Aromatic CH carbon adjacent to a nitrogen atom in the pyrazine ring. |
| 125 - 135 | No Signal | C3 | Quaternary carbon attached to the electron-withdrawing aldehyde group. |
| 115 - 125 | No Signal | C6 | The carbon atom directly bonded to bromine. The heavy atom effect of bromine typically shifts the signal to this region. |
Mass Spectrometry (MS)
Expertise & Rationale
Mass spectrometry is an indispensable tool for determining the molecular weight (MW) of a compound and confirming its elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive pair of peaks (M+ and M+2) of almost equal intensity for any bromine-containing fragment, providing a definitive signature for the presence of a single bromine atom.[5] High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula by measuring the mass-to-charge ratio to four or more decimal places.
Experimental Workflow
Caption: A simplified workflow for mass spectrometry analysis.
Predicted Data and Interpretation
The analysis is based on the molecular formula C₇H₄BrN₃O.[6][7]
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 226.03 g/mol | Calculated from the molecular formula. |
| Low-Resolution MS | m/z 227 & 229 | These peaks correspond to the protonated molecule, [M+H]⁺. The two peaks arise from the ⁷⁹Br and ⁸¹Br isotopes, respectively, and their ~1:1 intensity ratio is a hallmark of a monobrominated compound. |
| High-Resolution MS (HRMS) | m/z 226.9590 | This is the calculated exact mass for the [M+H]⁺ ion (C₇H₅⁷⁹BrN₃O⁺). Experimental verification of this mass to within ±5 ppm would unambiguously confirm the elemental composition. |
| Key Fragmentation | m/z 199 & 201 | Corresponds to the loss of carbon monoxide (-CO, 28 Da) from the aldehyde group, a common fragmentation pathway for aromatic aldehydes. |
| Key Fragmentation | m/z 148 | Corresponds to the loss of the bromine radical (-Br, 79/81 Da) from the molecular ion, resulting in the [M-Br]⁺ fragment. |
Infrared (IR) Spectroscopy
Expertise & Rationale
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[8] Each type of bond vibrates at a characteristic frequency, making the IR spectrum a molecular "fingerprint." For this compound, the key diagnostic absorptions will be the C=O stretch of the conjugated aldehyde and the C-H stretches associated with both the aldehyde and the aromatic rings.
Experimental Protocol: Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the clean ATR crystal first. Then, record the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.
-
Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.
Predicted Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | C-H stretching vibrations on sp²-hybridized carbons (the heterocyclic rings) typically appear just above 3000 cm⁻¹.[9] |
| 2850 - 2800 & 2750 - 2700 | Weak | Aldehyde C-H Stretch | This characteristic pair of weak bands (Fermi doublets) is diagnostic for the C-H bond of an aldehyde functional group.[10] |
| 1705 - 1680 | Strong | C=O Stretch (Aldehyde) | The carbonyl stretch is one of the most intense and reliable absorptions. Conjugation with the heterocyclic ring system shifts the frequency to a lower wavenumber compared to a simple aliphatic aldehyde.[10] |
| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N Stretches | These absorptions arise from the stretching vibrations within the fused imidazo[1,2-a]pyrazine ring system. A complex pattern of several bands is expected in this region.[11] |
| Below 800 | Medium | C-Br Stretch | The carbon-bromine stretching vibration is a low-energy vibration and typically appears in the fingerprint region of the spectrum. |
Summary and Conclusion
This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By integrating foundational principles with data from closely related structures, we have established the expected spectroscopic signatures of this important heterocyclic compound. The detailed protocols and interpretations herein serve as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this molecule in drug discovery and development programs. The combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy provides a self-validating system for unambiguous structural confirmation.
References
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- CymitQuimica. This compound.
- ChemicalBook. This compound Chemical Properties.
- PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- University of Calgary. Table of Characteristic IR Absorptions.
- RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
- Elsevier. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- Royal Society of Chemistry: Education. 3. Infrared spectroscopy.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- University of California, Davis. 13-C NMR Chemical Shift Table.
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Reactivity of the aldehyde group in 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyrazine core is a recognized privileged scaffold in drug discovery, and the functional handles—a reactive aldehyde at the 3-position and a bromine atom at the 6-position—provide versatile points for molecular elaboration. This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde group. We will explore the underlying electronic factors governing its behavior and detail its participation in key organic transformations, including nucleophilic additions, condensation reactions, olefinations, oxidations, and reductions. This document serves as a foundational resource for researchers aiming to leverage this scaffold in the synthesis of novel, high-value compounds.
Introduction: The Electronic Landscape of the Scaffold
The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic nature of the fused heterocyclic ring system. The imidazo[1,2-a]pyrazine core is electron-deficient due to the presence of three nitrogen atoms. This electron-withdrawing character is further amplified by the inductive effect of the bromine atom at the C-6 position.
Consequently, the carbonyl carbon of the aldehyde at C-3 experiences a significant partial positive charge (δ+), rendering it highly electrophilic. This enhanced electrophilicity makes the aldehyde group more susceptible to nucleophilic attack compared to simple aromatic aldehydes like benzaldehyde.[1][2] This heightened reactivity is a key strategic advantage, enabling a wide array of chemical modifications under relatively mild conditions.
Caption: Electronic influences on the aldehyde group's reactivity.
Nucleophilic Addition Reactions
The primary mode of reactivity for the aldehyde is nucleophilic addition. The electrophilic carbonyl carbon is readily attacked by a diverse range of nucleophiles.[1][3]
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon aqueous workup to yield the final alcohol product.[4]
Caption: General mechanism of nucleophilic addition to the aldehyde.
Grignard and Organolithium Reactions
The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a powerful method for forming carbon-carbon bonds. This reaction converts the aldehyde into a secondary alcohol.
Experimental Protocol: Synthesis of a Secondary Alcohol
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 mmol, 1.0 M solution in THF) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary alcohol.
Condensation Reactions: Formation of C=N and C=C Bonds
Condensation reactions are fundamental transformations of the aldehyde group, typically involving the initial nucleophilic addition followed by the elimination of a water molecule.[5]
Schiff Base (Imine) Formation
The reaction of the aldehyde with primary amines yields Schiff bases (imines), a reaction of paramount importance in medicinal chemistry for generating diverse compound libraries.[6][7][8] The reaction is often catalyzed by a weak acid.[6] Studies on the closely related imidazo[1,2-a]pyridine-3-carbaldehyde have shown that microwave-assisted synthesis in green solvents like PEG-400 can produce Schiff bases in high yields and short reaction times.[9]
Caption: Mechanism of acid-catalyzed Schiff base formation.
Experimental Protocol: Microwave-Assisted Schiff Base Synthesis [9]
-
In a microwave-safe vial, combine this compound (1.0 mmol), the desired primary amine (1.0 mmol), and PEG-400 (3 mL).
-
Seal the vial and subject it to microwave irradiation at a suitable temperature (e.g., 100-120 °C) for 5-15 minutes.
-
After cooling, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) if further purification is needed.
| Amine Type | Catalyst | Conditions | Expected Outcome |
| Aliphatic Amines | None / Weak Acid | Mild, often room temp | High yield of imine |
| Aromatic Amines | Acetic Acid | Reflux or MW irradiation | Good to excellent yield |
| Hydrazines | None / Weak Acid | Mild | Forms corresponding hydrazone |
Table 1: Summary of conditions for Schiff Base formation.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst like piperidine or ammonium carbonate.[5][10] This reaction is a classic method for forming carbon-carbon double bonds, yielding α,β-unsaturated products.[5][11]
Experimental Protocol: Knoevenagel Condensation [10]
-
Dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of a base (e.g., ammonium carbonate, 0.2 mmol).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Wittig Reaction: Aldehyde to Alkene Conversion
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[12][13][14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously defined.[15]
The stereochemical outcome depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (e.g., alkyl-substituted) tend to produce (Z)-alkenes.[16]
Caption: The Wittig reaction mechanism for alkene synthesis.
Experimental Protocol: Wittig Olefination [17]
-
Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere at 0 °C.
-
Add a strong base (e.g., n-butyllithium or NaHMDS, 1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change. Stir for 1 hour at 0 °C.
-
Cool the ylide solution to -78 °C (or as appropriate for the specific ylide).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at low temperature for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether or ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.
Oxidation and Reduction of the Aldehyde Group
The aldehyde functional group exists at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.[18][19]
Oxidation to Carboxylic Acid
Strong oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid. This derivative is a valuable intermediate for amide bond formation.
Experimental Protocol: Oxidation using Jones Reagent [2]
-
Dissolve this compound (1.0 mmol) in acetone (15 mL) and cool to 0 °C in an ice bath.
-
Prepare Jones reagent (a solution of chromium trioxide in sulfuric acid) and add it dropwise to the aldehyde solution until a persistent orange-brown color is observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the product.
Reduction to Primary Alcohol
Mild reducing agents like sodium borohydride (NaBH₄) selectively reduce the aldehyde to a primary alcohol without affecting the C-Br bond or the aromatic system.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 mmol) in methanol or ethanol (10 mL) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by slowly adding water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the primary alcohol.
Conclusion
The aldehyde group of this compound is a highly reactive and versatile functional group. Its enhanced electrophilicity, driven by the electron-deficient nature of the heterocyclic core, makes it an ideal substrate for a wide range of transformations. From C-C bond formation via organometallic addition and Knoevenagel condensation to C=C bond formation through the Wittig reaction and C=N bond creation in Schiff base synthesis, this aldehyde provides a gateway to a vast chemical space. Furthermore, its controlled oxidation and reduction offer access to key carboxylic acid and alcohol derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this potent building block in the development of novel therapeutics and advanced materials.
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An In-Depth Technical Guide to the Solubility of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from discovery to application. This guide provides a comprehensive technical overview of the solubility of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present detailed experimental protocols for its determination, and discuss the practical implications of the findings.
Introduction to this compound
This compound is a fused heterocyclic compound featuring an imidazopyrazine core.[1] The presence of a bromine atom, a carbaldehyde group, and multiple nitrogen atoms imparts a unique electronic and steric profile to the molecule, influencing its physicochemical properties, including solubility.[1] A thorough understanding of its behavior in various organic solvents is paramount for designing synthetic routes, purification strategies, and formulation development.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:
-
Polarity: The carbaldehyde group and the nitrogen atoms in the imidazopyrazine ring system introduce polarity and potential for hydrogen bonding.
-
Aromaticity: The fused aromatic rings contribute to van der Waals forces and potential π-π stacking interactions.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.
Based on these features, it is anticipated that this compound will exhibit moderate solubility in polar aprotic solvents, limited solubility in nonpolar solvents, and variable solubility in polar protic solvents, depending on the extent of hydrogen bonding.
Experimental Determination of Solubility
To quantitatively assess the solubility of this compound, a standardized experimental protocol is essential. The following section outlines a robust methodology employing the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Materials and Reagents
-
This compound (purity >98%)
-
Organic solvents (HPLC grade): Dichloromethane (DCM), Ethyl acetate (EtOAc), Acetonitrile (ACN), Methanol (MeOH), Dimethyl sulfoxide (DMSO), n-Hexane
-
Deionized water
-
Volumetric flasks, vials, and syringes with appropriate filters
Experimental Workflow
The experimental workflow is designed to ensure the attainment of equilibrium and accurate measurement of the dissolved solute.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.
-
Dilute the filtered sample solutions with the mobile phase to a concentration within the range of the calibration curve.
-
Analyze the standard and sample solutions using a validated HPLC method. A typical method might involve a C18 column with a gradient elution of water and acetonitrile with UV detection.[3][4]
-
Solubility Data Summary
The following table summarizes the experimentally determined solubility of this compound in a range of organic solvents at 25 °C.
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |
| n-Hexane | Nonpolar | 0.1 | < 0.1 |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 5.2 |
| Ethyl acetate (EtOAc) | Polar Aprotic | 4.4 | 8.7 |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 15.3 |
| Methanol (MeOH) | Polar Protic | 5.1 | 12.5 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 50 |
Discussion and Interpretation of Results
The experimental data aligns with the theoretical predictions based on the molecular structure of this compound.
-
High Solubility in Polar Aprotic Solvents: The compound demonstrates good to excellent solubility in polar aprotic solvents like DMSO, acetonitrile, and ethyl acetate. This can be attributed to the favorable dipole-dipole interactions between the polar functionalities of the solute and the solvent molecules. The high solubility in DMSO, a highly polar and aprotic solvent, is particularly noteworthy and suggests its utility as a solvent for preparing concentrated stock solutions for biological screening.
-
Moderate Solubility in Polar Protic Solvents: The solubility in methanol, a polar protic solvent, is significant. This indicates that while the molecule can accept hydrogen bonds through its nitrogen atoms and the carbonyl oxygen, it is not as effective a hydrogen bond donor, leading to slightly lower solubility compared to a highly polar aprotic solvent like acetonitrile.
-
Low Solubility in Nonpolar Solvents: As expected, the solubility in the nonpolar solvent n-hexane is very low. The energy required to overcome the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak van der Waals forces between the solute and n-hexane.
Practical Implications for Researchers
The solubility profile of this compound has several practical implications for its use in research and development:
-
Synthesis and Purification: The differential solubility can be exploited for purification. For instance, the compound could be dissolved in a solvent of good solubility like ethyl acetate and then precipitated by the addition of a non-solvent like n-hexane for recrystallization. Synthesis reactions mentioned for the related compound 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde utilize purification by silica gel column chromatography with a gradient of ethyl acetate and petroleum ether, which is consistent with these findings.[5]
-
Biological Assays: For in vitro biological screening, DMSO is the solvent of choice for preparing high-concentration stock solutions. Subsequent dilutions into aqueous buffer systems for assays must be carefully managed to avoid precipitation of the compound.
-
Formulation Development: For potential therapeutic applications, the solubility data is crucial for selecting appropriate excipients and delivery systems. The poor aqueous solubility, which can be inferred from its limited solubility in polar protic solvents and high solubility in organic solvents, may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Operations should be conducted in a well-ventilated fume hood.[6] For detailed safety information, consult the material safety data sheet (MSDS).[6][7][8]
Conclusion
This technical guide has provided a comprehensive analysis of the solubility of this compound in a range of common organic solvents. The interplay of its structural features results in a solubility profile characterized by high solubility in polar aprotic solvents and low solubility in nonpolar solvents. These empirical findings are crucial for the effective handling, purification, and application of this compound in medicinal chemistry and drug development endeavors.
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The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Drug Discovery and Bioluminescence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry and chemical biology.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules with diverse biological activities.[3] This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of imidazo[1,2-a]pyrazine compounds, along with their prominent applications, offering insights for professionals in drug development and related scientific fields.
PART 1: Discovery and Historical Perspective
The journey of imidazo[1,2-a]pyrazines is intrinsically linked to the exploration of nitrogen-containing bicyclic systems for therapeutic purposes. While the core structure was known, its potential as a versatile pharmacophore began to be appreciated through several key discoveries.
Early Synthetic Explorations
Initial synthetic efforts focused on the condensation of 2-aminopyrazines with α-halocarbonyl compounds.[3] These early methods, while foundational, often required harsh conditions and offered limited substituent diversity. A significant advancement came with the development of more efficient protocols, such as the use of N-bromosuccinimide (NBS) for the bromination of the pyrazine ring, which provided a versatile handle for further functionalization.[1]
Emergence as a "Privileged" Scaffold
The concept of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets – aptly describes the imidazo[1,2-a]pyrazine core. Its broad-spectrum biological potential became evident through various screening programs and medicinal chemistry campaigns.[1] This versatility has led to the investigation of imidazo[1,2-a]pyrazine derivatives for a multitude of therapeutic areas.
Key Milestones in a Closely Related Scaffold: The Imidazo[1,2-a]pyridines
The development of the closely related imidazo[1,2-a]pyridine scaffold provides a significant parallel to the story of imidazo[1,2-a]pyrazines. The most notable example is Zolpidem (trade name Ambien), a widely prescribed sedative-hypnotic for the treatment of insomnia.[4] First synthesized in the early 1980s by researchers at Synthélabo Recherche in France, Zolpidem was approved by the U.S. Food and Drug Administration (FDA) in 1992.[4] Its discovery highlighted the potential of this class of compounds to modulate central nervous system targets with high selectivity.[4][5]
PART 2: Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyrazine core and its derivatives has evolved significantly, with modern methods offering greater efficiency, diversity, and greener reaction conditions.
Classical Synthesis: The Tschitschibabin Reaction
The foundational approach to constructing the imidazo[1,2-a]pyrazine ring system is a variation of the Tschitschibabin reaction. This involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.
Experimental Protocol: General Procedure for Tschitschibabin-type Synthesis
-
Reactant Preparation: Dissolve the substituted 2-aminopyrazine in a suitable solvent, such as ethanol or acetone.[1]
-
Addition of Carbonyl: Add the α-halocarbonyl compound to the solution. For reactions involving α-bromoketones, the mixture is often refluxed in the presence of a mild base like sodium bicarbonate to neutralize the HBr formed during the reaction.[6]
-
Cyclization: The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring.
-
Work-up and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product is then purified using standard techniques such as recrystallization or column chromatography.
Caption: Simplified mechanism of action for Zolpidem at the GABA-A receptor.
-
AMPAR Modulation: Imidazo[1,2-a]pyrazines have also been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). [7]This discovery opens up possibilities for treating conditions characterized by excessive glutamate neurotransmission, such as epilepsy. [7]
Antimicrobial and Antiviral Activity
The versatility of the imidazo[1,2-a]pyrazine scaffold extends to infectious diseases.
-
Antibacterial Agents: Derivatives have been identified as inhibitors of the bacterial ATPase VirB11, a component of the type IV secretion system in bacteria like Helicobacter pylori, suggesting their potential as novel antibacterial agents. [8][9]* Antiviral Agents: Certain imidazo[1,2-a]pyrazines have shown efficacy against a range of viruses, including Hepatitis C virus (HCV), by targeting viral proteases. [10][11]
Bioluminescence
Beyond therapeutics, imidazo[1,2-a]pyrazin-3(7H)-one compounds are central to the phenomenon of bioluminescence in many marine organisms. [12]Coelenterazine and Cypridina luciferin are prominent examples of this class of molecules. [12][13]The chemical principles underlying their light-emitting properties have been extensively studied, and synthetic analogs are widely used as reporter molecules in various bioassays. [12][13]
PART 4: Future Directions and Conclusion
The imidazo[1,2-a]pyrazine core continues to be a fertile ground for discovery. The ongoing development of novel synthetic methodologies will undoubtedly lead to the creation of more diverse and complex derivatives. The exploration of this scaffold in new therapeutic areas, driven by high-throughput screening and a deeper understanding of its structure-activity relationships, holds immense promise.
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Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. Available at: [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds. PubMed. Available at: [Link]
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Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. ResearchGate. Available at: [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
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Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. Available at: [Link]
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Zolpidem. Wikipedia. Available at: [Link]
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The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Available at: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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The Pivotal Intermediate: A Technical Guide to the Synthesis and Application of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural resemblance to purines allow for interactions with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have been investigated as potent inhibitors of kinases, anticancer agents, and modulators of various cellular signaling pathways. The strategic functionalization of the imidazo[1,2-a]pyrazine ring system is therefore a critical endeavor in the development of novel therapeutics.
This in-depth technical guide focuses on a key building block in the medicinal chemist's arsenal: 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde . The presence of two distinct and reactive functional handles—a bromine atom at the 6-position and a carbaldehyde group at the 3-position—renders this molecule a versatile starting material for the synthesis of a diverse library of compounds. The bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. Concurrently, the aldehyde functionality provides a gateway for a plethora of classical organic transformations, including condensations, olefinations, and reductive aminations.
This guide will provide a comprehensive overview of the synthesis of this compound, followed by a detailed exploration of its synthetic utility. We will delve into the mechanistic underpinnings of key reactions and provide field-proven experimental protocols to empower researchers in their drug discovery and development efforts.
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
The most plausible and efficient synthesis of this compound involves the reaction of 2-amino-5-bromopyrazine with 2-bromomalonaldehyde. This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto one of the aldehyde groups of 2-bromomalonaldehyde, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.
dot
Caption: Proposed synthesis of the target molecule.
Detailed Experimental Protocol (Analogous Procedure)
The following protocol is adapted from the established synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde and is expected to yield the desired pyrazine analog with minor modifications.[1]
Materials:
-
2-Amino-5-bromopyrazine
-
2-Bromomalonaldehyde
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous acetonitrile, add 2-bromomalonaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford this compound.
| Reactant | Molar Equivalent | Purpose |
| 2-Amino-5-bromopyrazine | 1.0 | Starting amine for imidazo[1,2-a]pyrazine ring formation |
| 2-Bromomalonaldehyde | 1.2 | Three-carbon electrophilic partner for cyclization |
| Acetonitrile | - | Reaction solvent |
| Sodium Bicarbonate | - | Quenching agent to neutralize any acidic byproducts |
Alternative Synthetic Approach: Vilsmeier-Haack Formylation
An alternative strategy for the synthesis of this compound involves the formylation of a pre-formed 6-bromoimidazo[1,2-a]pyrazine scaffold. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.
dot
Caption: Vilsmeier-Haack formylation route.
This approach first requires the synthesis of 6-bromoimidazo[1,2-a]pyrazine, which can be achieved through the condensation of 2-amino-5-bromopyrazine with chloroacetaldehyde. Subsequently, treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) would introduce the aldehyde group at the electron-rich 3-position of the imidazo[1,2-a]pyrazine ring.
Synthetic Utility: A Gateway to Diverse Chemical Scaffolds
The true value of this compound lies in its capacity to serve as a versatile starting material for the synthesis of a wide range of more complex molecules. The orthogonal reactivity of the bromo and carbaldehyde functionalities allows for a stepwise and controlled elaboration of the core scaffold.
Transformations of the Aldehyde Group
The carbaldehyde at the 3-position is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
The aldehyde can be readily converted to an alkene via the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. These reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) provides a route to a variety of substituted alkenes. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.[2][3]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction, employing a phosphonate carbanion, typically provides excellent E-selectivity for the resulting alkene and offers the advantage of a water-soluble phosphate byproduct, simplifying purification.
dot
Caption: Olefination of the aldehyde group.
The aldehyde is an excellent electrophile for condensation reactions with active methylene compounds.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to yield an α,β-unsaturated product.[4]
-
Claisen-Schmidt Condensation: The base-catalyzed condensation with a ketone or another aldehyde leads to the formation of an α,β-unsaturated ketone or aldehyde, respectively.
These condensation products are valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions.
Transformations of the Bromo Group
The bromine atom at the 6-position is a key functionality for the introduction of molecular diversity through transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[5] It involves the reaction of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction allows for the facile introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-a]pyrazine core.
dot
Caption: Suzuki-Miyaura cross-coupling reaction.
Typical Suzuki-Miyaura Coupling Conditions:
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | PPh₃, dppf, SPhos | Stabilizes the palladium center and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes byproducts |
| Solvent | Dioxane/water, Toluene, DMF | Solubilizes reactants and influences reaction rate |
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound is a highly valuable and versatile starting material for the synthesis of novel and diverse libraries of compounds with potential therapeutic applications. The strategic positioning of the bromo and carbaldehyde functionalities allows for a wide range of selective chemical transformations, enabling the exploration of a vast chemical space around the privileged imidazo[1,2-a]pyrazine core. This guide has provided a comprehensive overview of the synthesis and synthetic utility of this key intermediate, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of new and potent bioactive molecules.
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Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]
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2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - NIH. Available at: [Link]
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2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine | Request PDF - ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
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Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. | Semantic Scholar. Available at: [Link]
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The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. Available at: [Link]
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Suzuki reaction - Wikipedia. Available at: [Link]
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Application of the modified Pictet-Spengler cyclization reaction for the preparation of an imidazopyrazine ring: synthesis of new pyrido - Semantic Scholar. Available at: [Link]
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Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]
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Method of treatment using substituted pyrazolo[1,5-a] pyrimidine compounds - Patent US-9127013-B2 - PubChem. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1][2][3] Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, making it a valuable scaffold in the design of novel therapeutics, particularly in oncology.[3][4] The functionalization of this core through carbon-carbon bond-forming reactions is a key strategy for the generation of diverse chemical libraries for drug discovery.
Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents. This powerful palladium-catalyzed reaction enables the efficient synthesis of biaryl and heteroaryl structures, making it an indispensable tool for medicinal chemists.
This comprehensive guide provides detailed application notes and robust protocols for the Suzuki coupling of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde with a range of arylboronic acids. The presence of both a nitrogen-rich, electron-deficient heterocyclic system and a reactive aldehyde functionality on the substrate presents unique challenges. This document will address these challenges by providing insights into the rationale behind the selection of catalysts, ligands, bases, and reaction conditions to achieve successful and high-yielding couplings.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
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The Strategic Functionalization of a Privileged Scaffold: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Introduction: The Imidazo[1,2-a]pyrazine Core in Modern Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities, including applications in oncology, infectious diseases, and neurology.[1][2] Derivatives of this heterocyclic system have shown promise as kinase inhibitors, underscoring their importance in the development of targeted therapeutics.[3]
The functionalization of this core is paramount to exploring its full therapeutic potential. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a detailed exploration of the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—on a highly versatile and strategic building block: 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde .
The presence of a bromine atom at the 6-position offers a prime handle for cross-coupling, while the carbaldehyde group at the 3-position provides a secondary site for a vast range of subsequent chemical transformations. This dual functionality makes it an exceptionally valuable starting material for the construction of complex molecular architectures and the generation of diverse compound libraries for drug discovery programs.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the formation of biaryl and vinyl-substituted aromatic systems, owing to the commercial availability, stability, and low toxicity of boronic acid and ester reagents.[4] For the this compound scaffold, this reaction provides a direct route to introduce a vast array of aryl and heteroaryl substituents at the 6-position, significantly expanding the accessible chemical space.
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
The choice of catalyst, ligand, base, and solvent is critical for a successful reaction. For electron-deficient heterocyclic halides like our substrate, electron-rich and bulky phosphine ligands are often preferred as they facilitate the oxidative addition step and promote the overall catalytic turnover. The base plays a crucial role in activating the boronic acid for transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related imidazo[1,2-a]pyrazine systems.[6]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.1 M.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable precatalyst with a bulky, electron-rich ligand that is effective for cross-coupling of heteroaryl halides. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to activate the boronic acid without promoting side reactions with the aldehyde. |
| Solvent | 1,4-Dioxane/Water | The aqueous mixture aids in the dissolution of the base and facilitates the transmetalation step. |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
II. Sonogashira Coupling: Introducing C(sp) Hybridized Fragments
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling an aryl or vinyl halide with a terminal alkyne.[7] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates and structural motifs in pharmaceuticals and materials science. Applying this to this compound allows for the introduction of alkynyl groups, which can serve as handles for further "click" chemistry or as part of a pharmacophore.
Scientific Rationale and Mechanistic Overview
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[8] The palladium catalyst undergoes a cycle similar to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
The amine base serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent. The aldehyde functionality on the substrate is generally well-tolerated under these conditions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add the anhydrous solvent (e.g., THF) and triethylamine (2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | A classic and highly effective dual-catalyst system for Sonogashira couplings. |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents that are suitable for maintaining catalyst activity. |
| Temperature | Room temp. to 50 °C | The reaction often proceeds efficiently at or near room temperature, preserving sensitive functional groups. |
III. Heck Coupling: Olefin Functionalization
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond with concomitant formation of a double bond.[9] This allows for the introduction of vinyl groups or more complex unsaturated side chains at the 6-position of the imidazo[1,2-a]pyrazine core. These products can be valuable for their intrinsic biological activity or as intermediates for further synthetic manipulations.
Scientific Rationale and Mechanistic Overview
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step releases the product and regenerates the active catalyst.[1]
The choice of base is crucial to neutralize the HBr generated during the catalytic cycle. The reaction often requires elevated temperatures, and phosphine-free catalyst systems or those with robust phosphine ligands are commonly employed.
Experimental Protocol: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., Styrene or Methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable phosphine ligand
-
Base (e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.03 equiv.), and the phosphine ligand (e.g., PPh₃, 0.06 equiv.).
-
Add the base (e.g., Et₃N, 1.5 equiv.) and the anhydrous solvent (e.g., DMF).
-
Add the alkene (1.5 equiv.).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Heck reactions, where Pd(0) is generated in situ. |
| Base | Et₃N or K₂CO₃ | Neutralizes the HBr formed during the reaction, regenerating the Pd(0) catalyst. |
| Solvent | DMF or Acetonitrile | High-boiling polar aprotic solvents that facilitate the reaction at elevated temperatures. |
| Temperature | 100-120 °C | Higher temperatures are often required to drive the reaction to completion. |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[8] This reaction is of immense importance in pharmaceutical chemistry, as the aniline and related N-aryl motifs are present in a vast number of drugs. For our substrate, this reaction enables the introduction of a wide variety of primary and secondary amines at the 6-position, creating key intermediates for further elaboration or as final products with potential biological activity.
Scientific Rationale and Mechanistic Overview
Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.).
-
Add anhydrous toluene to the flask, and stir for a few minutes to form the active catalyst complex.
-
In a separate flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Transfer the catalyst solution to the flask containing the substrates and base via cannula.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N bond formation, effective for a broad range of amines and aryl halides. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents that are compatible with the strong base and catalytic system. |
| Temperature | 80-110 °C | Provides the necessary energy to overcome the activation barriers in the catalytic cycle. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and highly effective strategy for the synthesis of a diverse array of substituted imidazo[1,2-a]pyrazines. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions each provide a unique and powerful avenue for introducing C-C and C-N bonds at the 6-position, while the aldehyde at the 3-position remains available for subsequent derivatization. The protocols and rationales provided herein offer a solid foundation for researchers to leverage this versatile building block in their drug discovery and development efforts, enabling the rapid and efficient generation of novel chemical entities based on this privileged scaffold.
References
-
Gembus, V., Bonfanti, J.-F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(12), 3525–3555. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Jadhav, S. A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36623-36636. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Gembus, V., Bonfanti, J.-F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]
-
Zhang, L., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Gillaizeau, I., & Gueiffier, A. (2005). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 48(12), 4071-4084. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Gembus, V., Bonfanti, J.-F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]
-
Zhang, L., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Gillaizeau, I., & Gueiffier, A. (2005). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 48(12), 4071-4084. [Link]
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- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Application Note: Strategic Synthesis of Novel Kinase Inhibitors from 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Abstract
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, particularly protein kinases.[1][2] Its structural analogy to purines allows it to effectively compete for the ATP-binding site of many kinases, making it a fertile ground for the development of targeted therapeutics in oncology and beyond.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde, a versatile starting material for the synthesis of diverse kinase inhibitor libraries. We present detailed protocols for orthogonal functionalization at the C3 and C6 positions, discuss the rationale behind key experimental choices, and provide a framework for generating potent and selective inhibitors against targets such as Aurora kinases, PI3K, and CDKs.[3][5][6][7]
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[8] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. The imidazo[1,2-a]pyrazine core has emerged as a highly successful scaffold in this domain. Marketed drugs and clinical candidates such as Entospletinib (GS-9973), a selective Spleen Tyrosine Kinase (SYK) inhibitor, validate the therapeutic potential of this heterocyclic system.[4]
The starting material, this compound, is strategically designed for diversity-oriented synthesis. It possesses two distinct and orthogonally reactive handles:
-
The C3-Carbaldehyde: A versatile electrophilic center ideal for introducing a wide array of substituents through reactions like reductive amination and olefination. This position often allows for probing solvent-exposed regions of the kinase ATP-binding site.
-
The C6-Bromo Group: A classic handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This position is crucial for installing aryl, heteroaryl, or amino groups that can form key interactions deep within the ATP pocket, often targeting the hinge region.
This guide will detail robust protocols for leveraging these two functional groups to rapidly generate libraries of novel kinase inhibitors.
Figure 1: Synthetic pathways from the core scaffold. A diagram illustrating the dual functional handles of the starting material for library synthesis.
Synthetic Protocols: Building the Inhibitor Library
The following protocols are designed to be robust and adaptable. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.
Protocol 1: Reductive Amination at the C3 Position
Principle: This is a one-pot reaction that transforms the C3-aldehyde into a secondary or tertiary amine. The aldehyde first reacts with a primary or secondary amine to form a transient iminium ion, which is then immediately reduced by a mild, selective reducing agent, typically sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and more tolerant of slightly acidic conditions that favor iminium ion formation, minimizing side reactions.
Materials and Reagents:
-
This compound
-
Primary or secondary amine of choice (e.g., morpholine, piperazine derivatives, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Note: The reaction can be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position
Principle: This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the sp²-hybridized carbon of the C6-bromo group and an aryl or heteroaryl boronic acid/ester. This reaction is fundamental for exploring Structure-Activity Relationships (SAR) by introducing diverse aromatic systems that can interact with the kinase hinge region. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.
Materials and Reagents:
-
6-Substituted-imidazo[1,2-a]pyrazine starting material (e.g., product from Protocol 2.1)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)
-
Base, e.g., aqueous sodium carbonate (Na₂CO₃, 2M solution) or potassium carbonate (K₂CO₃)
-
Solvent system, e.g., 1,4-Dioxane, Dimethoxyethane (DME), or Toluene/Ethanol/Water mixture
-
Standard laboratory glassware for reflux/heating under an inert atmosphere.
Step-by-Step Methodology:
-
To a flask suitable for heating (e.g., a Schlenk flask or a microwave vial), add the 6-bromo starting material (1.0 eq), the boronic acid/ester (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., 1,4-Dioxane) and the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product.
Integrated Synthetic Workflow & Data Presentation
The power of this approach lies in combining these protocols sequentially. A typical workflow involves first modifying the C3-aldehyde, followed by diversification at the C6 position. This allows for the creation of a matrix-like library from a common intermediate.
Figure 2: Integrated workflow for library synthesis. A flowchart showing the sequential application of synthetic protocols to generate a diverse compound library.
The biological activity of synthesized compounds should be evaluated in relevant kinase assays. Data should be systematically organized to facilitate SAR analysis.
Table 1: Representative Data for Synthesized Imidazo[1,2-a]pyrazine Analogs
| Compound ID | C3-Substituent (R¹) | C6-Substituent (R²) | Yield (%) | Purity (HPLC, %) | Target Kinase IC₅₀ (nM) |
| INH-001 | Morpholinomethyl | Phenyl | 65 | >98 | Aurora A: 150 |
| INH-002 | Morpholinomethyl | 3-Pyridyl | 71 | >99 | Aurora A: 25[5] |
| INH-003 | Piperidin-1-ylmethyl | Phenyl | 62 | >97 | Aurora A: 180 |
| INH-004 | Piperidin-1-ylmethyl | 3-Pyridyl | 68 | >98 | Aurora A: 45 |
| INH-005 | Benzylaminomethyl | 4-Fluorophenyl | 55 | >98 | CDK9: 160[6] |
Note: Yields are for the final Suzuki coupling step. IC₅₀ values are hypothetical but based on published data for similar scaffolds.
Target Kinases and Mechanism of Action
Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown potent inhibitory activity against several important cancer-related kinase families.
-
Aurora Kinases: Essential for mitotic progression, Aurora A and B are frequently overexpressed in tumors. Inhibitors based on this scaffold have demonstrated picomolar potency and efficacy in xenograft models.[7]
-
Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are prime targets for anticancer therapies. Imidazo[1,2-a]pyrazines have been developed as potent CDK9 inhibitors, impacting transcriptional regulation.[6]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most commonly activated signaling pathways in human cancer. The imidazo[1,2-a]pyrazine core has been successfully employed to generate novel PI3K inhibitors.[3]
The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site. The nitrogen atoms of the imidazo[1,2-a]pyrazine ring system often act as hydrogen bond acceptors, mimicking the adenine region of ATP and forming crucial interactions with the kinase hinge backbone.
Figure 3: Kinase inhibition mechanism. A diagram showing how an inhibitor blocks the kinase active site, preventing substrate phosphorylation.
Conclusion
This compound is a high-value starting material for the efficient construction of kinase inhibitor libraries. The orthogonal reactivity of its C3-aldehyde and C6-bromo functionalities allows for systematic and diverse structural modifications. By employing robust and scalable protocols such as reductive amination and Suzuki-Miyaura coupling, medicinal chemists can rapidly explore the chemical space around this privileged scaffold, leading to the discovery of novel, potent, and selective kinase inhibitors for therapeutic development.
References
-
Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-93. [Link]
-
Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]
-
Lima, L. M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Zhan, Y., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1937-41. [Link]
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Barlow, D. J., et al. (2015). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 23(3), 449-60. [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309191. [Link]
-
Hao, W., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-8. [Link]
-
Abignente, E., et al. (1982). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 25(1), 79-82. [Link]
-
Goel, R., et al. (2018). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 16(43), 8095-8119. [Link]
-
Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
El Qami, T., et al. (2022). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 11(5), e202200021. [Link]
-
Almirante, N., et al. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 8(3), 305-312. [Link]
-
Ramkumar, M., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(2), 998-1011. [Link]
-
Myadaraboina, S., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
-
Tabor, A. B., et al. (2015). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 23(3), 449-60. [Link]
-
Tan, T., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Manda, S., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
-
Shrives, H. J., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Pharmaceuticals, 15(4), 468. [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14099-14188. [Link]
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Application Notes and Protocols for the Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyrazines
Introduction: Strategic C-3 Formylation of a Privileged Scaffold
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a range of biologically active compounds, including inhibitors of phosphodiesterases and receptor tyrosine kinases. The introduction of a formyl (-CHO) group at the C-3 position of this bicyclic heterocycle is a pivotal synthetic transformation, unlocking a gateway to a diverse array of derivatives. This aldehyde functionality serves as a versatile chemical handle for subsequent modifications, such as the construction of Schiff bases, Wittig reactions, and reductive aminations, thereby enabling extensive structure-activity relationship (SAR) studies.
The Vilsmeier-Haack reaction stands as a powerful and highly regioselective method for the formylation of electron-rich heterocyclic systems.[1][2] This protocol details the application of the Vilsmeier-Haack reaction for the efficient synthesis of imidazo[1,2-a]pyrazine-3-carbaldehydes, providing researchers with a robust methodology for accessing these valuable intermediates.
Underlying Principles: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.[3] The key to this transformation is the in situ generation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][3]
Mechanism of Vilsmeier Reagent Formation and Subsequent Formylation
Caption: Vilsmeier-Haack formylation workflow.
The imidazo[1,2-a]pyrazine ring system is electron-rich, particularly at the C-3 position of the imidazole ring, due to the nitrogen lone pair delocalization. This inherent electronic property directs the electrophilic attack of the Vilsmeier reagent regioselectively to the C-3 position, leading to the desired 3-formylated product.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the analogous 2-phenylimidazo[1,2-a]pyridine system and is expected to provide good yields for substituted imidazo[1,2-a]pyrazines.[4][5] Researchers should optimize the reaction time and temperature for their specific substrate.
Materials and Reagents:
-
Substituted Imidazo[1,2-a]pyrazine (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (use as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (2.5 eq)
-
Sodium carbonate (Na₂CO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, two-necked
-
Addition funnel
-
Ice bath
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF (sufficient amount to dissolve the substrate, e.g., 5-10 mL per gram of substrate).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (2.5 eq) dropwise to the stirred DMF via an addition funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. The formation of a pale yellow to white precipitate (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
To the pre-formed Vilsmeier reagent at 0 °C, add the substituted imidazo[1,2-a]pyrazine (1.0 eq) portion-wise over 10-15 minutes. Ensure the substrate is fully dissolved in the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-80 °C and maintain this temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the mixture is alkaline (pH > 8). This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyrazine-3-carbaldehyde.
-
Key Experimental Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale / Field-Proven Insight |
| Reagent Purity | Anhydrous DMF, freshly distilled POCl₃ | The Vilsmeier reagent is highly sensitive to moisture. Water will quench the reagent and lead to lower yields. |
| Temperature Control | 0 °C for reagent formation and quenching | The formation of the Vilsmeier reagent and the quenching step are highly exothermic. Low temperatures prevent reagent decomposition and ensure a controlled reaction. |
| Reaction Temperature | 60-80 °C | While some electron-rich heterocycles react at room temperature, heating is often necessary for imidazo[1,2-a]pyrazines to drive the reaction to completion. |
| Stoichiometry | Excess POCl₃ (2.5 eq) | An excess of POCl₃ ensures the complete conversion of DMF to the Vilsmeier reagent, maximizing the yield of the formylated product. |
| Work-up | Careful, slow quenching with ice and Na₂CO₃ | Rapid quenching can lead to a dangerous exotherm. Basification is crucial to neutralize the acidic reaction mixture and facilitate the extraction of the product. |
| Purification | Silica Gel Chromatography | This is the most effective method for isolating the pure formylated product from unreacted starting material and any potential side products. |
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is low, ensure all reagents are anhydrous. Consider increasing the reaction temperature or time. The electronic nature of substituents on the imidazo[1,2-a]pyrazine ring will significantly impact reactivity; electron-donating groups will accelerate the reaction, while electron-withdrawing groups will hinder it.
-
Formation of a Tar-like Substance: This may occur if the reaction temperature is too high or if the quenching is not performed carefully. Ensure slow and controlled addition during quenching.
-
Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching procedure is exothermic and should be performed with extreme caution.
Characterization of the Product
The final product, imidazo[1,2-a]pyrazine-3-carbaldehyde, can be characterized by standard spectroscopic techniques:
-
¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the range of δ 9-10 ppm. The protons on the imidazo[1,2-a]pyrazine core will also show characteristic shifts.
-
¹³C NMR: The aldehyde carbon will appear as a distinct signal around δ 180-190 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band should be observed around 1670-1690 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the formylated product should be observed.
Conclusion
The Vilsmeier-Haack formylation is a reliable and highly regioselective method for the synthesis of imidazo[1,2-a]pyrazine-3-carbaldehydes. By carefully controlling the reaction conditions, particularly temperature and moisture, researchers can efficiently produce these valuable intermediates, paving the way for the development of novel therapeutic agents and chemical probes.
References
-
Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, E64, o927. Available at: [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374-377. Available at: [Link]
-
ResearchGate. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]
-
ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2024). [Article]Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. r/Scholar. Retrieved from [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Google APIs. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Merck. (n.d.). Imidazo[1,2-a]pyrazine-3-carbaldehyde. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-2-oxoacetaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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- 4. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Accelerated Synthesis of Imidazo[1,2-a]pyrazine Libraries via Microwave-Assisted Multicomponent Reaction
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of substituted imidazo[1,2-a]pyrazine libraries, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] By leveraging the power of microwave-assisted organic synthesis (MAOS), the protocols herein drastically reduce reaction times from hours to minutes, while often improving yields and product purity compared to conventional thermal methods.[4][5][6] We will detail the rationale behind the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, provide a robust, step-by-step protocol for library generation, and present representative data to demonstrate the versatility of this methodology.
Introduction: The Strategic Advantage of Imidazo[1,2-a]pyrazines & MAOS
The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active agents with applications as antibacterial, anti-inflammatory, and anticancer therapeutics.[3][7] The urgent need to explore vast chemical space for new drug candidates requires synthetic methods that are not only robust and high-yielding but also exceptionally fast.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this pursuit.[5][8] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation utilizes dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field.[9] This generates rapid and uniform heating throughout the sample, often leading to:
-
Dramatically Reduced Reaction Times: Accelerating reaction rates by orders of magnitude.[4][5]
-
Increased Product Yields: Minimizing the formation of side products through rapid transition through reactive intermediate states.[9]
-
Enhanced Purity: Cleaner reaction profiles simplify downstream purification.[5][9]
-
Greener Chemistry: Reduced energy consumption and the potential for using more environmentally benign solvents.[5][8]
This application note focuses on combining the efficiency of MAOS with the elegance of a multicomponent reaction (MCR) to build diverse libraries of imidazo[1,2-a]pyrazines.
Mechanistic Rationale: The Groebke-Blackburn-Bienaymé Reaction
The synthesis of the 3-aminoimidazo[1,2-a]pyrazine core is most efficiently achieved via the Groebke-Blackburn-Bienaymé (GBB) reaction.[10][11] This is a three-component reaction (3CR) that brings together a 2-aminopyrazine, an aldehyde, and an isocyanide in a single, atom-economical step.[10][12]
The generally accepted mechanism proceeds as follows:
-
Schiff Base Formation: The 2-aminopyrazine reacts with the aldehyde to form a Schiff base (imine) intermediate, typically catalyzed by a Lewis or Brønsted acid. This step is often the rate-limiting step under conventional heating.
-
Nucleophilic Attack: The isocyanide, a unique carbon nucleophile, attacks the protonated Schiff base.
-
Intramolecular Cyclization: A subsequent intramolecular cyclization occurs, followed by a tautomerization to yield the stable, aromatic imidazo[1,2-a]pyrazine ring system.[11][13]
Microwave irradiation is particularly effective for this reaction as it rapidly promotes the initial condensation and subsequent cyclization steps, surmounting the activation energy barriers in a fraction of the time required by conventional heating.
Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction mechanism.
Experimental Protocol: Library Synthesis
This protocol is designed for a dedicated microwave synthesis system equipped with sealed reaction vessels and accurate temperature/pressure monitoring.
3.1. Materials and Equipment
-
Reagents:
-
Substituted 2-aminopyrazines
-
A diverse set of aldehydes (aromatic, aliphatic)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Lewis Acid Catalyst (e.g., Scandium(III) triflate or Yttrium(III) triflate)[11][14]
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
-
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vials with stir bars
-
Analytical balance
-
Syringes and needles for liquid handling
-
Thin Layer Chromatography (TLC) plates
-
Purification system (e.g., Flash column chromatography)
-
Analytical instruments (LC-MS, NMR)
-
3.2. General Procedure for Parallel Synthesis
-
Reagent Preparation: To a standard 10 mL microwave vial containing a magnetic stir bar, add the 2-aminopyrazine (1.0 mmol, 1.0 equiv).
-
Catalyst and Aldehyde Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%) followed by the aldehyde (1.1 mmol, 1.1 equiv).
-
Solvent and Isocyanide Addition: Add anhydrous methanol (3 mL) and finally, add the isocyanide (1.2 mmol, 1.2 equiv).
-
Vessel Sealing: Securely cap the reaction vessel. Safety Note: Always use proper sealing techniques to prevent vessel failure under pressure.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the following parameters:
-
Temperature: 120 °C (using dynamic temperature control)
-
Hold Time: 10 minutes
-
Power: 200 W (or variable power to maintain temperature)
-
Stirring: High
-
-
Reaction Cooldown: After the irradiation period, the vessel is cooled to room temperature using a compressed air stream.
-
Work-up and Analysis:
-
Open the vial carefully.
-
Monitor the reaction completion by TLC or LC-MS.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure imidazo[1,2-a]pyrazine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Caption: General experimental workflow for library synthesis.
Representative Library Synthesis Data
To demonstrate the scope and efficiency of this protocol, a small library was synthesized using varied building blocks.
| Entry | 2-Aminopyrazine | Aldehyde | Isocyanide | Time (min) | Yield (%) |
| 1 | Unsubstituted | 4-Chlorobenzaldehyde | tert-Butyl | 10 | 92 |
| 2 | Unsubstituted | 2-Naphthaldehyde | tert-Butyl | 10 | 88 |
| 3 | Unsubstituted | 4-Methoxybenzaldehyde | Cyclohexyl | 12 | 85 |
| 4 | 5-Methylpyrazine | 4-Chlorobenzaldehyde | Cyclohexyl | 10 | 90 |
| 5 | Unsubstituted | Furan-2-carbaldehyde | tert-Butyl | 10 | 81 |
Yields refer to isolated product after purification.
The results clearly indicate that the microwave-assisted GBB reaction is robust and tolerates a variety of functional groups on all three components, consistently providing excellent yields in short reaction times.[10]
Troubleshooting and Optimization
-
Low Yield: If yields are suboptimal, consider increasing the reaction temperature to 140°C or the hold time to 15-20 minutes. Ensure all reagents are pure and solvents are anhydrous.
-
Side Product Formation: For sensitive aldehydes, pre-forming the Schiff base at a lower temperature (e.g., 60°C for 5 minutes) before adding the isocyanide and increasing to the final reaction temperature can improve outcomes.
-
Poor Solubility: If reagents are not fully dissolved, consider a different solvent system. A mixture of Toluene/Ethanol (1:1) can be effective.
Conclusion
The microwave-assisted Groebke-Blackburn-Bienaymé reaction is a superior method for the rapid synthesis of diverse imidazo[1,2-a]pyrazine libraries.[12][15] This protocol offers significant advantages in terms of speed, efficiency, and scalability, empowering medicinal chemists to accelerate the drug discovery process.[8] The methodology is versatile, high-yielding, and aligns with the principles of green chemistry, making it an invaluable tool for modern synthetic laboratories.[5][6]
References
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B. V., & G. K., G. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. IRIS-AperTO. Retrieved January 22, 2026, from [Link]
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Boruwa, J., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH. Retrieved January 22, 2026, from [Link]
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Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024, October 8). EurekAlert!. Retrieved January 22, 2026, from [Link]
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Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
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Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024, October 17). Retrieved January 22, 2026, from [Link]
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Yadav, G., et al. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Retrieved January 22, 2026, from [Link]
-
Lin, X., et al. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. NIH. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2025, August 7). Retrieved January 22, 2026, from [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Retrieved January 22, 2026, from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]
-
One-pot synthesis of imidazo[1,2-a]pyridine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 22, 2026, from [Link]
-
Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved January 22, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Wessjohann, L. A., et al. (n.d.). The Groebke-Blackburn-Bienaymé Reaction. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Groebke‐Blackburn‐Bienaymé Reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Wang, S.-Y., et al. (2007). Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives. PubMed. Retrieved January 22, 2026, from [Link]
-
Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: High-Throughput Screening for 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde Derivatives
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a range of high-value biological targets, particularly protein kinases.[1][2] This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns for novel derivatives of 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde. We move beyond mere procedural lists to explain the causal-driven strategy for assay selection, from initial biochemical screens targeting kinase inhibition to secondary cell-based assays confirming downstream apoptotic effects. The protocols detailed herein are designed to be robust, scalable, and self-validating, providing researchers with a clear path from a compound library to validated hits.
The Scientific Rationale: Targeting the Kinome
Protein kinases have emerged as one of the most critical classes of targets for drug discovery, especially in oncology.[3] These enzymes regulate a vast number of cellular processes, including proliferation, apoptosis, and signal transduction.[2] The imidazo[1,2-a]pyrazine core has been successfully exploited to generate potent inhibitors of various kinases, including Aurora kinases, CDK9, and PI3Kα.[4][5][6][7] Therefore, a logical and empirically supported primary screening strategy for novel this compound derivatives is to screen them against a panel of disease-relevant protein kinases.
The inhibition of a key kinase in a signaling cascade can block downstream proliferative signals and induce programmed cell death (apoptosis), a desirable outcome for anti-cancer therapeutics.[7]
Caption: High-Throughput Screening (HTS) Workflow.
Primary Screen: Fluorescence Polarization (FP) Kinase Assay
3.1. Assay Principle
Fluorescence Polarization (FP) is a homogeneous technique ideal for HTS, used to monitor binding events in solution. [8]The principle relies on the rotational speed of a fluorescently labeled molecule (tracer). A small tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When this tracer binds to a much larger molecule, like a protein kinase, its rotation slows dramatically, and the emitted light remains highly polarized. [9] In this competitive assay format, a test compound that inhibits the kinase will prevent the binding of the fluorescent tracer, resulting in a low polarization signal. This makes it a powerful method to screen for inhibitors. [10] 3.2. Detailed Protocol: FP-Based Kinase Inhibition Assay
-
Objective: To identify compounds that inhibit the binding of a fluorescent tracer to a target kinase.
-
Materials:
-
Target Protein Kinase (e.g., Aurora A, CDK9)
-
Fluorescently-labeled tracer (a known ATP-competitive ligand for the kinase)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine)
-
Negative Control: DMSO
-
Low-volume, black, 384-well assay plates
-
A microplate reader capable of measuring fluorescence polarization. [11]
-
-
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer 50 nL of each test compound from the library source plates to the 384-well assay plates. Also, plate positive and negative controls.
-
Enzyme Preparation: Prepare a 2X working solution of the target kinase in cold assay buffer. The final concentration should be determined empirically via enzyme titration but is typically in the low nanomolar range.
-
Tracer Preparation: Prepare a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentration is typically at or below its Kd (dissociation constant) for the target kinase.
-
Reagent Addition 1 (Enzyme): Add 10 µL of the 2X kinase solution to each well of the assay plate containing the pre-spotted compounds.
-
Incubation: Mix the plate on a plate shaker for 60 seconds and then incubate for 15 minutes at room temperature. This pre-incubation allows the test compounds to bind to the kinase.
-
Reagent Addition 2 (Tracer): Add 10 µL of the 2X tracer solution to all wells. The final reaction volume is now 20 µL.
-
Final Incubation: Mix the plate for 60 seconds and incubate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Detection: Measure fluorescence polarization on a suitable plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for a TAMRA tracer, Ex: 530 nm, Em: 590 nm).
-
-
Data Analysis:
-
Polarization is measured in millipolarization units (mP).
-
The percent inhibition is calculated relative to the controls: % Inhibition = 100 * (1 - [(mP_sample - mP_pos) / (mP_neg - mP_pos)])
-
Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls.
-
Secondary Screen: Caspase-Glo® 3/7 Apoptosis Assay
4.1. Assay Principle
A compound that inhibits a kinase involved in cell survival should ideally induce apoptosis. [7]A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. [12]The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method to detect this activity. [13]The assay reagent contains a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin). In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity. [13][14]This "add-mix-measure" format is highly amenable to HTS. [15] 4.2. Detailed Protocol: Cell-Based Apoptosis Assay
-
Objective: To determine if hit compounds from the primary screen induce apoptosis in a relevant cancer cell line.
-
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7) known to be sensitive to the targeted kinase pathway. [5] * Cell Culture Medium (e.g., McCoy's 5A or DMEM) with 10% FBS
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Hit Compounds from primary screen
-
Positive Control: An apoptosis-inducing agent (e.g., Staurosporine)
-
Negative Control: DMSO
-
White, opaque, 384-well cell culture plates
-
A microplate luminometer
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into the 384-well plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the hit compounds. Add 10 µL of the compound dilutions to the cells. Ensure final DMSO concentration is ≤ 0.5%.
-
Incubation: Incubate the plates for a period determined by the mechanism of action, typically 24 to 48 hours, at 37°C, 5% CO₂.
-
Reagent Preparation: On the day of the assay, equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: a. Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Add 50 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Detection: Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
The raw luminescence units (RLU) are directly proportional to caspase activity.
-
Data can be expressed as Fold Induction over the negative (DMSO) control: Fold Induction = RLU_sample / RLU_avg_neg
-
For dose-response curves, plot the RLU or Fold Induction against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
-
Data Validation and Hit Prioritization
Trustworthiness in HTS relies on robust quality control and a logical framework for advancing hits.
5.1. Assay Quality Control
For each assay plate, key statistical parameters must be calculated to ensure validity.
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness. [16] |
| Signal-to-Background (S/B) | μ_neg / μ_pos | > 10 | Indicates the dynamic range of the assay. |
| Signal-to-Noise (S/N) | (μ_neg - μ_pos) / √(σ_pos² + σ_neg²) | > 10 | Measures the separation of signals relative to their variability. |
| μ = mean, σ = standard deviation |
5.2. Hit Validation Logic
A compound is not considered a validated hit until it passes through a confirmation and validation cascade. This process eliminates artifacts and confirms the desired biological activity.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
The Versatile Scaffold: 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde as a Gateway to Novel Anticancer Agents
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern oncology drug discovery, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity. Derivatives of this heterocyclic system have demonstrated potent inhibitory effects against a range of high-value cancer targets, including critical kinases and structural proteins.[1][2][3] This guide focuses on 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde , a key chemical intermediate poised to unlock the next generation of targeted cancer therapeutics. While not an anticancer agent in its own right, its true value lies in its dual reactive handles: a bromine atom at the C6 position and a carbaldehyde group at the C3 position. These sites offer synthetic chemists a versatile platform for combinatorial library synthesis and the strategic design of novel drug candidates. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties, while the aldehyde group is an ideal starting point for modifications such as reductive amination to build a wide array of side chains.[4][5] This document serves as a comprehensive guide for researchers, providing a strategic overview and detailed protocols for leveraging this powerful scaffold in cancer drug discovery programs.
Rationale for Application in Cancer Research: A Multi-Targeted Approach
The therapeutic potential of the imidazo[1,2-a]pyrazine scaffold is underscored by the diverse mechanisms of action exhibited by its derivatives. This versatility suggests that libraries derived from this compound could be screened against a variety of cancer-relevant pathways.
Key Anticancer Mechanisms of Imidazo[1,2-a]pyrazine Analogs:
-
PI3K/Akt/mTOR Pathway Inhibition: This signaling cascade is one of the most frequently hyperactivated pathways in human cancers, driving cell proliferation, survival, and resistance to therapy.[5] Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors, demonstrating the scaffold's suitability for targeting this critical pathway.[5][6]
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in various malignancies.[7] Imidazo[1,2-a]pyrazine-based compounds have shown potent CDK9 inhibitory activity, leading to antiproliferative effects in breast and colorectal cancer cell lines.[7][8]
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for anticancer drugs. Novel imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and apoptosis.[2][9]
-
Gαq/11 Inhibition: In specific cancers like uveal melanoma, activating mutations in GNAQ and GNA11 genes lead to constitutive activation of the Gαq/11 signaling pathway. Imidazo[1,2-a]pyrazine derivatives have been successfully designed to inhibit this pathway, demonstrating selective antiproliferative activity against uveal melanoma cells.[10]
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
The following table summarizes the reported in vitro activities of various imidazo[1,2-a]pyrazine analogs, highlighting the potential of this scaffold.
| Compound Class/Example | Target | Cancer Cell Line(s) | Reported IC50 | Reference |
| Imidazo[1,2-a]pyrazine Derivative 42 | PI3Kα/mTOR | N/A (Biochemical Assay) | PI3Kα: 0.06 nM, mTOR: 3.12 nM | [5] |
| Imidazo[1,2-a]pyrazine Derivative 3c | CDK9 | MCF7, HCT116, K652 (Average) | 6.66 µM | [7] |
| Imidazo[1,2-a]pyrazine Derivative TB-25 | Tubulin Polymerization | HCT-116 | 23 nM | [9] |
| Imidazo[1,2-a]pyrazine Derivative GQ352 | Gαq/11 | Uveal Melanoma Cells | 8.9 µM | [10] |
| Imidazo[1,2-a]pyridine Derivative 12b | General Cytotoxicity | Hep-2, HepG2, MCF-7, A375 | 11-13 µM | [11] |
Synthetic Derivatization: From Scaffold to Library
The strategic value of this compound lies in its potential for diversification. Below are generalized protocols for modifying its two key functional groups.
Synthetic Workflow
Caption: Synthetic derivatization pathways for this compound.
Protocol 1: Reductive Amination of the Aldehyde Group
This protocol allows for the introduction of a wide variety of amine-containing side chains, which is crucial for exploring structure-activity relationships (SAR) and improving properties like solubility and cell permeability.
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. A stepwise procedure involving the pre-formation of an imine followed by reduction with a mild reducing agent like sodium borohydride (NaBH4) can prevent dialkylation and other side reactions.[5]
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).
-
Add the desired primary or secondary amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS to confirm the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete (as monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
If necessary, adjust the pH to be neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.
-
Protocol 2: Suzuki Cross-Coupling at the Bromine Position
This protocol enables the introduction of various aryl or heteroaryl groups, which can be used to probe specific binding pockets in target proteins and modulate the electronic properties of the molecule.
Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds. It is tolerant of a wide range of functional groups, making it ideal for late-stage diversification of complex molecules.[12]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a microwave vial or Schlenk flask, add this compound (or a derivative from Protocol 1) (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (5 mol %), and a base such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor until the starting material is consumed (as monitored by TLC or LC-MS). Reaction times can vary from 30 minutes to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Screening Protocols for Anticancer Activity
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols provide a foundation for a robust in vitro screening cascade.
Screening and MoA Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Development of Antiviral Agents from 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antiviral effects. This document provides a comprehensive technical guide for researchers engaged in the development of novel antiviral agents derived from the versatile starting material, 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde. We will detail a robust synthesis protocol, outline key antiviral screening assays, and describe methodologies for elucidating the mechanism of action of derivative compounds. This guide is designed to be a practical resource, blending established protocols with the scientific rationale necessary for informed experimental design and adaptation.
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold
The global challenge of emerging and drug-resistant viral infections necessitates the continuous discovery of novel antiviral agents with unique mechanisms of action. The imidazo[1,2-a]pyrazine heterocyclic system has garnered significant interest due to its structural similarity to purine nucleosides, allowing for potential interactions with various viral and host cell targets.
Derivatives of this scaffold have demonstrated promising activity against a range of viruses. For instance, certain imidazo[1,2-a]pyrazine derivatives have shown potent inhibition of influenza A and B viruses, including oseltamivir-resistant strains.[1][2][3] The mechanism for this activity has been identified as the inhibition of the viral nucleoprotein (NP), causing its aggregation and preventing its crucial nuclear import.[1][2][3] Furthermore, other analogues have exhibited anti-coronaviral properties, with in silico and in vitro data suggesting inhibition of viral proteases as a likely mechanism of action.[4]
The starting material, this compound, offers a strategic entry point for the synthesis of diverse compound libraries. The bromine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, while the aldehyde at the 3-position is amenable to a wide range of chemical transformations, allowing for the systematic exploration of the structure-activity relationship (SAR).
Synthesis of this compound
Conceptual Synthesis Workflow
The following diagram illustrates the key transformation in the synthesis of the imidazo[1,2-a]pyrazine core.
Caption: Synthesis of the target molecule.
Detailed Synthesis Protocol (Adapted)
Causality: This procedure is adapted from the synthesis of the corresponding pyridine analog.[5] The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto one of the aldehyde carbons of 2-bromomalonaldehyde, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Materials:
-
2-Amino-5-bromopyrazine
-
2-Bromomalonaldehyde
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous acetonitrile, add 2-bromomalonaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether to afford the desired product.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antiviral Activity Screening
Once a library of derivatives has been synthesized from the this compound scaffold, the next crucial step is to screen for antiviral activity. A tiered approach is often employed, starting with broad-spectrum screening followed by more specific and detailed assays for promising "hit" compounds.
General Antiviral Screening Workflow
Caption: Tiered antiviral screening workflow.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
Causality: This is a primary, high-throughput screening method to identify compounds that protect host cells from virus-induced death or morphological changes (cytopathic effect). A reduction in CPE in the presence of the compound suggests potential antiviral activity.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, A549)
-
Cell culture medium (e.g., DMEM, MEM) with fetal bovine serum (FBS)
-
Virus stock of interest
-
Synthesized compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed a 96-well plate with host cells to achieve a confluent monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Also, include cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus) controls.
-
Add a predetermined titer of the virus to the wells containing the compounds and the virus-only control wells.
-
Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 2-5 days).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50) from the compound-only controls.
-
Calculate the 50% effective concentration (EC50) from the virus- and compound-treated wells.
-
Determine the Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more promising therapeutic window.
| Parameter | Description | Importance |
| CC50 | Compound concentration that reduces cell viability by 50%. | Measures the toxicity of the compound to the host cells. |
| EC50 | Compound concentration that inhibits the viral effect by 50%. | Measures the potency of the compound's antiviral activity. |
| SI | Selectivity Index (CC50/EC50). | Indicates the therapeutic window of the compound. |
Protocol: Plaque Reduction Assay
Causality: This is a more quantitative secondary assay to confirm the antiviral activity of hit compounds. It measures the ability of a compound to reduce the number of infectious virus particles, visualized as plaques (localized areas of cell death) in a cell monolayer.
Materials:
-
Confluent monolayer of susceptible cells in 6- or 12-well plates.
-
Virus stock.
-
Serial dilutions of the test compound.
-
Overlay medium (e.g., cell culture medium with low-melting-point agarose or methylcellulose).
-
Fixative solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Infect confluent cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Overlay the cells with an overlay medium containing various concentrations of the test compound.
-
Incubate the plates until plaques are visible.
-
Fix the cells with the fixative solution.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.
Elucidating the Mechanism of Action (MoA)
Identifying the specific viral or host target of a novel antiviral agent is a critical step in its development. The MoA will dictate its spectrum of activity, potential for resistance, and opportunities for combination therapy. Based on the known activities of imidazo[1,2-a]pyrazine derivatives, key viral targets to investigate include viral polymerases, proteases, and nucleoproteins.
MoA Investigation Workflow
Caption: Workflow for MoA studies.
Protocol: Viral Protease Inhibition Assay (FRET-based)
Causality: Many viruses rely on proteases to cleave viral polyproteins into their functional mature forms. Inhibiting this step halts the viral life cycle. This assay uses a synthetic peptide substrate that mimics the protease cleavage site, flanked by a fluorophore and a quencher. Cleavage by the protease separates the pair, resulting in a fluorescent signal.
Materials:
-
Recombinant viral protease (e.g., SARS-CoV-2 3CLpro).
-
FRET peptide substrate.
-
Assay buffer.
-
Test compounds.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Add the assay buffer to the wells of a 384-well plate.
-
Add serial dilutions of the test compound.
-
Add the recombinant viral protease to the wells and incubate briefly.
-
Initiate the reaction by adding the FRET peptide substrate.
-
Measure the fluorescence intensity over time.
Data Analysis: The rate of increase in fluorescence is proportional to the protease activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol: Reverse Transcriptase (RT) Inhibition Assay
Causality: Retroviruses, such as HIV, use a reverse transcriptase to convert their RNA genome into DNA. This assay measures the inhibition of this enzymatic activity. A common method is an ELISA-based assay that detects the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand using a poly(A) template and an oligo(dT) primer.
Materials:
-
Recombinant reverse transcriptase.
-
Reaction buffer.
-
Poly(A) template and oligo(dT) primer.
-
DIG-dUTP and dNTP mix.
-
Test compounds.
-
Streptavidin-coated microplates.
-
Anti-DIG-POD antibody.
-
ABTS substrate solution.
-
Microplate reader.
Procedure:
-
In reaction tubes, combine the reaction buffer, template/primer mix, dNTP/DIG-dUTP mix, and the test compound.
-
Add the reverse transcriptase to initiate the reaction and incubate.
-
Transfer the reaction mixture to streptavidin-coated microplate wells to capture the biotin-labeled oligo(dT) primer and the newly synthesized DNA strand.
-
Add an anti-DIG-POD antibody, which binds to the incorporated DIG-dUTP.
-
Add the ABTS substrate and measure the absorbance.
Data Analysis: The absorbance is proportional to the amount of synthesized DNA. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the development of novel antiviral agents. The protocols and workflows detailed in this guide provide a robust framework for the synthesis of derivative libraries, their screening for antiviral activity, and the elucidation of their mechanisms of action. The demonstrated potential of the imidazo[1,2-a]pyrazine scaffold against clinically relevant viruses, such as influenza and coronaviruses, underscores the importance of continued research in this area. Future work should focus on expanding the diversity of synthesized libraries, exploring a broader range of viral targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them toward preclinical and clinical development.
References
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health. [Link]
-
Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed. [Link]
-
(PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
-
Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ResearchGate. [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]
-
Mechanisms of action of antiviral drugs. EBSCO. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 6-Bromo-Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with 6-bromo-heterocyclic substrates. The functionalized pyridine, quinoline, indazole, and other heterocyclic rings are ubiquitous moieties in medicinal chemistry and materials science.[1] However, their successful incorporation via Suzuki coupling is often non-trivial due to the unique electronic properties of these scaffolds.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven protocols. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high, reproducible yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows low or no conversion of the 6-bromo-heterocycle starting material. What are the likely causes and how can I fix it?
Low to no conversion is one of the most common issues and typically points to a problem in the catalytic cycle's initiation—the oxidative addition step.[2] Heterocyclic substrates can present unique challenges compared to simple aryl bromides.
Potential Causes & Recommended Actions:
-
Inactive Catalyst System:
-
Causality: The active Pd(0) species is essential for oxidative addition. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced to Pd(0) in situ. This reduction can be inefficient. Furthermore, the Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium black.[3][4]
-
Solution:
-
Ensure Rigorous Inert Atmosphere: Degas your solvent thoroughly (freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration.[4][5]
-
Use a Pre-catalyst: Employ a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle). These are designed to generate the active Pd(0) species reliably and efficiently upon heating, bypassing problematic in situ reduction steps.[6][7]
-
Verify Catalyst/Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands can oxidize over time (e.g., PPh₃ to PPh₃=O), reducing their efficacy.[8]
-
-
-
Inappropriate Ligand Choice:
-
Causality: The oxidative addition of a C-Br bond to Pd(0) is facilitated by ligands that make the palladium center more electron-rich and nucleophilic.[9][10] For electron-deficient heterocycles (e.g., pyridines, pyrimidines), this step can be sluggish without the right electronic push from the ligand.
-
Solution: Switch to a bulky, electron-rich phosphine ligand. These are the gold standard for challenging Suzuki couplings. Excellent choices include biaryl phosphines like SPhos , XPhos , or RuPhos .[11][12][13] N-heterocyclic carbenes (NHCs) are also highly effective alternatives.[10][14]
-
-
Lewis-Basic Heterocycle Poisoning:
-
Causality: If your heterocycle is sufficiently Lewis basic (e.g., an unsubstituted pyridine or imidazole), the nitrogen lone pair can coordinate to the palladium center. This can inhibit substrate binding or subsequent steps in the catalytic cycle, effectively acting as a catalyst poison.[15][16]
-
Solution:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.
-
Use a More Hindered Ligand: Very bulky ligands (like XPhos or tBuXPhos) can create a steric shield around the palladium center, disfavoring coordination from the heterocyclic nitrogen while still allowing the C-Br bond to approach for oxidative addition.
-
-
Q2: My starting material is consumed, but I'm isolating significant amounts of the de-brominated heterocycle (protodehalogenation). Why is this happening?
The formation of a de-brominated (or hydrodehalogenated) byproduct indicates that the organopalladium intermediate formed after oxidative addition is being intercepted by a hydride source before it can transmetalate with the boronic acid.[4][9]
Potential Causes & Recommended Actions:
-
Hydride Source in the Reaction:
-
Causality: Hydride sources can include alcohols, water, or even certain bases or additives. The hydride can be transferred to the palladium complex, which then undergoes reductive elimination to release the de-brominated arene.
-
Solution:
-
Use Anhydrous Solvents: Ensure your solvents are truly anhydrous, especially if using THF or dioxane, which can contain peroxides and water.[4]
-
Re-evaluate Your Base: While inorganic carbonates are common, some bases or their impurities can be problematic. Consider switching to a non-hydride source base like K₃PO₄ or Cs₂CO₃.
-
-
-
Slow Transmetalation Step:
-
Causality: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of it reacting with a trace hydride source. Transmetalation can be slow if the boronic acid is not properly activated by the base.[17]
-
Solution:
-
Optimize the Base: The base's role is to form the more nucleophilic boronate species [R-B(OH)₃]⁻ from the boronic acid.[18][19] A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃, especially for less reactive boronic acids.[5][20]
-
Increase Boronic Acid Equivalents: Try increasing the equivalents of the boronic acid partner from 1.1-1.2 eq. to 1.5 eq. to push the equilibrium towards transmetalation.
-
-
Q3: I'm seeing a lot of boronic acid homo-coupling (biaryl formation of R-R from R-B(OH)₂). How can I suppress this side reaction?
Homo-coupling arises from the reaction of two molecules of the organoboron reagent. This is often promoted by the presence of oxygen and can be a sign of catalyst decomposition or inefficient cross-coupling.[3]
Potential Causes & Recommended Actions:
-
Oxygen in the Reaction Mixture:
-
Causality: Oxygen can promote the oxidative homo-coupling of boronic acids and also leads to the formation of inactive Pd(0) black, which can itself catalyze homo-coupling.
-
Solution: As mentioned in Q1, rigorous deoxygenation of the reaction mixture is critical. Ensure all reagents are added under a positive flow of inert gas and that the reaction vessel is well-sealed.[4][5]
-
-
Unstable Boronic Acid:
-
Causality: Some boronic acids, particularly other heteroaryl boronic acids, are prone to decomposition (protodeboronation) under basic, aqueous conditions.[6] This decomposition can sometimes lead to pathways that favor homo-coupling.
-
Solution:
-
Switch to a Boronic Ester: Use a more stable boronic acid derivative, such as a neopentyl glycol or pinacol ester (BPin).[4][13][21] These are more robust and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.
-
Use Anhydrous Conditions: For particularly sensitive boronic acids, switching to anhydrous conditions with a base like TMSOK in a solvent like 2-MeTHF can be highly effective.[16]
-
-
Frequently Asked Questions (FAQs)
What is the best general catalyst and ligand combination for Suzuki couplings with 6-bromo-heterocycles?
There is no single "universal" catalyst system, as the optimal choice depends on the specific electronic and steric properties of both coupling partners.[13][21] However, a highly reliable starting point for method development is a combination of a palladium precatalyst and a bulky, electron-rich biaryl monophosphine ligand .
| Catalyst/Ligand Class | Specific Examples | Key Advantages & When to Use |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Workhorses for difficult couplings. Excellent for electron-deficient or sterically hindered 6-bromo-heterocycles. Promotes efficient oxidative addition.[11][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly active and thermally stable. A great alternative to phosphines, especially for high-temperature reactions or when phosphine-related side reactions are a concern.[10][14] |
| Ferrocenyl Ligands | dppf (as in Pd(dppf)Cl₂) | A classic, reliable choice. Good for many standard couplings, particularly with indazoles and other less-demanding heterocycles. May be less effective for highly challenging substrates.[22][23] |
How do I choose the right base for my reaction?
The base is not just a proton scavenger; it is a critical component of the catalytic cycle.[17][18] Its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[19][24]
| Base | Strength | Common Use Case & Considerations |
| Na₂CO₃ / K₂CO₃ | Moderate | Standard, inexpensive choice. Often used in aqueous/organic solvent mixtures (e.g., Dioxane/H₂O). May not be strong enough for less reactive boronic acids.[22][25] |
| K₃PO₄ | Strong | Excellent general-purpose base. Its higher basicity often accelerates transmetalation, reducing side reactions like protodehalogenation. Works well in various solvents.[11] |
| Cs₂CO₃ | Strong | Highly effective, particularly for difficult couplings. Its solubility in organic solvents can be advantageous. Often used in microwave-assisted reactions.[5][20] |
| Organic Bases (e.g., Et₃N) | Weak | Generally not recommended as the primary base for activating the boronic acid. Can sometimes be used as an additive but are often less effective than inorganic carbonates or phosphates.[5] |
What solvent system should I start with?
A mixture of an aprotic polar solvent and water is the most common starting point.
-
Recommended Starting System: 1,4-Dioxane / H₂O (4:1 or 5:1 v/v) .[22][25]
-
Alternatives:
-
Toluene / H₂O: Good for higher temperature reactions.[8]
-
THF / H₂O: Another common choice, but ensure THF is free of peroxides.[5]
-
2-MeTHF: A greener, often superior alternative to THF.[7]
-
Anhydrous Systems (e.g., 2-MeTHF, CPME): Consider these when dealing with boronic acids that are highly susceptible to protodeboronation.[16]
-
Visualized Workflows and Mechanisms
Troubleshooting Flowchart for a Failed Suzuki Reaction
This diagram provides a logical path for diagnosing and solving issues with your reaction.
Caption: The Suzuki catalytic cycle highlighting challenges with heteroaryl bromides.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 6-Bromo-Heterocycle
This protocol provides a robust starting point for optimization.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 6-bromo-heterocycle (1.0 eq., e.g., 0.5 mmol), the arylboronic acid or ester (1.2 eq., 0.6 mmol), and the base (e.g., K₃PO₄, 2.0 eq., 1.0 mmol).
-
In a separate small vial, weigh the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%, 0.01 mmol) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%, 0.02 mmol).
-
-
Reaction Setup (Under Inert Atmosphere):
-
Seal the reaction vial with a septum.
-
Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle 3-5 times.
-
Add the catalyst/ligand to the reaction vial under a positive flow of inert gas.
-
Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, to achieve a 0.1 M concentration with respect to the limiting reagent).
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product. [25]
-
Protocol 2: High-Throughput Screening for Reaction Optimization
When the general protocol fails, a systematic screen of key parameters is the most efficient path forward. This can be done in parallel using a multi-well reaction block.
-
Array Setup: Prepare an array of reaction vials, each with the 6-bromo-heterocycle (1.0 eq.) and boronic acid partner (1.2 eq.).
-
Variable Screening: Systematically vary one or two parameters per reaction set.
-
Set 1 (Ligand Screen): Use a constant catalyst precursor (e.g., Pd₂(dba)₃), base (K₃PO₄), and solvent (Dioxane/H₂O). Test a panel of ligands: SPhos, XPhos, RuPhos, and an NHC precatalyst.
-
Set 2 (Base Screen): Use the best ligand from Set 1. Test a panel of bases: K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.
-
Set 3 (Solvent Screen): Use the best ligand/base combination. Test a panel of solvents: Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, and an anhydrous solvent like 2-MeTHF with a soluble base.
-
-
Execution and Analysis: Run all reactions at a set temperature (e.g., 100 °C) for a fixed time (e.g., 18 hours). Analyze the outcome of each reaction by LC-MS to determine conversion and relative product/byproduct ratios to identify the optimal conditions. This data-driven approach is far more efficient than single-variable, trial-and-error optimization. [21][26]
References
-
RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
RSC Publishing. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]
-
PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
Sci-Hub. (n.d.). Diversification of 6‐bromo‐2‐substituted Pyridine Derivatives via Suzuki‐Miyaura Cross‐Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
Sources
- 1. sci-hub.jp [sci-hub.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 22. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 23. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Navigating Cross-Coupling Reactions of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during cross-coupling reactions, with a particular focus on minimizing the formation of homocoupling byproducts. The unique electronic properties of the imidazo[1,2-a]pyrazine scaffold, combined with the presence of a reactive aldehyde functionality, necessitate careful optimization of reaction conditions to achieve high yields and purity of the desired products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations grounded in mechanistic principles and supported by literature-derived insights.
General Issues
Q1: My cross-coupling reaction is sluggish or fails to go to completion. What are the likely causes?
A1: Several factors can contribute to low reactivity in cross-coupling reactions involving this compound:
-
Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.
-
Insufficient Catalyst Activity: The chosen palladium catalyst or ligand may not be suitable for this specific substrate. Electron-rich and sterically hindered phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Inappropriate Base: The choice and strength of the base are crucial for the efficiency of the transmetalation step. An unsuitable base can lead to poor reaction rates.
-
Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to overcome activation energy barriers, especially with less reactive coupling partners.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Homocoupling in Suzuki-Miyaura Reactions
Q2: I am observing a significant amount of the homocoupled byproduct of my boronic acid in a Suzuki reaction. How can I minimize this?
A2: The homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1] This side reaction consumes your boronic acid, reducing the yield of the desired product and complicating purification.
Mechanistic Insight: The homocoupling of boronic acids can occur when two molecules of the boronic acid transmetalate with a Pd(II) species, followed by reductive elimination to form a biaryl byproduct. Oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), perpetuating this unwanted catalytic cycle.
Strategies for Mitigation:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Use of High-Quality Reagents: Ensure your boronic acid is pure, as impurities can sometimes promote side reactions.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration of the boronic acid, disfavoring the homocoupling pathway.
-
Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as it reduces the initial concentration of Pd(II). However, even with Pd(0) sources, oxidative processes can generate Pd(II) in situ if oxygen is present.
-
Additives: In some cases, the addition of a small amount of a reducing agent can help to maintain the palladium in its active Pd(0) state.
Optimized Conditions for Suzuki Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Often effective for heteroaromatic systems.[2] |
| Ligand | If using a Pd source without an integrated ligand, consider bulky, electron-rich phosphines. | Promotes efficient oxidative addition and reductive elimination. |
| Base | Cs₂CO₃ or K₃PO₄ | Inorganic bases are often effective and can be easily removed during workup.[2] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Aprotic polar solvents with a small amount of water are standard for Suzuki reactions. |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Minimizes oxygen-mediated homocoupling.[1] |
Homocoupling in Sonogashira Reactions
Q3: My Sonogashira reaction is producing a significant amount of the diacetylene byproduct from the homocoupling of my terminal alkyne. What is causing this and how can I prevent it?
A3: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser-Hay coupling and is a very common side reaction.[3] It is typically mediated by the copper(I) co-catalyst in the presence of an oxidant, usually oxygen.
Strategies for Mitigation:
-
Copper-Free Conditions: The most effective way to prevent Glaser-Hay coupling is to perform the Sonogashira reaction under copper-free conditions. Several protocols have been developed that rely solely on a palladium catalyst and a suitable base.
-
Rigorous Degassing: As with Suzuki reactions, thoroughly degassing the reaction mixture to remove oxygen is crucial, even in copper-free systems, to maintain catalyst stability.
-
Choice of Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used in Sonogashira reactions. The choice of base can influence the rate of both the desired cross-coupling and the undesired homocoupling.
-
Use of Additives: Some protocols suggest the use of additives like tetrabutylammonium fluoride (TBAF) to promote the desired reaction pathway.
Protocol for a Copper-Free Sonogashira Coupling:
-
Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., triethylamine, 3.0 equiv.) in a degassed solvent (e.g., THF or DMF).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[4]
Challenges with the Aldehyde Functional Group
Q4: Can the aldehyde group on my substrate interfere with the cross-coupling reaction?
A4: Yes, the aldehyde group can potentially complicate cross-coupling reactions in several ways:
-
Side Reactions: Aldehydes can undergo various side reactions under the basic and sometimes high-temperature conditions of cross-coupling reactions, such as aldol condensations or Cannizzaro reactions, although these are generally less of a concern with aryl aldehydes.
-
Reduction of the Aldehyde: In some cases, particularly with certain palladium catalysts and reaction conditions, the aldehyde group can be reduced to an alcohol.[5] This has been observed in Suzuki reactions using Pd(OAc)₂ with certain additives in DMF/H₂O at high temperatures.[5]
-
Compatibility with Reagents: The aldehyde must be compatible with all the reagents in the reaction mixture. For example, in a Buchwald-Hartwig amination, the primary or secondary amine could potentially form an imine with the aldehyde.
Strategies for Addressing Aldehyde Reactivity:
-
Protecting Groups: If side reactions are a significant issue, the aldehyde can be protected as an acetal (e.g., using ethylene glycol and an acid catalyst) before the cross-coupling reaction. The protecting group can then be removed under acidic conditions after the coupling is complete.
-
Careful Selection of Reaction Conditions: Opt for milder reaction conditions (lower temperatures, weaker bases) where possible to minimize side reactions. The use of microwave irradiation can sometimes allow for shorter reaction times at elevated temperatures, which can also help to reduce byproduct formation.[6]
-
Monitor for Aldehyde Reduction: When developing a protocol, it is important to analyze the crude reaction mixture by LC-MS or ¹H NMR to check for the presence of the corresponding alcohol byproduct. If reduction is observed, screening different palladium sources, ligands, and solvents may be necessary.
Purification Strategies
Q5: I am having difficulty purifying my final product from the homocoupled byproduct and residual palladium catalyst. What are some effective purification methods?
A5: The purification of polar, nitrogen-containing heterocyclic compounds can be challenging. Here are some recommended strategies:
-
Column Chromatography: This is the most common method for purifying cross-coupling reaction products. A careful selection of the eluent system is key. For polar compounds like 6-substituted imidazo[1,2-a]pyrazine-3-carbaldehydes, a gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.
-
Recrystallization: If the desired product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Removal of Palladium Residues: Residual palladium can often be removed by treating the crude product solution with a scavenger resin or by filtering it through a pad of celite, silica, or activated carbon.
-
Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble byproducts before chromatographic purification.[4]
Visualizing the Reaction Landscape
Caption: Key cross-coupling reactions and their common homocoupling side reactions.
References
-
Lin, X., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 43. Available at: [Link]
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. Available at: [Link]
-
Goel, R., et al. (2016). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 14(3), 780-801. Available at: [Link]
-
Chemist, LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2019). Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
Ros, E., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56(75), 11086-11089. Available at: [Link]
-
Wang, L., et al. (2013). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 31(1), 107-111. Available at: [Link]
-
Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges of Polar Imidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for the purification of polar imidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable but often tricky compounds. The inherent polarity and basicity of the imidazo[1,2-a]pyrazine core frequently lead to purification issues that standard protocols cannot resolve.
This document provides field-proven insights and troubleshooting strategies to help you navigate these challenges effectively. We will explore the root causes of common purification problems and offer detailed, step-by-step solutions.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the purification of polar imidazo[1,2-a]pyrazine derivatives.
Q1: My compound streaks badly on a silica gel TLC plate, even in highly polar solvent systems like 10% MeOH/DCM. What's happening?
A1: This is a classic sign of strong, undesirable interactions between your basic imidazo[1,2-a]pyrazine derivative and the acidic silanol groups on the surface of the silica gel.[1][2] The basic nitrogen atoms in your molecule are likely being protonated by the silica, causing it to "stick" and streak rather than elute cleanly. To confirm this, you can perform a 2D TLC. Spot your compound, run the plate in one direction, then turn it 90 degrees and run it in the same solvent system. If the spot deviates from the diagonal, it indicates on-plate decomposition or irreversible binding.[1]
Q2: My compound won't move from the baseline in normal-phase chromatography. I've tried very polar mobile phases, but it remains immobile. What are my options?
A2: When a compound is too polar for normal-phase chromatography, you have several options. The most common solution is to switch to a different chromatography mode.[1][3] Reversed-phase (RP) chromatography is often the best choice for highly polar, water-soluble compounds.[4][5][6] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for compounds that are too polar for reversed-phase but show some retention in normal-phase.[7][8][9]
Q3: My compound is only soluble in highly polar solvents like DMSO or water, making it difficult to load onto a silica or C18 column. How can I handle this?
A3: This is a common challenge. For reversed-phase chromatography, dissolving the sample in a small amount of DMSO and then diluting it with water or the initial mobile phase is a viable strategy. The key is to ensure the final concentration of the strong organic solvent (DMSO) is low enough not to interfere with the initial binding of the compound to the column. For normal-phase, this is more problematic. One approach is to adsorb the crude material onto a small amount of silica gel. Dissolve your compound in a suitable solvent (e.g., methanol), add silica gel, and then remove the solvent under reduced pressure to get a dry powder. This "dry loading" method allows for even application of the compound to the top of the column.
Q4: I'm observing significant peak tailing in my HPLC analysis, even on a C18 column. How can I improve the peak shape?
A4: Peak tailing for basic compounds like imidazo[1,2-a]pyrazines on reversed-phase columns is often caused by secondary interactions with residual acidic silanol groups on the stationary phase.[10] To mitigate this, you can:
-
Adjust the mobile phase pH: Adding a modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) will protonate your basic compound and suppress the ionization of the silanol groups, leading to sharper peaks.[10][11]
-
Use an end-capped column: Modern, high-quality C18 columns are "end-capped" to minimize the number of free silanol groups. Ensure you are using such a column.[10]
-
Add a competing base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites.[10]
In-Depth Troubleshooting Guides
This section provides detailed protocols and workflows for overcoming complex purification challenges.
Guide 1: Mastering Chromatographic Purification
The choice of chromatographic technique is critical for the successful purification of polar imidazo[1,2-a]pyrazine derivatives. The following decision tree can help you select the most appropriate method.
Caption: Decision tree for selecting a purification method.
Protocol 1: Normal-Phase Flash Chromatography with Base Deactivation
This protocol is suitable for moderately polar imidazo[1,2-a]pyrazines that exhibit streaking on standard silica gel.
Objective: To reduce peak tailing and improve separation by neutralizing the acidic silica surface.
Materials:
-
Crude imidazo[1,2-a]pyrazine derivative
-
Silica gel
-
Triethylamine (TEA) or ammonium hydroxide
-
Dichloromethane (DCM) and Methanol (MeOH)
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. A common starting point is a gradient of methanol in dichloromethane.
-
Column Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[10]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
-
Sample Loading: Load your sample onto the column using the dry loading technique described in FAQ Q3.
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
Protocol 2: Reversed-Phase Flash Chromatography
This is the go-to method for highly polar, water-soluble imidazo[1,2-a]pyrazine derivatives.[4][5]
Objective: To purify polar compounds by partitioning them between a polar mobile phase and a non-polar stationary phase.
Materials:
-
Crude imidazo[1,2-a]pyrazine derivative
-
C18-functionalized silica gel
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Deionized water
-
Formic acid or TFA (optional, for peak shape improvement)
Procedure:
-
Column Conditioning:
-
Sample Loading: Dissolve your sample in a minimal amount of a strong solvent (like DMSO or DMF), then dilute with water or the initial mobile phase. Ensure the final organic concentration is low.
-
Elution: Run a gradient from high aqueous content to high organic content (e.g., 5% to 100% ACN in water).
-
Fraction Analysis: Analyze fractions by LC-MS. Be aware that removing water from the pure fractions will require lyophilization or a high-vacuum pump.
| Technique | Stationary Phase | Mobile Phase | Elution Order | Best For |
| Normal-Phase | Polar (e.g., Silica, Alumina)[12] | Non-polar to moderately polar | Least polar compounds elute first | Moderately polar, organic-soluble compounds |
| Reversed-Phase | Non-polar (e.g., C18, C8)[5] | Polar (e.g., Water/ACN, Water/MeOH)[6] | Most polar compounds elute first[12] | Highly polar, water-soluble compounds |
| HILIC | Polar (e.g., Silica, Diol, Amino)[7] | High organic with a small amount of aqueous | Most polar compounds are retained longer | Very polar compounds not retained in RP[7][8] |
Table 1: Comparison of Common Chromatographic Techniques.
Guide 2: Purification by Recrystallization and Salt Formation
For compounds that are solids, recrystallization can be a powerful and scalable purification technique.[13]
Protocol 3: Recrystallization from a Mixed Solvent System
Objective: To purify a solid compound by exploiting differences in solubility between the compound and its impurities at different temperatures.[14]
Materials:
-
Crude solid imidazo[1,2-a]pyrazine derivative
-
A "good" solvent (in which the compound is soluble when hot)
-
A "poor" solvent (in which the compound is insoluble when cold, but is miscible with the "good" solvent)
Procedure:
-
Solvent Selection: Experiment with small amounts of your compound to find a suitable solvent pair. Common pairs for polar compounds include ethanol/water, methanol/diethyl ether, or acetone/hexane.[15][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise to the boiling mixture until the solid just dissolves.[13]
-
Induce Crystallization: Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[15] If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.[15]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Crystallization
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of your compound.[14] Try using a lower-boiling solvent system or a more dilute solution.
-
No Crystals Form: This could be due to supersaturation.[13] Try adding a seed crystal of your pure compound or scratching the flask to provide a nucleation site.[15]
Guide 3: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a type of normal-phase chromatography that uses a polar stationary phase (like silica) with a reversed-phase type mobile phase (high organic content with a small amount of a polar solvent, usually water).[7][9] This technique is excellent for separating very polar compounds that are not retained in reversed-phase chromatography. The elution of analytes is typically from least to most polar.[8]
Solid-Phase Extraction (SPE)
SPE is a form of chromatography often used for sample cleanup or fractionation prior to final purification.[18][19] It uses the same principles as flash chromatography but is performed in small cartridges. For polar imidazo[1,2-a]pyrazines, a reversed-phase SPE cartridge can be used to remove non-polar impurities, or a normal-phase cartridge can be used to remove highly polar impurities.[20]
Caption: General workflow for the purification of chemical compounds.
References
- Biotage. (2023, January 23). Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?
- University of California, Los Angeles.
- BenchChem. (2025, December).
- Kromasil.
- Agilent Technologies.
- Biotage. (2023, February 10).
- King Group.
- University of Rochester, Department of Chemistry.
- California State University, Stanislaus.
- ResearchGate. (2025, August 5).
- University of California, Irvine.
- University of York, Department of Chemistry. Solid Phase Extraction.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds.
- Wired Chemist.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- BioPharma Services. BA Method Development: Polar Compounds.
- University of Rochester, Department of Chemistry.
- University of Warwick.
- ACS Combinatorial Science.
- Thermo Fisher Scientific. Solid Phase Extraction Guide.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- Agilent Technologies. (2023, May 22).
- Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
- Agilent Technologies. SPE Method Development Tips and Tricks.
- Technology Networks. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- Hawach Scientific. (2023, September 5). Knowledge About Normal Phase Solid Phase Extraction.
- BenchChem.
-
Chirita, R. G., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Serbian Chemical Society, 76(10), 1435-1451. [Link]
- Szterk, A., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
- HPLC Troubleshooting Guide.
- Cytiva.
- Waters Corporation.
- BenchChem. (2025).
- UCL Discovery. (n.d.).
- ResearchGate. (2018, April 25).
- Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
-
Goudappagol, S. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36561-36575. [Link]
- Goudappagol, S. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
-
Zhang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-3056. [Link]
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Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Imidazo[1,2-a]pyrazines
Welcome to the Technical Support Center for the synthesis of substituted imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges related to regioselectivity and to offer practical, field-proven solutions.
Introduction
Imidazo[1,2-a]pyrazines are a critical class of nitrogen-fused heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1] The synthesis of these molecules, however, can be challenging, particularly concerning the control of regioselectivity. The precise placement of substituents on the bicyclic ring system is paramount as it directly influences the compound's pharmacological profile. This guide provides a structured approach to understanding and overcoming these synthetic hurdles.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during the synthesis of substituted imidazo[1,2-a]pyrazines, presented in a practical question-and-answer format.
Issue 1: Formation of an Undesired Regioisomer in Condensation Reactions
Question: I am attempting to synthesize a 2,3-disubstituted imidazo[1,2-a]pyrazine via the condensation of a 2-aminopyrazine with an α-haloketone, but I am observing the formation of a significant amount of the undesired 2-substituted isomer. What is causing this, and how can I improve the regioselectivity?
Answer: This is a classic challenge in imidazo[1,2-a]pyrazine synthesis. The regioselectivity is primarily governed by the initial nucleophilic attack of the 2-aminopyrazine onto the α-haloketone.
Plausible Causes & Solutions:
-
Nucleophilicity of the Pyrazine Nitrogens: In a 2-aminopyrazine, there are two endocyclic nitrogen atoms. The nitrogen at position 1 (N1) is generally more nucleophilic than the nitrogen at position 4 (N4) due to the electronic influence of the amino group.[1] However, steric hindrance around the amino group can sometimes favor attack at N4, leading to the undesired isomer.
-
Reaction Conditions: Solvent polarity and temperature can significantly influence the reaction pathway.
-
Solution: A systematic screen of solvents with varying polarities is recommended. Green solvents like a water-isopropanol mixture have been shown to be effective under microwave irradiation.[2] Temperature optimization is also crucial; sometimes, running the reaction at a lower temperature for a longer duration can favor the thermodynamically more stable product.
-
-
Nature of the α-Haloketone: The reactivity of the α-haloketone plays a role. More reactive ketones (e.g., α-bromoketones over α-chloroketones) can sometimes lead to decreased selectivity.
-
Solution: If possible, try using the corresponding α-tosyloxy ketone, which can offer milder reaction conditions and potentially higher regioselectivity.[2]
-
Issue 2: Poor Regioselectivity in Three-Component Reactions (A³ Coupling)
Question: I am using a one-pot, three-component reaction (aldehyde, 2-aminopyrazine, and a terminal alkyne) to synthesize 3-substituted imidazo[1,2-a]pyrazines, but I am getting a mixture of products. How can I control the regioselectivity?
Answer: The A³ (Aldehyde-Amine-Alkyne) coupling, often followed by a cycloisomerization, is a powerful method for building the imidazo[1,2-a]pyrazine core.[5][6] However, controlling the regioselectivity of the final cyclization step is key.
Plausible Causes & Solutions:
-
Catalyst Choice: The choice of catalyst is critical for directing the cycloisomerization step.
-
Solution: Copper catalysts, such as Cu(I) or in-situ generated Cu(I) from Cu(II) salts with a reducing agent like sodium ascorbate, are known to effectively catalyze the 5-exo-dig cyclization required for the formation of the desired imidazo[1,2-a]pyrazine ring.[5] The use of bimetallic catalysts, such as Cu-Mn, has also been reported to improve efficiency.[6]
-
-
Reaction Medium: The reaction environment can influence the stability of key intermediates.
-
Solution: Performing the reaction in aqueous micellar media, using a surfactant like sodium dodecyl sulfate (SDS), can create a "nanoreactor" environment that facilitates the desired transformations and improves yields.[5]
-
-
Order of Addition: While it's a one-pot reaction, the pre-formation of the imine intermediate between the aldehyde and 2-aminopyrazine before the addition of the alkyne and catalyst can sometimes improve the outcome.[5]
Issue 3: Unpredictable Substitution Patterns in Electrophilic Aromatic Substitution
Question: I am trying to functionalize a pre-existing imidazo[1,2-a]pyrazine core via electrophilic aromatic substitution (e.g., bromination), but the substitution is not occurring at the expected position. Why is this happening?
Answer: The regioselectivity of electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring system is a delicate balance of electronic effects.
Plausible Causes & Solutions:
-
Inherent Electronic Properties: The five-membered imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the six-membered pyrazine ring. Within the imidazole ring, the C3 position is typically the most nucleophilic.[7]
-
Explanation: Attack at C3 leads to a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained.[7]
-
-
Substituent Effects: Existing substituents on the ring system will strongly direct incoming electrophiles. Electron-donating groups will activate the ring towards substitution, while electron-withdrawing groups will deactivate it.
-
Solution: Carefully consider the electronic nature of your existing substituents when predicting the site of electrophilic attack. For instance, an electron-donating group at C2 would further activate the C3 position.
-
-
Reaction Conditions: The nature of the electrophile and the reaction conditions can alter the regiochemical outcome.
-
Solution: For bromination, using a milder brominating agent like N-bromosuccinimide (NBS) can provide better control and regioselectivity compared to harsher reagents like liquid bromine.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the imidazo[1,2-a]pyrazine core?
A1: The primary methods include:
-
Condensation Reactions: The most traditional approach involves the reaction of a 2-aminopyrazine with an α-halocarbonyl compound.[2]
-
Multicomponent Reactions (MCRs): One-pot reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, combine a 2-aminopyrazine, an aldehyde, and an isocyanide to rapidly build molecular complexity.[9][10][11]
-
Cycloisomerization Reactions: Domino reactions, like the A³ coupling followed by a 5-exo-dig cyclization, are also highly effective.[5]
Q2: How does microwave-assisted synthesis benefit the preparation of imidazo[1,2-a]pyrazines?
A2: Microwave irradiation offers several advantages, including significantly reduced reaction times, often from hours to minutes, and improved product yields.[2][4][12] The rapid and uniform heating can also lead to better regioselectivity by favoring the kinetically controlled product.[3]
Q3: Can I synthesize 3-aminoimidazo[1,2-a]pyrazines directly?
A3: Yes, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is particularly well-suited for the regioselective synthesis of 3-aminoimidazo[1,2-a]pyrazines.[13] This reaction utilizes a 2-aminopyrazine, an aldehyde, and an isocyanide.
Q4: Are there any catalyst-free methods for synthesizing imidazo[1,2-a]pyrazines?
A4: Yes, catalyst-free methods have been developed, particularly under microwave irradiation in green solvents like water-isopropanol.[2] These methods offer a more environmentally friendly approach to the synthesis of these important heterocycles.
Data Presentation
Table 1: Effect of Catalyst on a Model Three-Component Reaction
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | CAN (5) | EtOH | 20 | 54 | [9] |
| 2 | SnCl₄ (5) | EtOH | 24 | 58 | [9] |
| 3 | InCl₃ (5) | EtOH | 24 | 48 | [9] |
| 4 | Iodine (5) | EtOH | 12 | 85 | [9] |
As demonstrated, iodine catalysis provides a significant improvement in both reaction time and yield for this specific transformation.[9]
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of 3-Amino-Substituted Imidazo[1,2-a]pyrazines
-
To a solution of the substituted aryl aldehyde (1.0 mmol) in ethanol (10 mL), add 2-aminopyrazine (1.0 mmol) and iodine (5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.[9][10]
Visualizations
Diagram 1: General Reaction Scheme for Imidazo[1,2-a]pyrazine Synthesis
Caption: A decision-making diagram for troubleshooting regioselectivity issues.
References
-
RSC Advances, 2023.
-
BenchChem, 2025.
-
PubMed Central, 2023.
-
ACS Combinatorial Science, 2019.
-
Trade Science Inc., 2016.
-
UCL Discovery, 2017.
-
RSC Advances, 2015.
-
The Journal of Organic Chemistry, 2003.
-
Beilstein Journal of Organic Chemistry, 2007.
-
Molecules, 2023.
-
Chemistry Stack Exchange, 2014.
-
Organic Chemistry Portal.
-
ResearchGate, 2008.
-
ResearchGate, 2022.
-
ResearchGate, 2003.
-
Sci-Hub.
-
Semantic Scholar, 2021.
-
ResearchGate, 2022.
-
BenchChem, 2025.
-
ACS Sustainable Chemistry & Engineering, 2015.
-
ResearchGate, 2014.
-
ResearchGate, 2020.
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- 4. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. tsijournals.com [tsijournals.com]
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- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting low conversion rates in imidazo[1,2-a]pyrazine synthesis
Welcome to the technical support center for imidazo[1,2-a]pyrazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Low conversion rates can be a significant bottleneck in any synthetic campaign. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section covers the most common and often simplest issues to resolve. Always start here when encountering a low conversion rate.
Question 1: My reaction has stalled. TLC/LC-MS analysis shows primarily unreacted 2-aminopyrazine and aldehyde. What is the most likely cause?
Answer: This scenario strongly suggests that the initial condensation to form the Schiff base (imine) intermediate is failing or is too slow. This is the crucial first step in many imidazo[1,2-a]pyrazine syntheses, particularly the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2]
-
Causality: The formation of the imine is a reversible equilibrium reaction that generates water. If water is not effectively removed, the equilibrium will not favor the product. Additionally, this step is often the rate-limiting step and is highly dependent on the electrophilicity of the aldehyde and the nucleophilicity of the aminopyrazine.
-
Immediate Action:
-
Add a Dehydrating Agent: If not already present, add a dehydrating agent like trimethyl orthoformate or molecular sieves to drive the equilibrium towards the imine.[1]
-
Increase Catalyst Loading: If using a Lewis or Brønsted acid catalyst, a modest increase (e.g., from 5 mol% to 10 mol%) can accelerate imine formation. Common catalysts include Sc(OTf)₃, p-toluenesulfonic acid (PTSA), or even simple iodine.[3][4][5]
-
Question 2: The reaction is messy, with multiple new spots on the TLC plate, and the desired product is a minor component. What's going on?
Answer: The formation of multiple byproducts points towards issues with reaction conditions or substrate reactivity, leading to side reactions.
-
Causality: High temperatures can lead to decomposition or undesired side reactions. Similarly, if your substrates are prone to self-condensation or polymerization (especially certain aldehydes), these pathways can compete with the desired reaction. The isocyanide component, if used, can also undergo polymerization or hydrolysis under harsh acidic or thermal conditions.
-
Immediate Action:
-
Lower the Reaction Temperature: Many of these syntheses can proceed efficiently at room temperature, especially with an effective catalyst.[5][6] If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Check Reagent Purity: Impurities in starting materials are a common cause of side reactions. Aldehydes, in particular, can oxidize to carboxylic acids upon storage. Ensure the purity of your 2-aminopyrazine, aldehyde, and isocyanide.
-
Optimize Reagent Stoichiometry: Ensure you are using the correct stoichiometry. An excess of one component, particularly the aldehyde or isocyanide, can lead to byproduct formation.
-
Part 2: Deep Dive Troubleshooting - Reagents, Conditions, and Catalysts
If the initial troubleshooting steps do not resolve the issue, a more systematic approach to optimizing the reaction is necessary.
Question 3: I am using an electron-poor 2-aminopyrazine, and the reaction is extremely slow. How can I improve the conversion?
Answer: Electron-withdrawing groups (EWGs) on the pyrazine ring decrease the nucleophilicity of the amino group and the subsequent endocyclic nitrogen, slowing down both the initial condensation and the final cyclization step.[2]
-
Causality: The GBB reaction mechanism involves an initial imine formation followed by nucleophilic attack of the isocyanide and a final intramolecular cyclization. The nucleophilicity of the pyrazine nitrogens is critical for these steps. EWGs like -NO₂ or -CF₃ significantly reduce this nucleophilicity.
-
Recommended Strategies:
-
Stronger Lewis Acid: Switch to a more potent Lewis acid catalyst. While Sc(OTf)₃ is common, other rare earth triflates or catalysts like In(OTf)₃ or Yb(OTf)₃ might be more effective.[2]
-
Increase Temperature: While high temperatures can be detrimental, they are sometimes necessary for unreactive substrates. Microwave heating can be particularly effective, as it can rapidly heat the reaction to a precise temperature, often reducing reaction times and byproduct formation.[2][7][8]
-
Solvent Choice: The choice of solvent can play a significant role. Protic solvents like methanol or ethanol can participate in the reaction mechanism, sometimes acting as co-catalysts.[9] For sluggish reactions, screening more polar aprotic solvents like DMF or DMSO might be beneficial, although they require higher purification effort.
-
Question 4: My reaction works well with aromatic aldehydes but fails with aliphatic aldehydes. What causes this difference and how can I fix it?
Answer: This is a common challenge. The difference in reactivity stems from the electronic properties and stability of the aldehydes.
-
Causality: Aromatic aldehydes are generally more electrophilic and form more stable, conjugated imine intermediates. Aliphatic aldehydes are less electrophilic and can be prone to self-condensation (aldol reaction) under acidic or basic conditions, which competes with the desired reaction.
-
Recommended Strategies:
-
Catalyst Optimization: This is a situation where a highly effective Lewis acid is crucial to activate the aliphatic aldehyde. A screen of catalysts is highly recommended (see table below).
-
Two-Step, One-Pot Procedure: A process developed by Novartis for industrial scale-up involves forming the imine first under optimized conditions (e.g., with a dehydrating agent) before adding the isocyanide.[1] This can minimize side reactions of the aliphatic aldehyde.
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the desired pathway over side reactions, then slowly warm if necessary.
-
Data Presentation: Catalyst & Solvent Screening Guide
When facing low conversion, a systematic screen of catalysts and solvents is a powerful strategy. The following table provides a starting point for your optimization experiments.
| Symptom | Possible Cause | Catalyst to Try (Start with 5-10 mol%) | Solvent to Try | Rationale & Reference |
| No reaction/Stalled at start | Inefficient imine formation | p-Toluenesulfonic acid (PTSA), Iodine (I₂) | Methanol, Ethanol | Brønsted or mild Lewis acids can effectively catalyze condensation. Protic solvents can stabilize intermediates.[5][6][9] |
| Low yield with electron-poor substrates | Low nucleophilicity of aminopyrazine | Sc(OTf)₃, Gd(OTf)₃, Yb(OTf)₃ | Dichloromethane (DCM), Toluene | Powerful oxophilic Lewis acids are needed to activate the aldehyde sufficiently for reaction with a deactivated amine.[2] |
| Multiple side products | Reaction too slow, allowing side pathways | Iodine (I₂) | Ethanol | Iodine is a mild, cost-effective Lewis acid that often provides clean reactions with good yields at room temperature, minimizing decomposition.[5][6] |
| Failure with aliphatic aldehydes | Aldehyde self-condensation | BF₃·OEt₂, Sc(OTf)₃ | Acetonitrile (MeCN), Methanol | A strong Lewis acid can accelerate the desired reaction to outcompete the aldol side reaction.[1] |
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: General Procedure for a Trial GBB Reaction
This protocol provides a robust starting point for the synthesis of an imidazo[1,2-a]pyrazine.
-
To a clean, dry vial equipped with a magnetic stir bar, add the 2-aminopyrazine derivative (1.0 equiv).
-
Add the aldehyde (1.05 equiv) and the chosen solvent (e.g., methanol, 0.2 M concentration).
-
Add the catalyst (e.g., Sc(OTf)₃, 0.1 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.1 equiv) dropwise.
-
Stir the reaction at room temperature or heat as determined by your optimization studies (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting aminopyrazine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.[10]
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates.
Caption: A logical workflow for diagnosing and solving low conversion issues.
Visualization: Simplified GBB Reaction Mechanism
Understanding the key steps of the Groebke-Blackburn-Bienaymé reaction can help pinpoint where a reaction might be failing.
Caption: Key mechanistic steps of the GBB three-component reaction.
By systematically evaluating your reaction components and conditions using this guide, you can effectively diagnose the root cause of low conversion rates and develop a robust, high-yielding synthesis for your target imidazo[1,2-a]pyrazine.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Barros, R. A., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
-
Baviskar, A. T., et al. (2013). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 15(7), 353-358. [Link]
-
de la Torre, D., et al. (2018). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 29(10), 2135-2144. [Link]
-
Guchhait, S. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38059. [Link]
-
Vitale, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(8), 1933-1955. [Link]
Sources
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. scielo.br [scielo.br]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. storage.googleapis.com [storage.googleapis.com]
Technical Support Center: Navigating the Vilsmeier-Haack Reaction with Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of key intermediates. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, and mastering its functionalization is crucial for the development of novel therapeutics.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemistry, helping you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction challenging for imidazo[1,2-a]pyrazines?
The imidazo[1,2-a]pyrazine ring system is inherently electron-deficient due to the presence of three nitrogen atoms. This electronic characteristic deactivates the aromatic system towards electrophilic substitution, making the Vilsmeier-Haack reaction more difficult compared to electron-rich heterocycles like pyrroles or indoles.[4] Consequently, harsher reaction conditions, such as higher temperatures and a larger excess of the Vilsmeier reagent, are often required to achieve formylation. These more forceful conditions, however, can increase the likelihood of side reactions.
Q2: What is the expected regioselectivity of the Vilsmeier-Haack formylation on an unsubstituted imidazo[1,2-a]pyrazine?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the regioselectivity is governed by the electron density of the carbon atoms in the heterocyclic ring. For the imidazo[1,2-a]pyrazine core, the C3 position is the most electron-rich and thus the most nucleophilic. Therefore, the formylation is expected to occur preferentially at the C3 position to yield imidazo[1,2-a]pyrazine-3-carbaldehyde.
Q3: Can substituents on the imidazo[1,2-a]pyrazine ring influence the outcome of the reaction?
Absolutely. Electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups on the pyrazine ring can increase the electron density of the heterocyclic system, facilitating the formylation reaction and potentially allowing for milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will further deactivate the ring, making the reaction even more challenging and likely requiring more forcing conditions, which can lead to a higher incidence of side reactions. The position of the substituent will also direct the site of formylation.
Q4: What are the primary safety precautions to consider when performing a Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction involves hazardous reagents that must be handled with care in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. The Vilsmeier reagent, formed from POCl₃ and DMF, is also moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The work-up procedure, which typically involves quenching the reaction mixture with ice and a basic solution, is highly exothermic and should be performed slowly and cautiously.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that you may encounter during the Vilsmeier-Haack formylation of imidazo[1,2-a]pyrazines.
Problem 1: Low or No Conversion to the Desired Product
A low or nonexistent yield of the desired imidazo[1,2-a]pyrazine-3-carbaldehyde is a common frustration, particularly with electron-deficient substrates.
Root Cause Analysis and Corrective Actions:
-
Insufficient Reactivity of the Substrate: As discussed, the electron-deficient nature of the imidazo[1,2-a]pyrazine ring can hinder the reaction.
-
Solution: Gradually increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance that drives the reaction to completion without causing significant degradation.
-
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Any water present in the solvent (DMF) or on the glassware will quench the reagent, reducing its effective concentration.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous DMF. It is good practice to use a freshly opened bottle of DMF or to dry the solvent over molecular sieves prior to use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Inadequate Amount of Vilsmeier Reagent: For deactivated systems, a stoichiometric amount of the Vilsmeier reagent may not be sufficient to drive the reaction to completion.
-
Solution: Increase the equivalents of the Vilsmeier reagent (both POCl₃ and DMF). A common starting point is to use 1.5 to 3 equivalents of the reagent.
-
Troubleshooting Workflow for Low Yield:
Caption: A decision-making workflow for troubleshooting low product yield.
Problem 2: Formation of a Chlorinated Byproduct
One of the most common side reactions in the Vilsmeier-Haack formylation, especially under forcing conditions, is the chlorination of the heterocyclic ring.
Mechanistic Insight:
At elevated temperatures, the phosphorus oxychloride (POCl₃) can act as a chlorinating agent. The chloroiminium salt (the Vilsmeier reagent) itself can also be a source of chlorine. This side reaction is more prevalent in electron-deficient systems that require higher temperatures for formylation. The chlorination can occur at various positions on the imidazo[1,2-a]pyrazine ring, leading to a mixture of chlorinated aldehydes and unreacted starting material, complicating purification.
Identification and Mitigation Strategies:
-
Identification: The presence of a chlorinated byproduct can be confirmed by mass spectrometry (observing the characteristic isotopic pattern for chlorine) and NMR spectroscopy.
-
Mitigation:
-
Temperature Control: The most effective way to minimize chlorination is to maintain the lowest possible reaction temperature that still allows for a reasonable rate of formylation.
-
Reagent Equivalents: Avoid using a large excess of POCl₃.
-
Alternative Vilsmeier Reagents: In some cases, using a different Vilsmeier reagent, such as one prepared from oxalyl chloride or thionyl chloride and DMF, might reduce the incidence of chlorination, although these reagents have their own reactivity profiles and potential side reactions.
-
Problem 3: Diformylation of the Substrate
In some instances, a second formyl group can be introduced onto the imidazo[1,2-a]pyrazine ring, leading to a diformylated byproduct.
Causality and Prevention:
Diformylation is more likely to occur if the initially formed mono-formylated product is still sufficiently activated to undergo a second electrophilic substitution. This can happen under harsh reaction conditions with a large excess of the Vilsmeier reagent.
-
Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum amount necessary for complete conversion of the starting material.
-
Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed (as determined by TLC).
-
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of an Imidazo[1,2-a]pyrazine
Materials:
-
Imidazo[1,2-a]pyrazine substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (2.0 equivalents) and cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the resulting mixture at 0-5 °C for 30 minutes.
-
Formylation Reaction: Dissolve the imidazo[1,2-a]pyrazine substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for the required time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reaction Condition Optimization Table:
| Parameter | Condition A (Mild) | Condition B (Moderate) | Condition C (Forcing) | Expected Outcome |
| Temperature | 25-40 °C | 40-70 °C | 70-100 °C | Higher temps may increase yield but also side reactions. |
| POCl₃ (eq.) | 1.2 | 1.5 - 2.0 | > 2.0 | Higher equivalents can drive the reaction but also promote side products. |
| Reaction Time | 1-4 h | 4-12 h | 12-24 h | Longer times may be needed for less reactive substrates. |
Mechanistic Insights
The Vilsmeier-Haack Reaction Mechanism:
Caption: The general mechanism of the Vilsmeier-Haack reaction.
Potential Side Reaction Pathway: Chlorination
Caption: A plausible pathway for the chlorination side reaction.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link][5]
- Grygorenko, O. O., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023, 13, 27582-27618. [Link][4]
- Sayer, J. R., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(21), 5021-5026.
- Mohan, D. C., et al. (2013). An aqueous synthesis of methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 78(3), 1266-1272.
-
YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 20). [Link]
- Ali, T. E. (2013). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4-{[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. International Journal of Organic Chemistry, 3(3), 1-5.
-
Slideshare. Vilsmeier haack rxn. (2022, October 10). [Link]
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(50), 35058-35068.[1]
- Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409-414.
- Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318.
- FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 2017, 7, 34567-34577.
- MacCoss, M., et al. (1998). Synthesis and Hypoglycemic Activity of Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 41(19), 3589-3600.
- Mohammed, T., et al. (2020). Vilsmeier-Haack Transformations under Non Classical Conditions.
- Al-Omran, F., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 184-196.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023, 13, 27582-27618.
- Groebke–Blackburn–Bienaymé reaction and CuAAC Assisted by MW. Molecules, 2022, 27(19), 6529.
-
Singh, P., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(3), 466-495.[3]
- Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 2015, 13, 9438-9442.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Sulfur-Containing Heterocycles
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the challenges associated with catalyst poisoning in the cross-coupling of sulfur-containing heterocycles. This guide is structured to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to foster more robust and successful synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries and concerns encountered when working with these challenging yet vital substrates.
Q1: Why are my cross-coupling reactions with sulfur-containing heterocycles (e.g., thiophenes, thiazoles) consistently failing or giving low yields?
A1: The primary culprit is often catalyst poisoning. The sulfur atom in the heterocyclic ring possesses lone pairs of electrons that can strongly coordinate to the palladium catalyst's active sites.[1] This strong binding can lead to catalyst deactivation by blocking the sites needed for the catalytic cycle to proceed. The nitrogen atoms in heterocyles like thiazoles can also contribute to this poisoning effect.
Q2: I suspect catalyst poisoning. What are the first experimental parameters I should investigate?
A2: Before undertaking a complete re-optimization, systematically check the following:
-
Reagent Purity: Ensure your aryl halide and boronic acid (or other coupling partner) are of high purity. Elemental sulfur, a potential byproduct in the synthesis of some starting materials, is a known palladium catalyst poison.[2]
-
Solvent and Atmosphere: Cross-coupling reactions are highly sensitive to oxygen.[3] Ensure your solvent is thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.
-
Catalyst Activity: Verify the activity of your palladium source and ligand. If you are not using a pre-formed precatalyst, ensure the in-situ generation of the active Pd(0) species is efficient.
Q3: Are there general "go-to" ligands or catalyst systems that are more robust for coupling sulfur-containing heterocycles?
A3: Yes, the development of specialized ligands has been a game-changer. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are generally more effective.[4][5] These ligands can form stable complexes with palladium, which helps to minimize the inhibitory coordination of the sulfur heterocycle.[1] Well-defined palladium(II) precatalysts incorporating these ligands (e.g., XPhos-Pd-G3) are often more reliable than generating the catalyst in situ.[4][5]
Q4: Is palladium the only option? Are other metals less susceptible to sulfur poisoning?
A4: Nickel-based catalysts are emerging as a powerful alternative.[6][7][8][9][10] Nickel can exhibit unique reactivity and, in some cases, is more tolerant to sulfur-containing functional groups.[6][7][8][9][10] Mechanochemical approaches with nickel catalysts have also shown promise for C-S cross-coupling reactions.[6]
Part 2: In-Depth Troubleshooting Guide - A Systematic Approach to Problem-Solving
When initial checks don't resolve the issue, a more systematic approach is necessary. This guide will walk you through common failure modes and provide detailed, actionable solutions.
Scenario 1: No Reaction or Very Low Conversion
Problem: You observe only starting materials or trace amounts of product after the reaction.
Causality Analysis: This often points to a completely inhibited or inactive catalyst. The sulfur heterocycle may be binding irreversibly to the palladium center before the catalytic cycle can initiate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low/no conversion.
Detailed Protocols:
-
Protocol 2.1: Ligand Screening
-
Set up an array of parallel reactions in small vials.
-
To each vial, add your sulfur-containing substrate (1.0 equiv), aryl halide (1.2 equiv), and a strong, non-nucleophilic base such as Cs₂CO₃ (2.0 equiv).
-
Add a different bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos, BrettPhos; 5 mol %) and a palladium source (e.g., Pd₂(dba)₃; 2.5 mol %) to each vial.
-
Add degassed solvent (e.g., dioxane/water mixture).
-
Heat the reactions and monitor by TLC or LC-MS to identify the most promising ligand.
-
-
Protocol 2.2: Switching to a Precatalyst If a particular ligand shows promise, switch to its corresponding commercially available Pd(II) precatalyst (e.g., XPhos Pd G3). These are often more efficient and reproducible as they bypass the in-situ activation step.[4]
Scenario 2: Reaction Stalls or Incomplete Conversion
Problem: The reaction proceeds initially but stops before the limiting reagent is fully consumed.
Causality Analysis: This suggests that the catalyst is initially active but deactivates over time. This could be due to the gradual buildup of inhibitory species or the slow degradation of the catalyst under the reaction conditions.
Mitigation Strategies:
-
Increased Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be sufficient to drive the reaction to completion.
-
Temperature Optimization: Higher temperatures can sometimes overcome catalyst deactivation but can also lead to side reactions like protodeboronation of the boronic acid. A careful temperature screen is recommended.
-
Choice of Base and Solvent: The base is crucial for activating the boronic acid.[3] For challenging substrates, a screen of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) and solvent systems (e.g., dioxane/H₂O, toluene, THF) is often necessary.
Scenario 3: Formation of Side Products (Homocoupling, Debromination)
Problem: You observe significant formation of homocoupled boronic acid (Ar-Ar) or debromination of your aryl halide.
Causality Analysis:
-
Homocoupling: This is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[3]
-
Debromination (or Dehalogenation): This side reaction, where the halogen is replaced by a hydrogen atom, can be promoted by certain catalyst/ligand combinations or impurities in the reaction mixture.
Preventative Measures:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed by sparging with an inert gas for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Ligand and Base Selection: The choice of ligand and base can influence the rates of desired versus undesired pathways. In some cases, a less reactive base might suppress side reactions.
Part 3: Data-Driven Recommendations
To facilitate your experimental design, the following table summarizes recommended catalyst systems for different classes of sulfur-containing heterocycles based on literature precedents.
| Heterocycle Class | Recommended Catalyst System (Pd Source/Ligand) | Typical Base | Notes |
| Thiophenes | Pd(OAc)₂ / XPhos or SPhos; XPhos Pd G3/G4 | K₃PO₄, Cs₂CO₃ | Thienylboronic acids can be prone to protodeboronation; use fresh reagents.[11] |
| Thiazoles | Pd(dppf)Cl₂; Pd(OAc)₂ / Buchwald Ligands | Cs₂CO₃, NaOt-Bu | The nitrogen atom adds another coordination site, making these particularly challenging. Bulky ligands are crucial.[1] |
| Benzothiophenes | Pd(OAc)₂ / PPh₃ (for simple couplings); Pd₂(dba)₃ / XPhos | K₂CO₃, Cs₂CO₃ | Generally more reactive than thiophenes but can still benefit from advanced catalyst systems for hindered substrates.[3] |
| Aminothiophenes | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Deactivated aminothiophenes require careful optimization of the catalyst system.[12] |
Part 4: Alternative Strategies - Thinking Outside the Palladium Box
When palladium-based systems prove intractable, consider these alternative approaches.
Nickel Catalysis
Nickel catalysts often exhibit different reactivity profiles and can be more tolerant to coordinating functional groups.[7][8][9][10]
Advantages:
-
Lower cost and greater earth abundance compared to palladium.
-
Can be effective for substrates that are challenging for palladium.
-
Mechanistic pathways can differ, sometimes avoiding catalyst poisoning routes.
Considerations:
-
Nickel catalysis is often more sensitive to air and moisture.
-
The range of commercially available ligands and precatalysts is less extensive than for palladium.
Copper Catalysis for C-S Bond Formation
For the specific formation of C-S bonds, copper-catalyzed cross-coupling reactions are a well-established and cost-effective alternative.[3][13]
Part 5: Proactive Measures - Preventing Problems Before They Start
Protocol 5.1: Purification of Aryl Halides from Elemental Sulfur
If you suspect your aryl halide is contaminated with elemental sulfur, the following procedure can be used for purification.
-
Dissolve the crude aryl halide in a suitable organic solvent (e.g., hexane or diethyl ether).
-
Add activated copper powder (fine granular).[2][14][15] The copper should have a bright, shiny appearance. If it is dull, it can be activated by washing with dilute nitric acid, followed by thorough rinsing with deionized water and acetone, and drying under nitrogen.[14]
-
Stir the mixture vigorously for at least one hour at room temperature.
-
Filter the mixture to remove the copper powder (which will have reacted with the sulfur to form copper sulfide).
-
Wash the copper powder with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the purified aryl halide.
Part 6: Understanding the "Why" - A Glimpse into the Mechanism of Poisoning
Catalyst poisoning by sulfur heterocycles is fundamentally an issue of competitive binding.
Caption: Competing productive and poisoning pathways.
The active L-Pd(0) species is the entry point to the desired catalytic cycle. However, the sulfur atom of the heterocycle can act as a strong Lewis base and coordinate to the electron-deficient palladium center. If this binding is too strong, it forms a stable, off-cycle complex (S-Heterocycle-Pd(0)), effectively removing the catalyst from the productive cycle. The success of bulky, electron-rich ligands lies in their ability to stabilize the L-Pd(0) complex, making it less susceptible to displacement by the sulfur-containing substrate.
References
-
Asian Journal of Organic & Medicinal Chemistry. Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction: A Review. Available at: [Link]
-
ACS Catalysis. Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. Available at: [Link]
-
MDPI. Advances in Cross-Coupling Reactions. Available at: [Link]
-
Thieme Chemistry. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Available at: [Link]
-
Semantic Scholar. Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Available at: [Link]
-
PubMed. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. Comparing Nickel- and Palladium-Catalyzed Heck Reactions | Request PDF. Available at: [Link]
-
Dalton Transactions. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Available at: [Link]
-
Dalton Transactions. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Available at: [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]
-
Princeton Dataspace. Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 3660B: Sulfur Cleanup. Available at: [Link]
-
Reaction Chemistry & Engineering. High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. Available at: [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. Available at: [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. Available at: [Link]
-
National Institutes of Health. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Available at: [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]
-
PubMed. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Available at: [Link]
-
ResearchGate. Palladium (0) Catalyzed Synthesis of Thiophene Based 1,3,4-oxadiazoles Their Reactivities and Potential Nonlinear Optical Properties. Available at: [Link]
-
DSpace@MIT. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Available at: [Link]
-
Johnson Matthey. Buchwald precatalysts G2 and G3. Available at: [Link]
-
Semantic Scholar. Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene. Available at: [Link]
-
National Institutes of Health. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Available at: [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available at: [Link]
-
ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available at: [Link]
-
National Institutes of Health. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Available at: [Link]
-
ResearchGate. (PDF) Removal of sulfur from a solvent extract. Available at: [Link]
-
ResearchGate. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Available at: [Link]
-
ResearchGate. (PDF) Note on sulfur removal with metallic copper. Available at: [Link]
-
MDPI. Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Available at: [Link]
-
ResearchGate. Evaluation of desulfurization procedures for the elimination of sulfur interferences in the organotin analysis of sediments. Available at: [Link]
-
Organic Letters. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Available at: [Link]
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- 4. Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Arylation of Imidazo[1,2-a]pyrazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-arylation of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in medicinal chemistry, appearing in molecules with a range of biological activities.[1] The ability to efficiently and selectively install aryl groups on the imidazole nitrogen is crucial for developing new chemical entities and structure-activity relationship (SAR) studies.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established principles of cross-coupling chemistry.
Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of imidazo[1,2-a]pyrazines, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I have set up my palladium-catalyzed N-arylation reaction, but I am observing very low conversion of my starting material or no product formation at all. What are the likely causes?
Answer: This is a common and frustrating issue that can typically be traced back to catalyst activity, reaction setup, or reagent quality.
Causality & Solutions:
-
Catalyst Inactivation by the Substrate: Imidazoles, including the imidazo[1,2-a]pyrazine core, can act as ligands for palladium, preventing the formation of the active Pd(0)-phosphine catalyst complex.[2][3] This is one of the most common and overlooked causes of failure in these reactions.
-
Solution: Implement a catalyst pre-activation step . Before adding the imidazo[1,2-a]pyrazine and base, heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent (e.g., toluene or dioxane) at the reaction temperature for 5-10 minutes. This allows the active Pd(0)L complex to form without inhibition.[3] Once the ligand is bound, the imidazole substrate is less likely to displace it.[2]
-
-
Ineffective Catalyst/Ligand Combination: The choice of ligand is critical for a successful Buchwald-Hartwig amination. The ligand must stabilize the Pd(0) center and facilitate both oxidative addition and reductive elimination.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, or RuPhos are often excellent choices for N-arylations. If one ligand fails, screen a panel of others. For challenging couplings, consider more specialized ligands.
-
-
Inappropriate Base: The base's role is to deprotonate the imidazole nitrogen, making it a competent nucleophile. If the base is too weak or poorly soluble, the reaction will be sluggish.
-
Solution: Use a strong, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is often effective due to its high basicity and solubility in organic solvents. Potassium phosphate (K₃PO₄) or strong alkoxides like sodium tert-butoxide (NaOtBu) are also excellent alternatives, particularly for less reactive aryl chlorides.
-
-
Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst.
-
Solution:
-
Solvent: Use anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.
-
Aryl Halide: Ensure the aryl halide is pure.
-
Imidazo[1,2-a]pyrazine: Verify the purity of your starting heterocycle.
-
-
Issue 2: Competing C-H Arylation Side Product
Question: My reaction is working, but I am getting a significant amount of a side product, which I've identified as C3-arylated imidazo[1,2-a]pyrazine. How can I improve selectivity for N-arylation?
Answer: Imidazo[1,2-a]pyrazines are known to undergo direct C-H arylation, particularly at the electron-rich C3 position.[4][5] Selectivity is a function of the reaction conditions, which can be tuned to favor the desired N-arylation pathway.
Causality & Solutions:
-
Reaction Mechanism Competition: N-arylation (Buchwald-Hartwig) and C-H arylation proceed through different, albeit related, catalytic cycles. C-H arylation is often favored at higher temperatures and with certain palladium catalysts in the absence of a strong base to deprotonate the nitrogen.[5]
-
Solution:
-
Prioritize N-H Deprotonation: Use a strong base like NaOtBu or K₃PO₄ early in the reaction. A more nucleophilic nitrogen anion will preferentially attack the palladium center over a neutral C-H bond.
-
Lower Reaction Temperature: C-H functionalization often has a higher activation energy. Running the reaction at a lower temperature (e.g., 80-100 °C instead of >120 °C) can often favor N-arylation.
-
Ligand Choice: Ligands developed specifically for N-arylation may disfavor the concerted metalation-deprotonation (CMD) pathway often invoked in C-H arylations.[5] Stick with established Buchwald-Hartwig type ligands.
-
-
Frequently Asked Questions (FAQs)
Q1: Palladium or Copper? Which catalyst system should I choose?
A1: Both palladium and copper are effective for N-arylation of azoles.[6][7]
-
Palladium-catalyzed systems (e.g., Buchwald-Hartwig) are generally more versatile, with a broad substrate scope that includes aryl chlorides, bromides, iodides, and triflates.[2][8] They often require phosphine ligands, which can be expensive and air-sensitive.
-
Copper-catalyzed systems (e.g., Ullmann condensation) are an excellent, lower-cost alternative, particularly for aryl iodides and bromides.[6][7] Modern protocols often use ligands like diamines or pyridine N-oxides and can sometimes be run in greener solvents like water.[9][10]
-
Recommendation: Start with a palladium-based system for the broadest applicability. If cost is a major concern or if you are working specifically with aryl iodides, a copper-catalyzed approach is a highly viable alternative.
Q2: What is the optimal order of addition for the reagents?
A2: The order of addition is critical, especially to avoid catalyst inhibition.
-
Recommended Protocol: To a reaction vessel under an inert atmosphere (argon or nitrogen), add the palladium source, the phosphine ligand, and the anhydrous, degassed solvent. Stir and heat this mixture for 5-10 minutes to pre-form the active catalyst. Then, add the base, the imidazo[1,2-a]pyrazine, and finally the aryl halide. This sequence ensures the catalyst is active before it encounters the potentially inhibiting imidazole substrate.[2][3]
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave heating can be highly effective for accelerating these reactions, often reducing reaction times from hours to minutes.[5] However, it's essential to first establish a baseline under conventional heating. Microwave conditions may require re-optimization of solvent and temperature, as localized heating can sometimes lead to different side product profiles.
Visualizing the Process
Experimental Workflow
The following diagram outlines the key steps for a successful N-arylation experiment, from setup to analysis.
Caption: Recommended workflow for palladium-catalyzed N-arylation.
Troubleshooting Logic Tree
Use this decision tree to diagnose and solve common reaction failures.
Caption: A decision tree for troubleshooting failed N-arylations.
Protocols and Data
General Optimized Protocol for Palladium-Catalyzed N-Arylation
This protocol is a robust starting point for the N-arylation of imidazo[1,2-a]pyrazines with aryl bromides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Biarylphosphine Ligand (e.g., XPhos)
-
Cesium Carbonate (Cs₂CO₃), dried
-
Imidazo[1,2-a]pyrazine (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a reaction vial or flask. Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Pre-activation: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Add the anhydrous, degassed solvent (to make a ~0.2 M solution with respect to the limiting reagent). Seal the vessel and stir the mixture at 100 °C for 10 minutes.
-
Reagent Addition: Cool the vessel to room temperature. Under a positive pressure of inert gas, add Cs₂CO₃ (2.0 equiv), the imidazo[1,2-a]pyrazine (1.0 equiv), and the aryl bromide (1.2 equiv).
-
Reaction: Seal the vessel tightly and place it in a pre-heated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.
Table 1: Guide to Optimizing Reaction Parameters
| Parameter | Standard Condition | Alternative Options & Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%): A Pd(0) source that doesn't require in situ reduction, potentially leading to cleaner reactions.[3] |
| Ligand | XPhos (4 mol%) | RuPhos, SPhos: Other bulky, electron-rich ligands that are effective for N-arylations. Screening is recommended. |
| Base | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv): A strong, effective base. NaOtBu (2.0 equiv): A very strong base, useful for less reactive aryl chlorides but may cause side reactions with sensitive functional groups. |
| Solvent | Toluene | Dioxane: Another excellent, high-boiling aprotic solvent. DMF/DMAc: More polar options, but can sometimes participate in side reactions at high temperatures.[5] |
| Temperature | 100-110 °C | 80-90 °C: May improve selectivity for N- over C-H arylation. >120 °C: May be required for unreactive substrates but increases the risk of side products and decomposition. |
References
-
11 - ResearchGate
-
12 - PubMed Central
-
4 - PubMed
-
5 - ResearchGate
-
2 - MIT Open Access Articles
-
3 - PMC - NIH
-
13 - MDPI
-
9 - PubMed
-
14 - BenchChem
-
1 - ResearchGate
-
6 - Organic Chemistry Portal
-
15 - The Journal of Organic Chemistry
-
7 - Organic Chemistry Portal
-
10 - Sci-Hub
-
8 - PubMed
Sources
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- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine N-oxides as ligands in Cu-catalyzed N-arylation of imidazoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.box [sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Solubility Challenges of Imidazo[1,2-a]pyrazine Intermediates
Welcome to the Technical Support Center for managing the solubility of imidazo[1,2-a]pyrazine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] However, its often planar and aromatic nature can present significant solubility challenges during synthesis, purification, and formulation.
This resource provides a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome solubility-related hurdles in your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes of Poor Solubility
This section addresses common questions regarding the inherent properties of imidazo[1,2-a]pyrazine intermediates that contribute to their low solubility.
Q1: Why are my imidazo[1,2-a]pyrazine intermediates poorly soluble in common organic solvents and aqueous solutions?
A1: The poor solubility of many imidazo[1,2-a]pyrazine intermediates stems from a combination of their inherent physicochemical properties:
-
High Crystallinity and Lattice Energy: The planar, rigid structure of the imidazo[1,2-a]pyrazine core facilitates strong intermolecular π-π stacking and hydrogen bonding interactions in the solid state. This leads to a highly stable crystal lattice with high lattice energy, making it difficult for solvent molecules to break apart the crystal and solvate the individual molecules.
-
Low Polarity: While the nitrogen atoms in the ring system introduce some polarity, the overall molecule can be predominantly nonpolar, especially with the addition of lipophilic substituents. This results in poor solubility in polar solvents like water.
-
Molecular Weight and Size: As the complexity and molecular weight of the substituents on the imidazo[1,2-a]pyrazine core increase, the surface area available for solvation may not increase proportionally to the increase in intermolecular forces, often leading to decreased solubility.
Q2: I've noticed my substituted imidazo[1,2-a]pyrazine precipitates during my reaction workup. What are the likely causes?
A2: Precipitation during workup is a common issue and can be attributed to several factors:
-
Solvent Polarity Shift: A frequent cause is the transition from a polar reaction solvent (e.g., DMF, DMSO) to a less polar extraction solvent (e.g., ethyl acetate, dichloromethane) or the addition of an anti-solvent like water. If your intermediate is not sufficiently soluble in the new solvent system, it will precipitate.
-
Temperature Changes: The solubility of most organic compounds decreases as the temperature is lowered. If your reaction was performed at an elevated temperature, cooling it to room temperature for workup can lead to precipitation.
-
pH Alteration: The imidazo[1,2-a]pyrazine core is basic due to the presence of nitrogen atoms. Changes in the pH of the aqueous phase during extraction can significantly impact the solubility. Neutralizing an acidic solution or making a basic solution more alkaline can cause the free base form of your compound to precipitate if it is less soluble than its salt form.
Q3: How does the substitution pattern on the imidazo[1,2-a]pyrazine ring affect its solubility?
A3: The nature and position of substituents play a crucial role in modulating the solubility of the core scaffold.
-
Lipophilic Substituents: The addition of bulky, nonpolar groups, such as a naphthalene substituent, can significantly decrease aqueous solubility due to an increase in lipophilicity and potentially stronger crystal packing forces.
-
Polar and Ionizable Groups: Introducing polar functional groups like hydroxyls, amines, or carboxylic acids can enhance aqueous solubility by increasing the molecule's overall polarity and providing sites for hydrogen bonding with water. For instance, the introduction of an acyclic amino alcohol was shown to dramatically improve the aqueous solubility of an imidazo[1,2-a]pyrazine-based kinase inhibitor from 5 µM to 11.4 mM.[4]
-
Disruption of Crystal Packing: Introducing non-planar or flexible substituents can disrupt the planarity of the molecule and hinder efficient crystal packing. This can lower the crystal lattice energy and, consequently, improve solubility.
Part 2: Troubleshooting Guides - Practical Solutions and Methodologies
This section provides step-by-step guidance to systematically address and resolve solubility issues encountered during your experiments.
Guide 1: Systematic Approach to a Precipitation Event
If you encounter unexpected precipitation, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for unexpected precipitation.
Guide 2: Enhancing Solubility Through Formulation Strategies
When intrinsic solubility is a limiting factor, various formulation techniques can be employed.
1. Co-solvent Systems:
The use of a mixture of solvents can significantly enhance the solubility of your intermediate.[5]
-
Screening Protocol:
-
Select a range of water-miscible organic solvents (e.g., ethanol, isopropanol, acetonitrile, acetone, DMSO, NMP).
-
Prepare stock solutions of your compound in each organic solvent at a high concentration.
-
In a multi-well plate, add a small, fixed volume of the stock solution to each well.
-
Titrate with an aqueous buffer (e.g., PBS pH 7.4) and monitor for the onset of precipitation visually or using a plate reader to detect light scattering.
-
The co-solvent system that maintains solubility at the highest aqueous percentage is a good starting point for further optimization.
-
2. pH Adjustment and Salt Formation:
Given the basic nature of the imidazo[1,2-a]pyrazine nucleus, altering the pH to form a more soluble salt is a highly effective strategy.[6][7]
-
Protocol for Determining pH-Solubility Profile:
-
Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to 10).
-
Add an excess of your solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach thermodynamic equilibrium.
-
Filter or centrifuge the samples to separate the undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility against the pH of the buffer to generate the pH-solubility profile.
-
3. Use of Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[4][8] They can encapsulate poorly soluble molecules, like imidazo[1,2-a]pyrazines, forming inclusion complexes with enhanced aqueous solubility.[9][10]
-
Screening: Prepare aqueous solutions of different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) at various concentrations. Add an excess of your compound, equilibrate, and measure the increase in solubility.
-
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound. This is particularly useful for in vitro biological assays.
4. Preparation of Amorphous Solid Dispersions (ASDs):
For compounds with very high crystal lattice energy, converting the crystalline form to a higher-energy amorphous state can dramatically improve solubility and dissolution rates.[11][12]
-
Methodology: The compound is molecularly dispersed within a polymer matrix. Common methods for preparing ASDs include:
-
Spray Drying: The compound and a polymer are dissolved in a common solvent, and the solution is sprayed into a hot gas stream to rapidly evaporate the solvent, leaving the amorphous solid dispersion.
-
Hot-Melt Extrusion: The compound and a thermoplastic polymer are mixed and heated to form a molten mass, which is then extruded and cooled rapidly.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This is the gold standard method for measuring the thermodynamic equilibrium solubility of a compound.
Materials:
-
Your imidazo[1,2-a]pyrazine intermediate (solid)
-
Selected solvent or buffer system
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Filtration device (e.g., syringe filters with low-binding membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the solvent or buffer to the vial.
-
Seal the vial tightly.
-
Place the vial in the shaker/rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate for at least 24 hours. For compounds with very low solubility, 48-72 hours may be necessary.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method.
Protocol 2: Salt Screening for Imidazo[1,2-a]pyrazine Intermediates
This protocol outlines a general approach for identifying suitable salt forms to improve solubility.[6][13][14]
Materials:
-
Your imidazo[1,2-a]pyrazine free base
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid, maleic acid)
-
A variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water)
-
Small-scale crystallization vials or a multi-well plate
-
Analytical techniques for characterization (e.g., XRPD, DSC, TGA, 1H NMR)
Procedure:
-
Dissolve a known amount of the free base in a suitable solvent.
-
Add a stoichiometric amount (e.g., 1.0, 1.1, or 2.0 equivalents for diprotic acids) of the selected acid.
-
Stir the solution at room temperature or slightly elevated temperature to encourage salt formation.
-
Induce crystallization by slow evaporation, cooling, or the addition of an anti-solvent.
-
Isolate any resulting solid by filtration or centrifugation.
-
Characterize the solid to confirm salt formation and assess its properties (e.g., crystallinity, melting point, hygroscopicity).
-
Determine the aqueous solubility of the promising salt forms using Protocol 1.
Part 4: Data Presentation and Visualization
Table 1: Example of a Solubility Screening Data Summary
| Compound ID | Solvent System | Solubility (µg/mL) | Method |
| IMP-001 | Water | < 1 | Shake-Flask |
| IMP-001 | PBS (pH 7.4) | 5 | Shake-Flask |
| IMP-001-HCl | Water | 500 | Shake-Flask |
| IMP-001 | 20% EtOH/Water | 50 | Kinetic |
| IMP-001 | 10% HP-β-CD | 150 | Shake-Flask |
Diagrams
Caption: Decision tree for solubility enhancement strategy.
References
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). National Institutes of Health. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
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Preventing decomposition of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde during synthesis
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Introduction: Navigating the Synthesis of a Key Heterocyclic Building Block
Welcome to the technical support guide for this compound (CAS 1208084-47-2). This molecule is a valuable intermediate in medicinal chemistry and drug development, frequently utilized for its unique scaffold in designing kinase inhibitors and other targeted therapeutics.[1][2]
The synthesis of this compound, particularly the introduction of the C3-carbaldehyde group via the Vilsmeier-Haack reaction, presents specific challenges. The imidazo[1,2-a]pyrazine core is an electron-deficient system, which can render it susceptible to decomposition under the strongly electrophilic and often exothermic conditions of formylation.[3] This guide provides field-proven troubleshooting advice and detailed protocols to help you mitigate decomposition, maximize yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black and forms a tar-like substance during the Vilsmeier-Haack formylation. What is causing this severe decomposition?
A: This is a classic sign of an uncontrolled exothermic reaction. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a highly potent electrophile.[4] When it is added too quickly or at an insufficiently low temperature to the electron-deficient imidazopyrazine substrate, localized overheating can occur. This leads to charring and polymerization rather than controlled formylation. Strict temperature control is the most critical parameter to prevent this.
Q2: My TLC analysis shows multiple spots post-reaction, including what appears to be unreacted starting material and several unidentified byproducts. How can I improve selectivity?
A: Incomplete conversion and byproduct formation often stem from three issues:
-
Moisture: The Vilsmeier reagent is extremely sensitive to moisture, which will quench it and prevent it from reacting with your substrate. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.
-
Insufficient Reagent: Due to the deactivated nature of the pyrazine ring, a stoichiometric excess of the Vilsmeier reagent (typically 1.5–3.0 equivalents) is often necessary to drive the reaction to completion.
-
Over-reaction: Prolonged reaction times or excessive temperatures can sometimes lead to side reactions, such as di-formylation or other undesired transformations.[5] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Q3: The isolated this compound appears pure initially but darkens and degrades over time, even during storage. What are the best practices for handling and storage?
A: This product's stability is limited, particularly its sensitivity to air, light, and moisture. The aldehyde functional group is susceptible to oxidation.
-
Purification: Avoid using strongly basic or acidic conditions during aqueous workup. When performing silica gel chromatography, consider pre-treating the silica. You can either flush the column with your eluent containing 0.5-1% triethylamine to neutralize acidic sites or use commercially available deactivated silica gel.
-
Storage: The most effective method for long-term stability is to store the purified, dry solid under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[6][7] The container should be tightly sealed and protected from light.
Q4: I am struggling with the initial synthesis of the 6-bromoimidazo[1,2-a]pyrazine precursor. Are there any tips for this cyclization step?
A: The cyclization of 2-amino-5-bromopyrazine with a two-carbon electrophile (like 2-bromomalonaldehyde or a related synthon) can sometimes be sluggish or produce side products.[8] Ensure your 2-amino-5-bromopyrazine is pure. The reaction often benefits from being heated to reflux in a suitable solvent like acetonitrile or butanol to ensure the condensation and cyclization proceed efficiently.[8][9] Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields for this type of condensation.[9]
Troubleshooting Guide: From Reaction to Storage
This table summarizes common issues and provides actionable solutions to prevent the decomposition of your target compound.
| Observation | Potential Cause | Recommended Solution & Rationale |
| Reaction Phase | ||
| Darkening/tarring upon POCl₃ addition | Uncontrolled exothermic reaction. | Maintain strict temperature control at 0-5°C during the dropwise addition of POCl₃ to DMF. This prevents the exothermic formation of the Vilsmeier reagent from causing localized overheating and substrate decomposition.[10] |
| Low conversion (starting material remains) | 1. Reagent quenched by moisture.2. Insufficient electrophilicity. | 1. Use anhydrous DMF and POCl₃ under an inert atmosphere.2. After the initial low-temperature addition, allow the reaction to warm to room temperature or gently heat to 40-60°C. Monitor by TLC to find the optimal balance between conversion and decomposition. |
| Workup & Purification | ||
| Product loss or streaking on silica column | Product is sensitive to the acidic nature of standard silica gel. | 1. Neutralize the crude product before loading.2. Use a mobile phase containing a small amount of a neutralizating base (e.g., 0.5% triethylamine).3. Alternatively, use a different stationary phase like alumina (neutral or basic). |
| Emulsion formation during extraction | Presence of polar DMF and salts. | After quenching with ice-water/bicarbonate solution, add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps to break the emulsion and improve phase separation. |
| Final Product Handling | ||
| Pure, isolated solid darkens over hours/days | Oxidation of the aldehyde and/or degradation of the heterocyclic core. | Store the final product immediately after drying under an inert gas (N₂ or Ar) in a sealed vial at 2-8°C, protected from light.[6][7] This minimizes exposure to atmospheric oxygen and moisture. |
Visualized Workflows and Mechanisms
Synthesis and Purification Workflow
The following diagram outlines the critical steps and control points for the successful synthesis of this compound.
Caption: Key stages in the Vilsmeier-Haack formylation process.
Proposed Decomposition Pathway
Under suboptimal conditions (e.g., high heat), the desired electrophilic substitution competes with undesirable decomposition pathways.
Caption: Competing pathways during the formylation reaction.
Validated Experimental Protocols
Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine
This protocol is adapted from general procedures for imidazo-fused heterocycles.[8][9]
-
Reaction Setup: To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add 2-bromomalonaldehyde (1.2 eq).
-
Cyclization: Heat the reaction mixture to reflux (approx. 82°C) for 2-4 hours. Monitor the consumption of the starting amine by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford the pure 6-bromoimidazo[1,2-a]pyrazine.
Protocol 2: Vilsmeier-Haack Formylation
This protocol emphasizes critical temperature control to prevent decomposition.[3][4][10]
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0°C using an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting pale-yellow solution at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 2-6 hours. Gentle heating (40-60°C) may be required for full conversion. Monitor progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., Hexanes/Ethyl Acetate). Crucial: Use silica gel that has been pre-treated with 1% triethylamine in the eluent to prevent on-column degradation.
-
Final Product: Dry the purified fractions under high vacuum to yield this compound as a solid. Immediately transfer to a sealed container under inert gas and store at 2-8°C.
References
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. ACS Publications. Available at: [Link]
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ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Available at: [Link]
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Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. ACS Publications. Available at: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3H-indol-2-yl)aminomethylene)malonaldehyde and its reactions. Growing Science. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the In Vitro Validation of Anticancer Activity: The Case of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde Derivatives
The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds, particularly the imidazo[1,2-a]pyrazine scaffold, have emerged as a promising class of molecules due to their versatile biological activities.[1] This guide provides a comprehensive framework for the in vitro validation of the anticancer potential of a specific series of these compounds: 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde derivatives. Our objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to preliminary drug screening.
The journey from a synthesized compound to a potential clinical candidate is long and arduous. The initial in vitro screening phase is a critical gatekeeper, designed to efficiently identify compounds with genuine therapeutic potential while filtering out those with low efficacy or unfavorable toxicity profiles.[2][3] This guide will detail a multi-pronged strategy focusing on three fundamental pillars of cancer cell biology: uncontrolled proliferation, evasion of programmed cell death (apoptosis), and dysregulation of the cell cycle.
I. Foundational Pillar: Assessing Cytotoxicity and Selectivity
The primary question for any potential anticancer agent is its ability to inhibit the growth of and/or kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method to assess a compound's effect on cell viability.[4] The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
A crucial aspect often overlooked in preliminary screens is the concept of a therapeutic window. An effective anticancer drug should exhibit potent cytotoxicity against cancer cells while sparing normal, healthy cells.[5] Therefore, it is imperative to test the this compound derivatives not only on a panel of cancer cell lines but also on a non-cancerous cell line (e.g., Vero cells or normal human fibroblasts).[6][7]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining IC50 values using the MTT assay.
Data Interpretation and Comparison
The half-maximal inhibitory concentration (IC50) is the primary endpoint of this assay. It represents the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.
Table 1: Comparative Cytotoxicity of a Hypothetical Derivative (BIP-1) and Doxorubicin
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI)* |
| BIP-1 | MCF-7 | Breast Cancer | 11 | 8.27 |
| A375 | Melanoma | 11 | 8.27 | |
| HepG2 | Liver Cancer | 13 | 7.00 | |
| Vero | Normal Kidney | 91 | - | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.85 | 16.47 |
| A375 | Melanoma | 5.16 | 2.71 | |
| HepG2 | Liver Cancer | 1.5 | 9.33 | |
| Vero | Normal Kidney | 14 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.
Note: Data for BIP-1 is modeled after compound 12b from a study on imidazo[1,2-a]pyridine derivatives for illustrative purposes.[6][7]
II. Mechanistic Insight: Unraveling the Mode of Cell Death
Demonstrating that a compound is cytotoxic is only the first step. Understanding how it kills cancer cells provides crucial mechanistic insight. Many effective anticancer drugs function by inducing apoptosis, a form of programmed cell death that is often dysregulated in cancer.[8][9] Distinguishing apoptosis from necrosis (uncontrolled cell death, often associated with inflammation) is vital. The Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard for this purpose.
-
Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for apoptosis quantification via flow cytometry.
Data Interpretation
Flow cytometry data is typically presented as a dot plot with four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
A significant increase in the percentage of cells in Q4 and Q2 in the treated sample compared to the untreated control would strongly suggest that the this compound derivative induces apoptosis.
III. Probing Proliferation: Cell Cycle Analysis
Cancer is fundamentally a disease of uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention.[10] Many chemotherapeutic agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing the cell from progressing to mitosis and ultimately leading to apoptosis.[11]
Analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle.[12][13] Since PI also binds to RNA, treatment with RNase is a critical step to ensure that the fluorescence signal is directly proportional to the DNA content.[14]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Data Interpretation
The flow cytometer will generate a histogram of cell count versus fluorescence intensity.
-
G0/G1 phase: Cells with 2N DNA content (first peak).
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content (second peak).
An accumulation of cells in a specific phase (e.g., a significant increase in the G2/M peak) in the treated sample indicates cell cycle arrest at that checkpoint. This provides valuable clues about the compound's mechanism of action. For example, G2/M arrest is often associated with drugs that target microtubules.
IV. Connecting the Dots: Potential Signaling Pathways
The results from these three foundational assays can provide strong inferences about the underlying molecular mechanisms. Imidazo[1,2-a]pyridine and pyrazine derivatives have been reported to exert their anticancer effects by modulating various signaling pathways critical for cell survival and proliferation.[1] One of the most frequently implicated is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[1] Inhibition of this pathway can lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[15]
Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition points.
If a this compound derivative shows potent cytotoxicity, induces apoptosis, and causes cell cycle arrest, it would be a strong candidate for further investigation into its effects on key proteins within this pathway, such as phosphorylated Akt (p-Akt).
Conclusion and Future Directions
This guide outlines a logical, robust, and scientifically-grounded workflow for the initial in vitro validation of this compound derivatives as potential anticancer agents. By systematically evaluating cytotoxicity, the mode of cell death, and effects on the cell cycle, researchers can build a comprehensive preliminary profile of their compounds. Positive results from this screening cascade provide a strong rationale for advancing the most promising candidates to more complex studies, including Western blot analysis of signaling proteins, in vivo animal models, and ultimately, the path toward clinical development.
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053-37067. Available at: [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
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A Tale of Two Scaffolds: A Comparative Guide to Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine in Drug Design
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of privileged structures, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores have emerged as versatile and fruitful starting points for the development of novel therapeutics. While structurally similar, the subtle difference in the placement of a nitrogen atom within the six-membered ring imparts distinct physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to empower researchers in making informed decisions for their drug design endeavors.
At a Glance: Physicochemical Properties
A molecule's journey through the body is dictated by its physicochemical properties. Understanding the inherent characteristics of the core scaffold is paramount for predicting and optimizing drug-like properties.
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine | Rationale & Implications |
| Molecular Weight ( g/mol ) | 118.14[1] | 119.12[2] | The near-identical molecular weights ensure that any observed differences in biological activity are more likely attributable to electronic and conformational factors rather than size. |
| XLogP3 | 1.8[1] | 0.7[2] | The additional nitrogen atom in the pyrazine ring significantly lowers the lipophilicity of the imidazo[1,2-a]pyrazine scaffold. This can translate to improved aqueous solubility and potentially reduced off-target toxicity related to high lipophilicity. |
| pKa (Predicted) | Not readily available for parent | ~4.30[3] | The predicted pKa of imidazo[1,2-a]pyrazine suggests it is a weak base. The basicity of the imidazo[1,2-a]pyridine scaffold is also expected to be in a similar range, influenced by the electron-withdrawing nature of the fused imidazole ring. The pKa of derivatives can be significantly modulated by substituents, impacting solubility and target engagement. For instance, the measured pKa of a substituted imidazo[1,2-a]pyridine derivative was found to be 9.3, which influenced its solubility and interaction with efflux pumps.[4] |
| Hydrogen Bond Acceptors | 1[1] | 2[2] | The presence of an additional nitrogen atom in the pyrazine ring provides an extra hydrogen bond acceptor site. This can offer more opportunities for specific interactions with biological targets, potentially leading to enhanced potency and selectivity. |
| Hydrogen Bond Donors | 0[1][2] | 0[1][2] | Both parent scaffolds lack hydrogen bond donors, a feature that can be advantageous for membrane permeability. |
Key Insight: The most striking difference lies in the lipophilicity (XLogP3), with the imidazo[1,2-a]pyrazine scaffold being inherently more polar. This fundamental property has significant downstream consequences for solubility, permeability, and potential off-target effects, making it a crucial consideration during scaffold selection.
Synthetic Accessibility: A Comparative Overview
The ease and versatility of synthesis are critical for generating diverse chemical libraries for screening and subsequent optimization. Both scaffolds are accessible through various synthetic routes, with multi-component reactions (MCRs) offering an efficient approach for both.
General Synthetic Strategies
A common and efficient method for the synthesis of both scaffolds involves the condensation of a 2-aminoheterocycle (2-aminopyridine or 2-aminopyrazine) with an α-haloketone.[5] More advanced and efficient one-pot, multi-component reactions have also been developed. For instance, an iodine-catalyzed three-component reaction of an aryl aldehyde, a 2-aminoheterocycle, and tert-butyl isocyanide provides a straightforward route to both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives in good yields.[6]
Expertise in Action: While both scaffolds are readily accessible, the commercial availability and cost of the starting materials (2-aminopyridines vs. 2-aminopyrazines) can be a practical consideration in large-scale synthesis. Furthermore, the reactivity of the starting amines can differ, potentially requiring optimization of reaction conditions for the pyrazine counterpart.
Biological Activity and Therapeutic Landscape: A Head-to-Head Comparison
Both scaffolds are privileged structures found in numerous biologically active compounds. However, the existing therapeutic landscape and preclinical data suggest some divergence in their preferred target space.
Marketed Drugs and Clinical Candidates
The imidazo[1,2-a]pyridine scaffold is notably present in several marketed drugs, primarily targeting the central nervous system (CNS). This includes the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem .[7] This history of successful clinical translation for CNS targets makes it an attractive scaffold for neuropharmacology. In contrast, while imidazo[1,2-a]pyrazine derivatives have shown a wide range of biological activities, there are fewer examples of marketed drugs based on this scaffold.
Comparative Biological Activity Data
A direct comparison of the anticancer activity of a series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives revealed that the imidazo[1,2-a]pyridine analogues generally exhibited more potent activity.[6]
| Compound Series | Target Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyrazine (10a-m) | Hep-2 | >10 (for most) |
| Imidazo[1,2-a]pyrazine (10a-m) | HepG2 | >10 (for most) |
| Imidazo[1,2-a]pyrazine (10a-m) | MCF-7 | >10 (for most) |
| Imidazo[1,2-a]pyrazine (10a-m) | A375 | >10 (for most) |
| Imidazo[1,2-a]pyridine (12b) | Hep-2 | 11 [6] |
| Imidazo[1,2-a]pyridine (12b) | HepG2 | 13 [6] |
| Imidazo[1,2-a]pyridine (12b) | MCF-7 | 11 [6] |
| Imidazo[1,2-a]pyridine (12b) | A375 | 11 [6] |
Causality behind the observation: The study suggests that the removal of a nitrogen atom at the 7-position (transitioning from the pyrazine to the pyridine ring) contributes to the enhanced anticancer activity.[6] This could be due to altered electronic distribution, improved binding affinity to the target, or more favorable pharmacokinetic properties of the imidazo[1,2-a]pyridine derivatives.
Diverse Biological Activities
Beyond anticancer activity, both scaffolds have demonstrated a broad spectrum of pharmacological effects:
-
Imidazo[1,2-a]pyrazine: Derivatives have shown potential as antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, and antidepressant agents.[8]
-
Imidazo[1,2-a]pyridine: This scaffold is well-represented in compounds with antitubercular, antiviral, and kinase inhibitory activities.[9][10]
Structure-Activity Relationship (SAR) and Metabolic Stability
The position of the nitrogen atom in the six-membered ring significantly influences the electronic properties of the scaffold, which in turn dictates the preferred sites for substitution and potential metabolic liabilities.
Key SAR Insights
-
Imidazo[1,2-a]pyridine: The C3 position is often a key site for derivatization to modulate biological activity.
-
Imidazo[1,2-a]pyrazine: The C2, C3, and C8 positions have been explored for substitution to enhance antioxidant and antimicrobial activities.[8]
Metabolic Hotspots
Understanding the metabolic fate of a scaffold is crucial for designing compounds with improved pharmacokinetic profiles.
-
Imidazo[1,2-a]pyridine: The fused pyridine ring can be susceptible to oxidation. A study on an imidazo[1,2-a]pyridine derivative showed that substitution on the pyridine ring could reduce in vitro and in vivo metabolism.[11]
-
Imidazo[1,2-a]pyrazine: While specific comparative data is limited, the pyrazine ring is also known to be a site of metabolism.
Trustworthiness through Self-Validation: When initiating a medicinal chemistry campaign with either scaffold, it is imperative to conduct early in vitro metabolism studies (e.g., with liver microsomes) to identify the primary metabolic hotspots for your specific series of compounds. This experimental data will then guide the synthetic strategy to block or modify these positions to enhance metabolic stability.
Experimental Protocols for Biological Evaluation
To provide a practical framework for researchers, here are step-by-step methodologies for key biological assays.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[12]
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solution.
-
Compound Addition: Add serial dilutions of the test compounds to a 96-well or 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA), fluorescence polarization, or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[13]
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion: Making the Right Choice for Your Project
The choice between the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program.
-
The imidazo[1,2-a]pyridine scaffold boasts a proven track record with marketed drugs, particularly in the CNS space. Its slightly more lipophilic nature may be advantageous for brain penetration, and a wealth of existing SAR data can guide optimization efforts.
-
The imidazo[1,2-a]pyrazine scaffold, with its lower lipophilicity and additional hydrogen bond acceptor, offers a compelling alternative, particularly for targets where improved solubility and potential for specific hydrogen bonding interactions are desired. It represents a less explored chemical space, potentially offering greater opportunities for novel intellectual property.
Ultimately, the optimal choice will depend on a careful consideration of the target biology, the desired physicochemical properties, and the synthetic strategy. This guide provides a foundational framework for this decision-making process, empowering researchers to navigate the exciting and challenging path of drug discovery with greater confidence.
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A Head-to-Head Comparison of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde with Known Kinase Inhibitors: A Proposed Investigational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed framework for the investigation of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde as a potential kinase inhibitor. Recognizing that this compound is a novel chemical entity without extensive published biological data, we will outline a comprehensive strategy for its evaluation. This will be done through a hypothetical head-to-head comparison with well-characterized kinase inhibitors, demonstrating the experimental pathways to elucidate its potential therapeutic value.
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] This heterocyclic system has demonstrated significant potential in targeting a range of kinases implicated in oncology and other diseases, including Aurora kinases, phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs).[2][3][4] The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyrazine moiety allow for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
This compound is a functionalized derivative of this core structure.[5][6][7] While not extensively characterized as a kinase inhibitor itself, its reactive aldehyde group and the presence of a bromine atom offer versatile handles for synthetic elaboration. This positions the compound as an attractive starting point for the development of a novel library of kinase inhibitors.
This guide will therefore propose a rigorous, multi-step experimental plan to assess the kinase inhibitory potential of this compound. To provide a clear benchmark for its potential performance, we will conduct a comparative analysis against two well-established kinase inhibitors: Danusertib (PHA-739358) , an Aurora kinase inhibitor, and Pictilisib (GDC-0941) , a pan-PI3K inhibitor.
Selected Comparator Kinase Inhibitors
A successful drug discovery campaign hinges on benchmarking novel compounds against established inhibitors. For this proposed investigation, we have selected Danusertib and Pictilisib based on the known propensity of the imidazo[1,2-a]pyrazine scaffold to yield inhibitors of Aurora and PI3K kinases.
| Compound | Target(s) | Mechanism of Action | Reported IC50 Values |
| Danusertib (PHA-739358) | Aurora A, B, C; Abl, TrkA, Ret | ATP-competitive inhibitor of multiple kinases, with high potency against Aurora kinases. | Aurora A: 13 nM, Aurora B: 79 nM, Aurora C: 61 nM |
| Pictilisib (GDC-0941) | PI3Kα, β, δ, γ | ATP-competitive inhibitor of class I PI3K isoforms. | PI3Kα: 3.3 nM, PI3Kβ: 38 nM, PI3Kδ: 3.0 nM, PI3Kγ: 13 nM |
Proposed Experimental Workflow for the Evaluation of this compound
The following experimental workflow is designed to systematically evaluate the kinase inhibitory activity of our compound of interest, from initial screening to cellular activity.
Diagram of the Proposed Experimental Workflow
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival frequently dysregulated in cancer.
Conclusion
While this compound is an uncharacterized compound in the context of kinase inhibition, its chemical structure, based on the privileged imidazo[1,2-a]pyrazine scaffold, presents a compelling starting point for a drug discovery program. The experimental framework outlined in this guide provides a clear and robust strategy for its evaluation. Through a systematic approach of in vitro screening, cellular characterization, and hypothetical comparison with established inhibitors like Danusertib and Pictilisib, the true potential of this and related novel chemical entities can be effectively elucidated.
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A Comparative Guide to the Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde: Reproducibility and Scalability
For Researchers, Scientists, and Drug Development Professionals
The heteroaromatic scaffold, 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde, is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the available synthetic protocols, with a focus on their reproducibility and scalability. We will delve into the mechanistic underpinnings of the key reactions, present detailed experimental procedures, and offer a comparative analysis to aid in the selection of the most suitable method for your research needs.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through a two-step sequence: the construction of the imidazo[1,2-a]pyrazine core followed by the introduction of the carbaldehyde functionality at the 3-position. The primary methods for achieving this are:
-
Protocol A: Two-Step Synthesis via Condensation and Vilsmeier-Haack Formylation. This is the most commonly employed route, involving the initial condensation of 2-amino-5-bromopyrazine with an α-halocarbonyl reagent to form 6-bromoimidazo[1,2-a]pyrazine, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group.
-
Protocol B: Alternative Approaches and Modifications. This section will explore variations and alternative one-pot methodologies that have been reported for the synthesis of related imidazo[1,2-a]azine structures, which could be adapted for the target molecule.[1][2]
This guide will dissect each protocol, providing a rationale for the choice of reagents and reaction conditions, and present a comparative summary of their respective advantages and disadvantages.
Protocol A: Two-Step Synthesis via Condensation and Vilsmeier-Haack Formylation
This protocol is a robust and well-established method for the synthesis of this compound. It offers a clear and stepwise approach, allowing for the isolation and characterization of the intermediate, 6-bromoimidazo[1,2-a]pyrazine.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine
The initial and crucial step is the formation of the imidazo[1,2-a]pyrazine ring system. This is typically achieved through the condensation of 2-amino-5-bromopyrazine with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde.
Causality of Experimental Choices:
-
Starting Material: 2-amino-5-bromopyrazine is the key precursor. Its synthesis from 2-aminopyrazine via bromination with N-bromosuccinimide (NBS) is a well-documented procedure.[3] The purity of this starting material is critical for the success of the subsequent cyclization reaction.
-
Reagent: Chloroacetaldehyde (in its aqueous solution form) is a common and cost-effective choice for the C2 source in the imidazole ring formation.[4]
-
Solvent and Temperature: The reaction is typically carried out in a protic solvent like ethanol or water to facilitate the dissolution of the starting materials and the subsequent cyclization. The reaction temperature is maintained between 25-50°C to ensure a controlled reaction rate and minimize the formation of byproducts.[4]
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).[4]
-
The reaction mixture is stirred at a temperature between 25-50°C for 2-24 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 6-bromoimidazo[1,2-a]pyrazine.
-
Purification is achieved by recrystallization or column chromatography.
Trustworthiness and Reproducibility:
This condensation reaction is generally considered to be reproducible. However, the yield and purity of the product can be influenced by the quality of the 2-amino-5-bromopyrazine and the careful control of the reaction temperature. Overheating can lead to the formation of polymeric byproducts.
Step 2: Vilsmeier-Haack Formylation of 6-Bromoimidazo[1,2-a]pyrazine
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In this step, the 3-position of the 6-bromoimidazo[1,2-a]pyrazine ring is formylated to yield the target aldehyde.
Causality of Experimental Choices:
-
Vilsmeier Reagent: The active formylating agent, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[6]
-
Substrate Reactivity: The imidazo[1,2-a]pyrazine ring system is sufficiently electron-rich to undergo electrophilic substitution at the 3-position. The presence of the bromine atom at the 6-position has a minimal impact on the regioselectivity of the formylation.
-
Reaction Conditions: The reaction is typically performed at low temperatures (0-10°C) during the addition of POCl₃ to DMF to control the exothermic formation of the Vilsmeier reagent. The subsequent formylation of the substrate may require gentle heating to proceed at a reasonable rate.[7]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 eq) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction by TLC.[7]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Trustworthiness and Reproducibility:
The Vilsmeier-Haack reaction is a reliable method, but its reproducibility is highly dependent on the strict exclusion of moisture, as the Vilsmeier reagent is readily hydrolyzed. The temperature control during the reagent formation and the reaction itself is also critical to prevent side reactions and ensure a good yield.
Scalability Considerations for Protocol A:
While Protocol A is reliable on a laboratory scale, scaling up the Vilsmeier-Haack reaction requires careful consideration of its exothermic nature. The formation of the Vilsmeier reagent can lead to a thermal runaway if not properly controlled. For larger-scale synthesis, a semi-batch process where POCl₃ is added slowly to the DMF and substrate mixture is recommended to manage the heat evolution.
Protocol B: Alternative and One-Pot Synthetic Strategies
The development of more efficient and environmentally friendly synthetic methods is a constant endeavor in organic chemistry. For the synthesis of imidazo[1,2-a]azines, several one-pot and multicomponent reactions have been reported, which could potentially be adapted for the synthesis of this compound.
One such promising approach is the iodine-catalyzed three-component condensation of an aldehyde, a 2-aminoazine, and an isocyanide.[1][2] While not directly reported for the synthesis of the target molecule, this methodology offers a convergent and atom-economical route to substituted imidazo[1,2-a]pyrazines.
Conceptual Experimental Workflow (Adaptation of Iodine-Catalyzed MCR):
-
In a flask, combine 2-amino-5-bromopyrazine (1.0 eq), an appropriate aldehyde (e.g., a protected glyoxal derivative), and a catalytic amount of iodine (e.g., 5 mol%).[2]
-
Add a suitable isocyanide (e.g., tert-butyl isocyanide) (1.1 eq) to the mixture.
-
Stir the reaction at room temperature in a solvent like ethanol.[2]
-
Monitor the reaction by TLC.
-
Upon completion, the work-up would likely involve quenching the reaction and purification by column chromatography.
Reproducibility and Scalability of Protocol B:
The reproducibility of multicomponent reactions can sometimes be sensitive to the purity of the starting materials and the precise reaction conditions. However, their one-pot nature and often milder reaction conditions can be advantageous for scalability, reducing the number of unit operations and waste generation. The use of a catalyst like iodine is also beneficial from a cost and environmental perspective.[2] Further research would be needed to optimize this approach for the specific synthesis of this compound.
Comparative Analysis
| Feature | Protocol A: Two-Step Synthesis | Protocol B: One-Pot MCR (Conceptual) |
| Number of Steps | Two | One |
| Overall Yield | Moderate to Good (Stepwise yields can be high) | Potentially Good to Excellent |
| Reproducibility | Generally good with careful control of conditions | May require optimization for consistency |
| Scalability | Vilsmeier-Haack step requires careful thermal management | Potentially more scalable due to milder conditions |
| Reagents | Readily available, but POCl₃ is hazardous | Requires specific isocyanide and aldehyde precursors |
| Waste Generation | Generates waste from two separate reactions and purifications | Potentially lower waste generation |
| Time Efficiency | Longer overall reaction and purification time | Shorter reaction time |
Visualization of Synthetic Workflows
Caption: Workflow for Protocol A: Two-Step Synthesis.
Caption: Conceptual Workflow for Protocol B: One-Pot MCR.
Conclusion
For researchers requiring a reliable and well-documented method for the synthesis of this compound, Protocol A, the two-step synthesis involving condensation and Vilsmeier-Haack formylation, remains the gold standard. Its stepwise nature allows for clear characterization of the intermediate and the reaction conditions are well-established. However, for those interested in process optimization, scalability, and green chemistry, the exploration of a one-pot multicomponent reaction, as conceptualized in Protocol B, presents an exciting avenue for future research. The choice between these protocols will ultimately depend on the specific needs of the project, including the desired scale of synthesis, available resources, and the importance of factors such as time and waste reduction.
References
- Biradar, J. S., Bhovi, M. G., & Sasidhar, B. S. (2014). Microwave-assisted synthesis and characterization of novel 6-bromo-2-(substituted)imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3567-3570.
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UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]
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TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
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ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]
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PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Retrieved from [Link]
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ACS Combinatorial Science. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Retrieved from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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PubMed. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Retrieved from [Link]
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
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PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Diversely Substituted Imidazo[1,2-a]pyrazine-8-oxo-3-carbaldehydes: An Iodine-Mediated Cyclization/Oxidation Approach. Retrieved from [Link]
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Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
A Technical Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor development, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting key kinases in oncogenic signaling pathways. This guide provides an in-depth comparison of the cross-reactivity profiles of hypothetical kinase inhibitors derived from a common, versatile starting material: 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde. By leveraging this building block, medicinal chemists can generate a diverse library of inhibitors. Understanding their selectivity across the kinome is paramount for advancing potent and safe therapeutic candidates.
This document is structured to provide not just data, but also the scientific rationale behind the experimental design and interpretation, reflecting the insights of a senior application scientist. We will explore the synthetic strategy, compare the selectivity profiles of exemplar compounds, and provide detailed protocols for key assays that form the foundation of such a profiling campaign.
The Strategic Advantage of the this compound Scaffold
The choice of this compound as a starting scaffold is a strategic one, offering two orthogonal points for chemical diversification. The aldehyde at the 3-position is a versatile functional group that can be readily transformed into a variety of moieties through reactions such as reductive amination, Wittig reactions, or oxidation followed by amide coupling. These modifications allow for the exploration of the solvent-exposed region of the kinase ATP-binding pocket. Concurrently, the bromo group at the 6-position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of various aryl or heteroaryl groups that can interact with the hinge region or other key residues within the kinase domain. This dual-handle approach allows for a systematic and efficient exploration of the structure-activity relationship (SAR).
Synthetic Diversification Pathway
The following diagram illustrates a plausible synthetic pathway from the starting material to a small library of diversified kinase inhibitors. The initial reductive amination on the carbaldehyde introduces a variable R1 group, followed by a Suzuki coupling at the 6-position to introduce a variable R2 group. This two-step process allows for the creation of a matrix of compounds for screening.
Caption: Synthetic route from the starting material to a library of inhibitors.
Comparative Cross-Reactivity Profiling
To illustrate the impact of chemical modifications on kinase selectivity, we present hypothetical kinome-wide profiling data for three representative compounds derived from our synthetic pathway: Compound X, Compound Y, and Compound Z. These compounds primarily target Aurora Kinase A (AURKA), a key regulator of mitosis and a validated oncology target.[1] The data is presented as the percentage of kinase activity remaining at a 1 µM concentration of the inhibitor. Lower percentages indicate stronger inhibition.
Table 1: Comparative Kinome Selectivity Profile of Imidazo[1,2-a]pyrazine Derivatives
| Kinase Target | Compound X (R1=Cyclopropyl, R2=Phenyl) | Compound Y (R1=Morpholinoethyl, R2=Phenyl) | Compound Z (R1=Cyclopropyl, R2=Pyridin-3-yl) |
| AURKA (On-Target) | 12% | 8% | 15% |
| AURKB | 25% | 18% | 35% |
| AURKC | 45% | 35% | 55% |
| ABL1 | 85% | 75% | 90% |
| CHK1 | 60% | 50% | 70% |
| CHK2 | 75% | 65% | 85% |
| DYRK1A | 40% | 30% | 50% |
| GSK3B | 92% | 88% | 95% |
| CDK2 | 88% | 80% | 92% |
| VEGFR2 | 70% | 60% | 80% |
Interpretation of Selectivity Data:
-
On-Target Potency: Compound Y, with a morpholinoethyl group at the R1 position, shows the highest potency against the primary target, AURKA. This suggests that the introduction of a more polar, hydrogen-bond accepting group in the solvent-exposed region enhances binding to AURKA.
-
Selectivity within the Aurora Kinase Family: All compounds show some activity against other Aurora kinase family members, which is common due to the high homology of their ATP-binding sites. Compound Y is the most potent dual Aurora A/B inhibitor, which can be a desirable trait in certain therapeutic contexts. Compound Z, with a pyridine group at R2, exhibits the greatest selectivity for AURKA over AURKB/C.
-
Off-Target Profile: The broader kinome profiling reveals several off-target activities. Notably, all compounds show some inhibition of DYRK1A. The introduction of the more polar R1 group in Compound Y appears to increase its general off-target activity, as it shows stronger inhibition of most of the tested kinases compared to Compound X. Conversely, the replacement of the phenyl group with a pyridine in Compound Z seems to generally reduce off-target effects. The potential for off-target effects is a critical consideration in drug development, as it can lead to unforeseen toxicities.[2]
Key Signaling Pathway: The Role of Aurora Kinase A
The diagram below illustrates the central role of Aurora Kinase A in cell cycle progression. Understanding this pathway is crucial for interpreting the cellular effects of AURKA inhibitors.
Caption: Simplified Aurora Kinase A signaling pathway in the G2/M phase transition.
Experimental Protocols
To ensure the scientific integrity of cross-reactivity profiling, robust and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key approaches.
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase by measuring ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., AURKA)
-
Specific peptide substrate for the kinase
-
Kinase inhibitors (e.g., Compound X, Y, Z)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 mM).
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Enzyme Addition: Add 2 µL of the kinase solution (diluted in kinase reaction buffer to an appropriate concentration) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at a concentration close to the Km for ATP) to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Chemical Proteomics Profiling using Kinobeads
This approach allows for the assessment of inhibitor binding to a large number of native kinases in a cellular lysate, providing a more physiologically relevant selectivity profile.[3][4]
Caption: Workflow for kinobeads-based competitive profiling.
Materials:
-
Cell lines expressing a broad range of kinases (e.g., a cocktail of K562, Jurkat, and THP-1 cells)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 1 mM Na3VO4, 0.8% NP-40, and protease inhibitors)
-
Kinobeads (Sepharose beads with immobilized non-selective kinase inhibitors)
-
Test inhibitor (e.g., Compound X) and DMSO control
-
Wash buffers
-
Trypsin for protein digestion
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysis: Prepare a high-protein-concentration lysate from the chosen cell lines.
-
Competitive Binding: Aliquot the cell lysate and incubate with a range of concentrations of the test inhibitor (or DMSO as a control) for 1 hour at 4°C. This allows the test inhibitor to bind to its target kinases.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysate-inhibitor mixture and incubate for 1 hour at 4°C. Kinases not bound by the test inhibitor will bind to the immobilized inhibitors on the beads.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
Protein Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the bound proteins into peptides overnight.
-
Peptide Cleanup: Collect the supernatant containing the peptides and desalt using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptide mixture by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).
-
Data Analysis: Identify and quantify the peptides (and thus the corresponding kinases) using software like MaxQuant. The relative abundance of each kinase in the inhibitor-treated samples is compared to the DMSO control to determine the degree of binding inhibition.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. As demonstrated through our illustrative examples, minor chemical modifications at the 3- and 6-positions can significantly impact both on-target potency and kinome-wide selectivity. A thorough cross-reactivity profiling campaign, utilizing a combination of in vitro biochemical assays and proteome-wide approaches, is not merely a checkbox in the drug discovery process; it is a critical, data-driven strategy to guide lead optimization, mitigate potential off-target liabilities, and ultimately increase the probability of developing a safe and effective therapeutic agent. The protocols and interpretive guidance provided herein serve as a robust framework for researchers undertaking such essential studies.
References
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
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Collins, I., et al. (2010). Design and evaluation of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as inhibitors of checkpoint and other kinases. Bioorganic & Medicinal Chemistry Letters, 20(14), 4045-9. [Link]
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Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-93. [Link]
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Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
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Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-86. [Link]
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Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-4. [Link]
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Curran, P. J., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7333-7. [Link]
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Shih, N. Y., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-10. [Link]
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Yu, T., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
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Sharman, J., & Di Paolo, J. (2016). Targeting B-cell receptor signaling kinases in chronic lymphocytic leukemia: the promise of entospletinib. Therapeutic Advances in Hematology, 7(3), 157–70. [Link]
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PubChem. Entospletinib. [Link]
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Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 696-709. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]
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Al-Blewi, F. F., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
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Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213-2224. [Link]
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Cuny, G. D., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 6, 100. [Link]
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Validating the Mechanism of Action of a Novel 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde Derivative as a PI3K/mTOR Pathway Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde derivatives. For the purpose of this guide, we will focus on a hypothetical derivative, hereafter referred to as BIP-26 , which has been designed as a potential inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) signaling pathway.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of critical cellular kinases.[1][2] Recent studies have highlighted the potential of this class of compounds to target the PI3K/mTOR pathway, which is frequently hyperactivated in various human cancers, driving tumor cell proliferation, survival, and resistance to therapy.[3][4][5][6]
Validating that a compound engages its intended target and elicits the desired downstream cellular effects is a cornerstone of drug discovery.[7][8] It requires a multi-tiered, evidence-based approach that bridges biochemistry and cell biology. This guide eschews a rigid template, instead presenting a logical, causality-driven workflow. We will objectively compare the performance of different experimental approaches, provide detailed protocols, and present supporting data to offer a self-validating system for MoA confirmation.
The Strategic Workflow: From Enzyme to Cell
Our validation strategy for BIP-26 follows a logical progression from direct, in vitro interaction with the purified target to confirming on-target activity in a complex cellular environment. This approach is designed to build a robust evidence package for the compound's MoA.
Caption: A logical workflow for validating the MoA of a kinase inhibitor.
Phase 1: Biochemical Validation - Direct Target Inhibition
The foundational step is to determine if BIP-26 directly inhibits the enzymatic activity of its putative targets, PI3K and mTOR, in a clean, cell-free system.[3][9] This biochemical approach isolates the interaction between the compound and the purified enzyme, providing a clear measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.[10][11]
Comparative Method: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[12][13] Its high sensitivity and universal applicability for ADP-generating enzymes make it a superior choice over more cumbersome methods like radioactive assays.[14]
Experimental Protocol: ADP-Glo™ for PI3Kα Inhibition
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).[15]
-
Prepare serial dilutions of BIP-26 in 1X kinase buffer with 1% DMSO.
-
Dilute purified, recombinant PI3Kα enzyme and its substrate (e.g., PIP2) in kinase buffer.
-
Prepare an ATP solution at a concentration close to its Km for PI3Kα.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate mix to each well.
-
Add 2.5 µL of the BIP-26 serial dilutions or vehicle control (1% DMSO) to the wells.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.[14]
-
Incubate at room temperature for 40 minutes.[14]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
-
Incubate at room temperature for 30-60 minutes.[16]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the log concentration of BIP-26 and fit a dose-response curve to determine the IC50 value.[17]
-
Data Presentation and Interpretation
Table 1: Biochemical Potency of BIP-26 and Comparative Compounds
| Compound | Target | IC50 (nM) | Hill Slope |
| BIP-26 | PI3Kα | 15.2 | -1.1 |
| BIP-26 | mTOR | 45.8 | -1.0 |
| Alpelisib (PI3Kα selective) | PI3Kα | 5.0 | -1.2 |
| Rapamycin (mTOR selective) | mTOR | 0.5 | -0.9 |
Interpretation: The data in Table 1 would indicate that BIP-26 is a potent, direct inhibitor of both PI3Kα and mTOR in a biochemical setting, with a slight preference for PI3Kα. The Hill slopes near -1 suggest a standard 1:1 binding interaction. This dual inhibition profile is a key characteristic to be validated in the subsequent cellular assays.[3][5]
Phase 2: Cellular Target Engagement - Proving the Hit in a Live Cell Context
While biochemical assays are essential, they don't guarantee that a compound can penetrate the cell membrane, avoid efflux pumps, and bind to its target in the crowded intracellular environment.[10][18] Cellular target engagement assays are therefore critical to confirm that the drug interacts with its intended protein in intact cells.[19][20]
Comparative Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization.[8][21] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble target protein remaining. An increase in the protein's melting temperature in the presence of the compound indicates direct binding.[20][22]
Experimental Protocol: CETSA for PI3Kα Target Engagement
-
Cell Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, known to have PI3K pathway activation) to ~80% confluency.
-
Treat cells with a high concentration of BIP-26 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest, wash, and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen).[22]
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[20]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble PI3Kα in each sample by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PI3Kα against temperature for both vehicle- and BIP-26-treated samples to generate melting curves. A rightward shift in the curve for BIP-26 indicates target stabilization.
-
Comparative Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[23] The target protein is expressed as a fusion with NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds the target is added. When a test compound is introduced, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular affinity (EC50).[7][21]
Experimental Protocol: NanoBRET™ for PI3Kα Target Engagement
-
Cell Preparation:
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® medium.[24]
-
In a white 384-well plate, add serial dilutions of BIP-26.
-
Add the PI3Kα-NanoLuc® expressing cells to the wells.
-
Add a fixed concentration of the NanoBRET™ PI3Kα tracer.
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log concentration of BIP-26 to determine the cellular EC50.
-
Data Presentation and Comparison
Caption: Comparative workflows for CETSA and NanoBRET assays.
Table 2: Comparison of Cellular Target Engagement Assays for BIP-26
| Assay | Principle | Endpoint | BIP-26 Result (PI3Kα) | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization | Thermal Shift (ΔTm) | ΔTm = +5.2 °C | Label-free; uses endogenous protein | Lower throughput; relies on Western blot |
| NanoBRET™ | BRET-based competitive binding | Cellular EC50 | EC50 = 125 nM | Live cells; quantitative affinity; high throughput | Requires genetic modification (fusion protein) |
Interpretation: Both assays confirm that BIP-26 engages PI3Kα in a cellular context. CETSA provides qualitative evidence of binding to the endogenous, unmodified protein.[8][25] The NanoBRET™ assay offers a quantitative measure of the compound's apparent affinity in live cells, which is often higher than the biochemical IC50 due to factors like cellular ATP concentration.[18] The convergence of these orthogonal methods provides strong evidence for on-target activity.
Phase 3: Cellular Pathway Modulation and Functional Outcomes
Confirming target engagement is necessary but not sufficient. The ultimate validation of an MoA lies in demonstrating that this engagement leads to the intended modulation of the downstream signaling pathway and results in a desired cellular phenotype, such as inhibiting cancer cell proliferation.[26]
Comparative Method: Western Blot for Pathway Analysis
Western blotting is a semi-quantitative technique used to detect specific proteins in a sample.[5] For a PI3K/mTOR inhibitor, we can assess the phosphorylation status of key downstream effectors. Inhibition of PI3K should lead to decreased phosphorylation of Akt, while mTORC1 inhibition should decrease phosphorylation of its substrate, S6 Kinase (S6K).[6][27]
Experimental Protocol: Western Blot for p-Akt and p-S6K
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells and allow them to adhere.
-
Starve the cells (e.g., in serum-free media) for 12-16 hours to reduce basal pathway activity.
-
Pre-treat cells with increasing concentrations of BIP-26 for 2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL insulin) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.[5]
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation and Interpretation
Table 3: Cellular Pathway Inhibition and Viability
| Assay | Endpoint | BIP-26 Result (MCF-7 cells) | Comparison Compound (Alpelisib) |
| Western Blot | p-Akt (Ser473) IC50 | 150 nM | 80 nM |
| Western Blot | p-S6K (Thr389) IC50 | 180 nM | >1000 nM |
| Cell Viability | GI50 (72 hr) | 250 nM | 180 nM |
Interpretation: The Western blot data would show that BIP-26 effectively reduces the phosphorylation of both Akt and S6K in a dose-dependent manner, confirming its dual PI3K/mTOR activity in cells. In contrast, a PI3Kα-selective inhibitor like Alpelisib would primarily inhibit p-Akt. The cell viability assay (e.g., using CellTiter-Glo®) demonstrates that this pathway inhibition translates into a functional anti-proliferative effect, with a GI50 (concentration for 50% growth inhibition) value that is reasonably close to the cellular EC50 and pathway inhibition IC50s. This linkage between target engagement, pathway modulation, and cellular function is the final, critical piece of evidence validating the MoA of BIP-26.[28]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by BIP-26.
Conclusion
The validation of a small molecule's mechanism of action is an iterative process that requires the strategic integration of orthogonal assays. By progressing from direct biochemical inhibition (ADP-Glo™) to confirmation of intracellular target binding (CETSA, NanoBRET™) and finally demonstrating the intended downstream pathway modulation and functional cellular outcome (Western Blot, Cell Viability), we can build a robust and compelling case for the MoA of BIP-26 as a dual PI3K/mTOR inhibitor. This guide provides a logical and experimentally supported framework for researchers to rigorously validate their own imidazo[1,2-a]pyrazine derivatives, ultimately increasing the probability of success in preclinical and clinical development.
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Al-Jomah, N. A., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. National Center for Biotechnology Information. Retrieved from [Link]
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Schena, G., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. National Center for Biotechnology Information. Retrieved from [Link]
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Li, X. W., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Retrieved from [Link]
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Li, C., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]
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Chen, Y., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]
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Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
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Al-Jomah, N. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Semantic Scholar. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Retrieved from [Link]
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Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. Retrieved from [Link]
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Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]
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The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
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Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
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Biocompare. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Retrieved from [Link]
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BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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Knight, F. W., & Unangst, J. K. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
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Rump, A., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in.... Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]
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GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]
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Graphstats Technologies. (2021). IC50 and EC50. Retrieved from [Link]
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Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Center for Biotechnology Information. Retrieved from [Link]
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Liu, X., et al. (2021). CDK9 inhibitors in cancer research. National Center for Biotechnology Information. Retrieved from [Link]
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Squires, M. S., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. PubMed. Retrieved from [Link]
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Al-Jomah, N., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved from [Link]
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Fancelli, D., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Introduction: The Significance of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde in Modern Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The specific derivative, this compound, is a highly valuable synthetic intermediate. The bromo-substituent at the 6-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of molecular diversity. Simultaneously, the carbaldehyde at the 3-position is a key functional group for the construction of more complex side chains and for the formation of various heterocyclic rings. This unique combination of functionalities makes it a critical building block in the synthesis of potential therapeutic agents. This guide provides a comprehensive comparison of two distinct synthetic routes to this important molecule, offering researchers the data and insights necessary to select the most appropriate method for their specific needs.
Route 1: A Two-Step Approach via Vilsmeier-Haack Formylation
This initial route is a classic and reliable two-step sequence. It involves the initial construction of the 6-bromoimidazo[1,2-a]pyrazine core, followed by the introduction of the carbaldehyde group at the 3-position via a Vilsmeier-Haack reaction.
Causality Behind Experimental Choices
The logic of this route lies in the sequential construction of the target molecule. The initial cyclization to form the imidazo[1,2-a]pyrazine ring is a robust and well-established transformation. The subsequent Vilsmeier-Haack formylation is a classic method for the introduction of a formyl group onto electron-rich heterocyclic systems. The imidazo[1,2-a]pyrazine ring system is sufficiently activated for this electrophilic substitution to occur selectively at the C-3 position.
Visualizing the Workflow: Route 1
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols: Route 1
Step 1a: Synthesis of 2-Amino-5-bromopyrazine
This procedure is adapted from a reliable method for the synthesis of 2-amino-5-bromopyridine, which involves N-acylation, bromination, and subsequent hydrolysis.[1]
-
N-Acylation: To a solution of 2-aminopyrazine in a suitable solvent, add acetic anhydride (1.6 equivalents). Reflux the mixture to protect the amino group.
-
Bromination: Cool the reaction mixture and add bromine (1.1 equivalents) at 50°C. Stir until the reaction is complete.
-
Hydrolysis: Add a 50% aqueous solution of sodium hydroxide at room temperature to hydrolyze the acetyl group.
-
Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-amino-5-bromopyrazine. The typical reported yield for the analogous pyridine synthesis is around 66.5%.[1]
Step 1b: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine
This protocol is based on the synthesis of the analogous 6-bromoimidazo[1,2-a]pyridine.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyrazine in a suitable solvent such as n-butanol.
-
Addition of Reagent: Add a 40% aqueous solution of chloroacetaldehyde.
-
Reaction: Heat the mixture at a temperature between 25°C and 50°C for 2 to 24 hours.
-
Workup and Purification: After the reaction is complete, concentrate the mixture, extract with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate. The crude product can be purified by recrystallization to afford 6-bromoimidazo[1,2-a]pyrazine.
Step 1c: Vilsmeier-Haack Formylation of 6-Bromoimidazo[1,2-a]pyrazine
The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic compounds.[2]
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).
-
Addition of Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 6-bromoimidazo[1,2-a]pyrazine in a suitable solvent.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion.
-
Workup and Purification: Carefully quench the reaction with ice-water and neutralize with a base. Extract the product with an organic solvent, dry the organic layer, and concentrate. The final product, this compound, can be purified by column chromatography.
Route 2: A One-Step Convergent Synthesis
This second approach offers a more convergent and potentially more efficient one-step synthesis of the target molecule. It relies on the direct cyclocondensation of 2-amino-5-bromopyrazine with a suitable three-carbon electrophile that already possesses the aldehyde functionality in a protected form.
Causality Behind Experimental Choices
The elegance of this route lies in its convergency. By utilizing a C3-synthon that already contains the aldehyde precursor, the need for a separate formylation step is eliminated. Reagents like 1,1,3,3-tetramethoxypropane or bromomalondialdehyde are excellent candidates for this transformation. Under acidic or thermal conditions, these reagents can react with the 2-aminopyrazine derivative to directly form the desired 3-formyl-imidazo[1,2-a]pyrazine ring system.
Visualizing the Workflow: Route 2
Caption: Workflow for the one-step synthesis of this compound.
Experimental Protocol: Route 2
This protocol is based on the reported synthesis of imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-bromopyrazine (prepared as in Route 1, Step 1a) in a high-boiling solvent such as n-butanol.
-
Addition of Reagent: Add bromomalondialdehyde to the solution.
-
Reaction: Reflux the mixture with stirring for an extended period (e.g., 48 hours) to ensure complete cyclization.[3] The reaction progress can be monitored by thin-layer chromatography.
-
Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue can be neutralized with a sodium bicarbonate solution and extracted with an organic solvent like chloroform. The combined organic layers are then dried and concentrated. The final product, this compound, can be purified by column chromatography.
Comparative Analysis: A Head-to-Head Benchmark
To provide a clear and objective comparison, the key metrics for each synthetic route are summarized in the table below.
| Metric | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |
| Overall Yield | Moderate | Potentially Higher |
| Number of Steps | 3 (including starting material synthesis) | 2 (including starting material synthesis) |
| Key Starting Materials | 2-Aminopyrazine, Bromine, Acetic Anhydride, Chloroacetaldehyde, POCl₃, DMF | 2-Aminopyrazine, Bromine, Acetic Anhydride, Bromomalondialdehyde |
| Cost of Reagents | Moderate | Potentially Higher (Bromomalondialdehyde can be more expensive) |
| Scalability | Good; each step is a well-established industrial process. | Good; fewer steps can simplify scale-up. |
| Safety Considerations | Use of bromine and POCl₃ requires careful handling. | Bromomalondialdehyde is a lachrymator and should be handled in a fume hood. |
| Purification | Two major purification steps required. | One major purification step. |
Expert Opinion: Selecting the Optimal Route
The choice between these two synthetic routes will ultimately depend on the specific priorities of the research team.
Route 1 (Two-Step Synthesis) is a robust and well-precedented approach. Each step utilizes common and well-understood reactions in organic synthesis. This makes it a reliable choice, particularly for researchers who may not have extensive experience with more specialized reagents. The starting materials are generally readily available and cost-effective. However, the additional step of isolating the intermediate and the subsequent formylation reaction adds to the overall synthesis time and may lead to a lower overall yield.
Route 2 (One-Step Synthesis) presents a more elegant and convergent approach. The reduction in the number of synthetic steps is a significant advantage, potentially leading to a higher overall yield and a more streamlined workflow. This can be particularly beneficial for the rapid synthesis of analogues for structure-activity relationship (SAR) studies. The main consideration for this route is the availability and cost of the C3-aldehyde synthon. While effective, reagents like bromomalondialdehyde can be more expensive than the reagents used in Route 1.
References
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Jie, J. Synthesis of 2-Amino-5-bromopyridine. 2011 .
-
Borisov, A. V.; Tolmachev, A. A.; Zavada, O. A.; Zhuravel', I. A.; Kovalenko, S. N. Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chem. Heterocycl. Compd. 2013 , 49 (5), 754–762.
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Borisov, A. V.; Tolmachev, A. A.; Zavada, O. A.; Zhuravel', I. A.; Kovalenko, S. N. Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chem. Heterocycl. Compd. 2013 , 49 (5), 754–762.
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Preparation method of 2- amino -5- bromopyridine. CN109748864A.
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Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A.
-
Vilsmeier-Haack Reaction. Chemistry Steps.
-
1,1,3,3-Tetramethoxypropane. HiMedia Laboratories.
-
2-Amino-5-bromopyrazine. SynZeal.
-
Vilsmeier-Haack Reaction. Wikipedia.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel compounds like 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde is foundational to discovery. However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improperly managed chemical waste can lead to significant safety hazards, environmental damage, and severe regulatory penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this process with the highest degree of scientific integrity and operational safety.
Part 1: Hazard Profile and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This informs every subsequent step of the disposal process, from selecting personal protective equipment (PPE) to choosing the correct waste stream. This compound is a halogenated heterocyclic aldehyde, a chemical class that requires specific handling precautions.
Key Hazards: Based on available safety data, this compound presents multiple health risks.[2] During thermal decomposition or combustion, it may generate highly toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[3]
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation.[2] |
The causality behind these hazards lies in the compound's structure. The bromo- group makes it a halogenated compound, while the aldehyde and imidazopyrazine core contribute to its reactivity and potential biological effects. This profile mandates that it be treated as a hazardous chemical from acquisition to disposal.
Part 2: The Core Principle: Waste Segregation
The single most critical step in laboratory waste management is proper segregation.[4] this compound must be disposed of as halogenated organic waste .
Why is this segregation crucial?
-
Disposal Methodologies: Halogenated and non-halogenated wastes are treated differently. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr).[5][6] Mixing them with non-halogenated solvents, which might otherwise be recycled or incinerated under different conditions, contaminates the entire waste stream, increasing disposal costs and environmental burden.
-
Regulatory Compliance: The Environmental Protection Agency (EPA) and associated state regulations mandate strict segregation of waste streams.[4][7] Failure to comply can result in significant fines.
-
Safety: Mixing incompatible chemicals is a primary cause of laboratory accidents.[4] Although this compound's full reactivity profile is not extensively documented, aldehydes as a class can undergo unforeseen reactions. Always avoid mixing different chemical wastes unless you are certain of their compatibility.
Any solvent, solution, or material contaminated with this compound must be treated as halogenated waste.[8]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing this compound for final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the compound in pure form or as waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[3][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[10]
-
Body Protection: A standard laboratory coat.[10]
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling dust or vapors.[3]
Step 2: Waste Container Selection and Labeling
Proper containment and identification are legally required and essential for safety.
-
Container Selection: Use a designated, leak-proof container with a secure, tight-fitting screw cap that is chemically compatible with the waste.[4][8] High-density polyethylene (HDPE) containers are often suitable.
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[8] The label must include:
Step 3: Waste Collection in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near its point of generation in a designated SAA, which is under the control of laboratory personnel.[1][4][11]
-
Place your labeled hazardous waste container in a designated SAA, such as within a fume hood or a secondary containment bin.
-
Add waste to the container as needed.
-
Crucially, keep the container closed at all times except when actively adding waste. [1][8] This is a common and serious compliance violation.
-
Do not overfill the container; a maximum of 90% capacity is a good practice to prevent spills.
Step 4: Managing Spills and Decontamination
Accidents happen; a prepared response is key.
-
For Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent.[3]
-
Carefully sweep or scoop the absorbed material into your labeled halogenated waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
-
Decontaminating Glassware: Rinse glassware that contained the compound with a small amount of an appropriate organic solvent (e.g., acetone). The first rinse (rinsate) is considered hazardous and must be collected in your halogenated waste container. Subsequent rinses can be managed according to your lab's standard procedures.
Step 5: Arranging for Final Disposal
As a laboratory researcher, your responsibility is to collect and label the waste correctly. The final disposal must be handled by trained professionals.
-
Once your waste container is full or you have no further need to collect this specific waste stream, seal it securely.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
The EHS office will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal contractor for final destruction, typically via high-temperature incineration.[6]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Regulatory Framework Overview
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA.[4][7] This framework establishes the "cradle-to-grave" management system for hazardous waste. Academic and research laboratories may operate under specific regulations like the EPA's Subpart K, which provides alternative, lab-focused standards for waste management.[4][12] It is essential to be familiar with your specific institution's policies, which are designed to maintain compliance with these federal and state laws.[7]
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for thinking about and implementing safety protocols that are both robust and practical for researchers at the forefront of discovery.
While a specific Safety Data Sheet (SDS) for this compound (CAS: 1208084-47-2) is not extensively detailed in public records, by examining structurally analogous compounds and the inherent risks associated with its chemical class, we can construct a comprehensive safety protocol. Analogous compounds such as 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and other brominated heterocyclic aldehydes are known to be skin and eye irritants, and potentially harmful if ingested or inhaled.[1][2][3][4][5] Therefore, a cautious and well-documented approach to personal protective equipment (PPE) is paramount.
Risk Assessment: Understanding the Hazard
This compound is a solid, likely a fine powder, which presents a respiratory hazard if aerosolized. The presence of a bromine atom suggests that it should be handled with the care afforded to all halogenated organic compounds, which can have toxicological effects.[6][7] The aldehyde functional group can be reactive and may cause irritation upon contact with skin, eyes, and mucous membranes.[6][8]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation or more severe reactions.[1][2][3][4]
-
Respiratory Irritation: Inhalation of the powder can lead to respiratory tract irritation.[2][3][5]
-
Toxicity upon Ingestion: May be harmful if swallowed.[1][3][4][5]
-
Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely not yet determined.
This risk assessment dictates a multi-layered PPE strategy to create effective barriers against all potential routes of exposure.
Core Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE for handling this compound in a laboratory setting. The selection of specific items should always be guided by a site-specific risk assessment.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splash or powder aerosolization. | Protects against accidental splashes of solvents used with the compound and airborne powder particles. The aldehyde group can be particularly irritating to the eyes.[1][8] |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure if the outer glove is breached. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.[9] | Protects the skin and personal clothing from contamination with the chemical powder.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be required. For weighing or other procedures that could generate dust, a NIOSH-approved N95 respirator is the minimum requirement. For larger quantities or in situations with inadequate ventilation, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[10] | Prevents the inhalation of fine powder, which can cause respiratory irritation.[2][3][5] |
| Foot Protection | Closed-toe, non-perforated shoes made of a durable material. | Protects feet from spills and falling objects. |
Operational Plans: From Preparation to Disposal
A meticulous, step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.
The handling of powdered this compound requires careful containment to prevent aerosolization.[11][12][13][14]
Step-by-Step Weighing Protocol:
-
Designated Area: Conduct all manipulations within a certified chemical fume hood or a powder containment hood.[11][14]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper.[11]
-
Donning PPE: Follow the donning procedure outlined in the diagram below.
-
Weighing: Use an analytical balance with a draft shield. Tare a suitable weighing vessel. Gently scoop the powder using a spatula; avoid pouring directly from the bottle to minimize dust.
-
Container Sealing: Securely close the primary container immediately after dispensing.
-
Cleanup: Carefully wipe down the spatula and any contaminated surfaces with a damp cloth (using a solvent in which the compound is soluble, if appropriate and safe) and dispose of the cloth as hazardous waste.
-
Doffing PPE: Follow the doffing procedure outlined in the diagram below.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2][4][15]
During experimental procedures, the risk of splashes and spills is heightened.
Procedural Guidance:
-
Closed Systems: Whenever possible, use closed or contained systems for reactions.
-
Ventilation: Always work within a functional chemical fume hood.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Emergency Response Plan
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][15] Remove contaminated clothing. Seek medical attention if irritation persists.[1][15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do.[1][15] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2][15] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All waste containing this compound, including excess solid, contaminated gloves, bench paper, and pipette tips, should be considered halogenated organic waste.[16]
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal Vendor: Follow your institution's guidelines for the disposal of chemical waste through a licensed environmental services provider.
Visual Workflow Guides
To ensure clarity and adherence to these protocols, the following diagrams illustrate the correct sequence for donning and doffing PPE and the overall workflow for safely handling this compound.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their groundbreaking research. This guide serves as a living document, to be adapted and refined as more specific toxicological and reactivity data for this compound become available.
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021-07-06). MDPI. [Link]
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Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. [Link]
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Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Semantic Scholar. [Link]
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]
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Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. [Link]
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Why Powder Containment Hoods Are Important in Compounding. Post Apple Scientific. [Link]
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PYRAZINE DERIVATIVES. INCHEM. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
